molecular formula C6H8O2 B1530562 2-Oxaspiro[3.3]heptan-6-one CAS No. 1339892-66-8

2-Oxaspiro[3.3]heptan-6-one

Numéro de catalogue: B1530562
Numéro CAS: 1339892-66-8
Poids moléculaire: 112.13 g/mol
Clé InChI: JWNCVDJOXJTJPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxaspiro[3.3]heptan-6-one is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-oxaspiro[3.3]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-6(2-5)3-8-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCVDJOXJTJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339892-66-8
Record name 2-oxaspiro[3.3]heptan-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Data of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the spectroscopic data for 2-Oxaspiro[3.3]heptan-6-one. Due to the limited availability of published experimental data for this specific compound, the spectral characteristics outlined herein are estimations based on the analysis of structurally related molecules and established principles of spectroscopic interpretation.

Introduction

This compound is a spirocyclic compound featuring a strained four-membered oxetane ring fused to a four-membered cyclobutanone ring. This unique structural motif is of significant interest in medicinal chemistry, as the incorporation of spirocyclic systems can impart desirable physicochemical properties such as increased three-dimensionality and metabolic stability. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification and for facile reaction monitoring during its synthesis and subsequent chemical transformations. This guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a novel compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the spirocyclic core structure.

Predicted ¹H NMR Spectral Data

The chemical shifts are predicted based on the analysis of structurally similar compounds, particularly tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1, H34.8 - 5.0s-
H5, H73.0 - 3.2s-

Rationale for Predictions:

  • H1 and H3: These protons are on the carbons adjacent to the oxygen atom in the oxetane ring. The electronegativity of the oxygen will cause a significant downfield shift. In related oxetane-containing structures, these protons typically appear in the range of 4.5-5.0 ppm. Due to the symmetry of the molecule, the protons on C1 and C3 are chemically equivalent and are not expected to show coupling to each other, resulting in a singlet.

  • H5 and H7: These protons are on the carbons alpha to the carbonyl group in the cyclobutanone ring. The electron-withdrawing nature of the carbonyl group will deshield these protons, shifting them downfield. Based on data from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, where analogous protons appear around 3.0 ppm, a similar chemical shift is predicted for this compound. Again, due to symmetry, the protons on C5 and C7 are chemically equivalent and are expected to appear as a singlet.

Caption: Predicted ¹H-¹H couplings in this compound.

Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C1, C375 - 80
C4 (spiro)40 - 45
C5, C750 - 55
C6205 - 215

Rationale for Predictions:

  • C1 and C3: These carbons are bonded to the highly electronegative oxygen atom, which will cause a significant downfield shift. In oxetanes, these carbons typically resonate in the 70-80 ppm range.

  • C4 (spiro): The spiro carbon is a quaternary carbon and is expected to have a relatively low intensity in the ¹³C NMR spectrum. Its chemical shift will be influenced by the strain of the two four-membered rings. A prediction in the 40-45 ppm range is reasonable for such a spirocenter.

  • C5 and C7: These carbons are alpha to the carbonyl group. The electron-withdrawing effect of the carbonyl will shift them downfield. In cyclobutanones, the alpha carbons typically appear in the 45-55 ppm range.

  • C6: The carbonyl carbon will be the most downfield signal in the spectrum. In cyclobutanones, the carbonyl carbon resonates at a very downfield chemical shift, typically above 200 ppm, due to ring strain.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The most informative absorption band for this compound will be the carbonyl stretch.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired from a neat liquid film (if the compound is a liquid at room temperature) between two NaCl or KBr plates, or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Spectral Data
Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
C=O (carbonyl)1770 - 1790Strong
C-O (ether)1100 - 1200Strong
C-H (sp³)2850 - 3000Medium-Strong

Rationale for Predictions:

  • C=O Stretch: The carbonyl stretching frequency is highly sensitive to ring strain. In acyclic ketones, this band appears around 1715 cm⁻¹. However, in four-membered cyclic ketones (cyclobutanones), the ring strain increases the frequency of the C=O stretch significantly, typically to the 1775-1780 cm⁻¹ region.[1][2] This is a key diagnostic feature for the cyclobutanone ring in the target molecule.

  • C-O Stretch: The C-O stretching vibration of the oxetane ring is expected to appear as a strong band in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

  • C-H Stretch: The stretching vibrations of the sp³-hybridized C-H bonds will appear in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is a common ionization method for small organic molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly if the analysis is performed using LC-MS.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is acquired by scanning a range of mass-to-charge (m/z) ratios, typically from m/z 50 to 500 for a small molecule.

Predicted Mass Spectrum Data

Molecular Formula: C₆H₈O₂ Molecular Weight: 112.13 g/mol

m/zPredicted IdentityRationale
112[M]⁺Molecular ion peak
84[M - CO]⁺Loss of carbon monoxide from the cyclobutanone ring
70[M - C₂H₂O]⁺Fragmentation of the oxetane ring
56[C₄H₈]⁺ or [C₃H₄O]⁺Further fragmentation

Rationale for Predictions:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 112, corresponding to the molecular weight of the compound.

  • Fragmentation: Cyclic ketones often undergo a characteristic fragmentation involving the loss of carbon monoxide (CO, 28 Da). Therefore, a significant peak at m/z 84 ([M - 28]⁺) is predicted. The oxetane ring can also fragment in various ways. A common fragmentation pathway for cyclic ethers is the loss of a C₂H₂O unit (42 Da), which would lead to a peak at m/z 70. Further fragmentation of these initial products would lead to smaller ions, such as those at m/z 56.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are grounded in the fundamental principles of spectroscopy and are supported by the analysis of structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, aiding in the identification and characterization of this and other novel spirocyclic molecules. The experimental verification of these predictions will be a crucial step in the future study of this intriguing compound.

References

An In-Depth Technical Guide to 2-Oxaspiro[3.3]heptan-6-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to "escape from flatland" in medicinal chemistry has catalyzed the exploration of novel, three-dimensional molecular scaffolds that can confer improved physicochemical and pharmacological properties upon drug candidates.[1][2] The spiro[3.3]heptane motif, in particular, has emerged as a premier saturated bioisostere for commonly used aromatic and heterocyclic rings, offering a rigid framework with precise exit vectors for substituent placement.[3][4] This guide provides a comprehensive technical overview of 2-Oxaspiro[3.3]heptan-6-one (CAS Number: 1339892-66-8 ), a strategic building block that combines the favorable attributes of the spiro[3.3]heptane core with the versatile reactivity of an oxetane and a ketone. We will delve into its structural significance, propose a robust synthetic pathway, analyze its expected spectroscopic characteristics, and explore its potential applications in the design of next-generation therapeutics.

Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold

The 2-Oxaspiro[3.3]heptane framework is a unique bicyclic system where an oxetane ring and a cyclobutane ring are joined by a single spirocyclic carbon atom. The incorporation of an oxetane ring, a polar equivalent of a gem-dimethyl group, is known to enhance metabolic stability and aqueous solubility.[5] The ketone at the 6-position provides a crucial chemical handle for a wide array of synthetic transformations, allowing for the diversification of the core scaffold and its elaboration into complex molecular architectures.

The primary driver for the interest in this scaffold lies in its role as a bioisostere. The rigid, non-planar geometry of the spiro[3.3]heptane core allows it to mimic the spatial arrangement of substituents on a phenyl ring without the associated metabolic liabilities of aromatic systems.[2][3] This three-dimensional character is increasingly sought after to improve target selectivity and reduce off-target effects.

Caption: Bioisosteric replacement with this compound.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its key properties can be calculated and inferred from its structure.

PropertyValue (Predicted/Calculated)Source
CAS Number 1339892-66-8--INVALID-LINK--
Molecular Formula C₆H₈O₂PubChem
Molecular Weight 112.13 g/mol PubChem
XLogP3-AA -0.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 26.3 ŲPubChem

The low XLogP value suggests good aqueous solubility, a desirable trait in drug candidates. The rigid spirocyclic system results in zero rotatable bonds, which can lead to a more defined conformation and potentially higher binding affinity to biological targets.

Proposed Synthesis Methodology

// Nodes for each step start [label="Step 1: Spirocycle Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Hydrolysis & Decarboxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Oxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; product [label="this compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow connections start -> step2 [label="Intermediate A\n(Malonate Adduct)"]; step2 -> step3 [label="Intermediate B\n(Diacid) -> Intermediate C (Alcohol)"]; step3 -> product;

// Reagents and Conditions reagents1 [label="Diethyl Malonate\nNaH, DMF", shape=note, fillcolor="#FFFFFF"]; reagents2 [label="1. NaOH (aq), Δ\n2. H₃O⁺, Δ", shape=note, fillcolor="#FFFFFF"]; reagents3 [label="PCC or Swern Oxidation", shape=note, fillcolor="#FFFFFF"];

reagents1 -> start [style=dashed]; reagents2 -> step2 [style=dashed]; reagents3 -> step3 [style=dashed]; }

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add diethyl malonate (1.0 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,3-bis(bromomethyl)oxetane (1.1 eq.) in DMF dropwise.[8]

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C overnight. The causality here is that the double alkylation requires thermal energy to overcome the activation barrier for the second nucleophilic substitution on the sterically hindered neopentyl-like bromide.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target diester.

Step 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

  • Hydrolyze the resulting diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate using an excess of aqueous sodium hydroxide solution under reflux.

  • After complete hydrolysis (monitored by TLC or LC-MS), cool the reaction mixture and acidify with concentrated HCl to precipitate the dicarboxylic acid.

  • Isolate the dicarboxylic acid by filtration and dry under vacuum.

  • The crude dicarboxylic acid can then be decarboxylated by heating neat or in a high-boiling solvent like diphenyl ether to yield 2-oxaspiro[3.3]heptane-6-carboxylic acid.

  • Reduce the carboxylic acid to the corresponding alcohol, 2-Oxaspiro[3.3]heptan-6-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF). This reduction is a standard and reliable transformation.

Step 3: Oxidation to this compound

  • Dissolve the 2-Oxaspiro[3.3]heptan-6-ol in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. These are mild oxidation conditions that are well-suited for converting secondary alcohols to ketones without affecting the oxetane ring.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, work up the reaction mixture according to the chosen oxidation protocol.

  • Purify the crude product by flash column chromatography to afford pure this compound.

Spectroscopic Analysis (Expected Characteristics)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Oxetane Protons: A singlet corresponding to the four equivalent protons of the two CH₂ groups of the oxetane ring (at positions 1 and 3). These protons are in a magnetically equivalent environment and would likely appear in the region of 4.5-5.0 ppm, a characteristic chemical shift for protons on an oxetane ring.[5]

  • Cyclobutanone Protons: A singlet for the four equivalent protons of the two CH₂ groups of the cyclobutanone ring (at positions 5 and 7). These would likely appear further downfield than typical cyclobutane protons due to the deshielding effect of the adjacent carbonyl group, probably in the range of 2.8-3.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals:

  • Carbonyl Carbon (C6): A signal in the downfield region, characteristic of a ketone carbonyl, likely >200 ppm.

  • Spiro Carbon (C4): A quaternary carbon signal, which will be of lower intensity, in the aliphatic region.

  • Oxetane Carbons (C1, C3): A signal corresponding to the two equivalent CH₂ carbons of the oxetane ring, typically in the range of 70-80 ppm.[5]

  • Cyclobutanone Carbons (C5, C7): A signal for the two equivalent CH₂ carbons adjacent to the carbonyl group.

IR (Infrared) Spectroscopy: The IR spectrum should be dominated by a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch, expected around 1780 cm⁻¹. The high frequency is characteristic of a carbonyl in a strained four-membered ring. There will also be C-H stretching vibrations around 2850-3000 cm⁻¹ and a prominent C-O-C stretching band for the oxetane ether linkage, likely in the 950-1100 cm⁻¹ region.

MS (Mass Spectrometry): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns could include the loss of CO (m/z = 84) or ethylene (m/z = 84), and other fragmentations characteristic of cyclobutanones and oxetanes.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for creating novel chemical entities with improved drug-like properties.

// Central Scaffold scaffold [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Types reductive_amination [label="Reductive Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; wittig [label="Wittig Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; aldol [label="Aldol Condensation", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="Grignard/Organolithium\nAddition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products amine [label="Spirocyclic Amines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkene [label="Exocyclic Alkenes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_beta [label="α,β-Unsaturated Ketones", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alcohol [label="Tertiary Alcohols", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections scaffold -> reductive_amination [color="#EA4335"]; scaffold -> wittig [color="#EA4335"]; scaffold -> aldol [color="#EA4335"]; scaffold -> grignard [color="#EA4335"];

reductive_amination -> amine [label="Access to Novel\nPharmacophores", color="#5F6368"]; wittig -> alkene [label="Scaffold for further\nfunctionalization", color="#5F6368"]; aldol -> alpha_beta [label="Michael Acceptors", color="#5F6368"]; grignard -> alcohol [label="Introduction of R-groups", color="#5F6368"]; }

Caption: Diversification pathways of this compound.

  • Scaffold for Spirocyclic Amines: The ketone can undergo reductive amination with a wide range of primary and secondary amines to generate novel spirocyclic amines. These amines can serve as key pharmacophores or as points for further derivatization.

  • Access to Exocyclic Alkenes: Wittig-type reactions can convert the ketone into an exocyclic double bond, which can then be used in various transformations such as hydrogenations, epoxidations, or Michael additions.

  • Formation of Tertiary Alcohols: Grignard or organolithium reagents can add to the carbonyl group to introduce a diverse range of substituents and create a chiral center at the 6-position.

  • Aldol and Related Condensations: The ketone can serve as an electrophile in aldol-type reactions, allowing for the construction of more complex carbon skeletons.

The incorporation of the 2-oxaspiro[3.3]heptane motif into a drug candidate can lead to several advantages, including:

  • Improved Solubility: The polar oxetane moiety can enhance aqueous solubility compared to its carbocyclic or gem-dimethyl analogues.

  • Metabolic Stability: The spirocyclic core is generally more resistant to metabolic degradation than many common aromatic rings.

  • Enhanced 3D-Character: The rigid, non-planar structure can lead to more specific interactions with the target protein, potentially increasing potency and selectivity.[1]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Conclusion

This compound represents a highly valuable and strategic building block for modern medicinal chemistry. Its unique combination of a metabolically robust oxetane, a versatile ketone handle, and a rigid, three-dimensional spiro[3.3]heptane core makes it an attractive scaffold for the development of novel therapeutics. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis is feasible through established chemical transformations, and its potential applications are vast. As the demand for novel, patentable chemical matter with improved drug-like properties continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

An In-depth Technical Guide to 2-Oxaspiro[3.3]heptan-6-one: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[3.3]heptane motif has emerged as a compelling structural element in contemporary medicinal chemistry, offering a rigid, three-dimensional scaffold that can confer advantageous physicochemical properties to bioactive molecules. This guide provides a comprehensive technical overview of a key derivative, 2-Oxaspiro[3.3]heptan-6-one. We will delve into its fundamental properties, including its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity. Furthermore, this document will explore its strategic application as a versatile building block in drug discovery and development, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable scaffold in their programs.

Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry

The paradigm of "escaping from flatland" in drug design has driven the exploration of novel, three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to introduce conformational rigidity and precise vectoral projection of substituents into chemical space. Among these, the spiro[3.3]heptane framework is particularly noteworthy. Its compact and strained nature offers a unique geometric profile that can serve as a bioisosteric replacement for more common carbocyclic and heterocyclic moieties, such as cyclohexane or piperidine.[2] The introduction of heteroatoms into this scaffold, as in this compound, further expands its utility by modulating polarity, hydrogen bonding capacity, and metabolic stability.

This compound, incorporating both an oxetane and a cyclobutanone ring, presents a fascinating convergence of functionalities. The oxetane moiety is recognized for its ability to enhance aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.[3] The cyclobutanone offers a reactive handle for a variety of chemical transformations, enabling the elaboration of the core scaffold into a diverse array of derivatives. This guide will provide a detailed exploration of these features, offering insights into the practical application of this promising building block.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Purification

A key starting material for the synthesis of many oxa-spiro[3.3]heptanes is 3,3-bis(bromomethyl)oxetane, which can be prepared from tribromoneopentyl alcohol.[4] The construction of the cyclobutanone ring can then be achieved through various methods, such as the double alkylation of a malonic ester followed by decarboxylation.

Diagram 2: Proposed Synthesis of this compound

G start 3,3-Bis(bromomethyl)oxetane step1 Double alkylation with diethyl malonate start->step1 intermediate Diethyl 2,2'-(oxetane-3,3-diyl)dimalonate step1->intermediate step2 Saponification and decarboxylation intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Analogous Synthesis)

The following protocol is a representative example based on the synthesis of related spiro[3.3]heptane systems and should be optimized for the specific synthesis of this compound.

Step 1: Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

  • To a solution of sodium ethoxide (2.2 equivalents) in dry ethanol, add diethyl malonate (2.0 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in dry ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

Step 2: Synthesis of this compound

  • Dissolve the diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate from the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add water and a catalytic amount of a salt like sodium chloride.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) to effect saponification and decarboxylation.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Physicochemical Properties

The unique spirocyclic structure of this compound, combining a polar oxetane ring with a moderately polar ketone, dictates its physicochemical properties. The oxetane moiety is known to be a "hydrophilic sister" of a gem-dimethyl group, contributing to increased aqueous solubility and reduced lipophilicity compared to its carbocyclic analogues.

PropertyValueSource
Molecular Formula C₆H₈O₂PubChem
Molecular Weight 112.13 g/mol PubChem
XLogP3 (Predicted) -0.6PubChem
Topological Polar Surface Area 26.3 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Solubility Predicted to have moderate aqueous solubility.Analogous Structures
Appearance Expected to be a colorless oil or low-melting solid.Analogous Structures

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While experimental spectra are not available in the cited literature, the expected spectroscopic data can be reliably predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.5-4.8 (s, 4H, -O-CH ₂-), 2.8-3.2 (s, 4H, -C(=O)-CH ₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 210-220 (C=O), 75-80 (-O-C H₂-), 50-55 (-C(=O)-C H₂-), 40-45 (spiro C)
IR (neat)ν (cm⁻¹): ~1780 (C=O stretch, characteristic for cyclobutanone), ~980 (C-O-C stretch of oxetane)
Mass Spectrometry (EI)m/z (%): 112 (M⁺), 84, 56

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the cyclobutanone and the oxetane.

Reactions of the Ketone

The carbonyl group of the cyclobutanone is a versatile handle for a wide range of transformations, including:

  • Reduction: The ketone can be reduced to the corresponding alcohol, 2-Oxaspiro[3.3]heptan-6-ol, using standard reducing agents such as sodium borohydride. This introduces a new stereocenter and a hydroxyl group for further functionalization.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond, providing a scaffold for further reactions like Michael additions or epoxidations.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent can furnish the corresponding spirocyclic amines, which are valuable in medicinal chemistry.

Reactivity of the Oxetane Ring

The oxetane ring, while generally more stable than an epoxide, can undergo ring-opening reactions under certain conditions due to its inherent ring strain.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxetane can be opened by nucleophiles. The regioselectivity of this reaction would be an interesting subject for investigation in this specific spirocyclic system.

  • Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the oxetane oxygen, activating the ring towards nucleophilic attack.

The stability of the oxetane ring under a variety of reaction conditions is a key advantage, allowing for selective manipulation of the ketone functionality.

Diagram 3: Reactivity and Derivatization of this compound

G cluster_ketone Ketone Reactivity cluster_oxetane Oxetane Reactivity start This compound reduction Reduction (e.g., NaBH4) start->reduction nucleophilic_addition Nucleophilic Addition (e.g., Grignard) start->nucleophilic_addition olefination Olefination (e.g., Wittig) start->olefination reductive_amination Reductive Amination start->reductive_amination ring_opening Acid-Catalyzed Ring Opening start->ring_opening

Caption: Key reaction pathways for the derivatization of this compound.

Applications in Drug Discovery

The spiro[3.3]heptane scaffold, and specifically its oxa- and aza-derivatives, are increasingly recognized as valuable building blocks in drug discovery. This compound serves as a key starting material for accessing a wide range of novel chemical entities with potential therapeutic applications.

  • Bioisosterism: The 2-oxaspiro[3.3]heptane core can act as a rigid, non-aromatic bioisostere for commonly used fragments like morpholine, piperidine, and even phenyl rings.[2] This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, and a more defined three-dimensional shape for enhanced target binding.

  • Scaffold for Library Synthesis: The versatile reactivity of the ketone functionality allows for the rapid generation of diverse libraries of compounds. This is particularly valuable in the lead discovery and optimization phases of drug development.

  • Introduction of Favorable Physicochemical Properties: As discussed, the oxetane moiety can impart desirable drug-like properties. Its incorporation via the this compound scaffold allows for a strategic approach to modulating the ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound.

The derivatives of this compound have the potential to be explored in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases, where the optimization of pharmacokinetic properties is often a critical challenge.

Conclusion

This compound is a structurally unique and synthetically versatile building block with significant potential in modern drug discovery. Its combination of a rigid spiro[3.3]heptane core, a property-enhancing oxetane ring, and a reactive ketone handle makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, offering a foundation for its practical application in the laboratory. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this compound in the medicinal chemist's toolbox is set to increase.

References

A Theoretical Investigation into the Stability of 2-Oxaspiro[3.3]heptan-6-one: A Modern Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Oxaspiro[3.3]heptan-6-one scaffold represents a compelling three-dimensional building block for medicinal chemistry, merging the beneficial properties of the oxetane ring with the synthetic utility of a cyclobutanone. As with any strained molecular architecture, a thorough understanding of its intrinsic stability is paramount for its effective application in drug development programs. This technical guide provides an in-depth theoretical analysis of the stability of this compound, drawing upon established computational chemistry principles and literature data for analogous structures. We will explore the molecule's conformational preferences, quantify its significant ring strain, analyze its electronic properties to predict reactivity, and propose its most probable decomposition pathways under various conditions. The insights presented herein serve as a foundational resource for researchers aiming to leverage this promising scaffold in the design of next-generation therapeutics.

Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry

The paradigm in drug discovery is continually shifting from planar, aromatic structures towards more complex, three-dimensional molecules that can offer superior selectivity, potency, and physicochemical properties.[1][2] Strained spiro heterocycles, particularly those based on the spiro[3.3]heptane framework, have emerged as powerful tools in this "escape from flatland".[3][4] These rigid scaffolds provide precise, non-collinear exit vectors for substituents, enabling novel interactions with biological targets.[1]

The this compound motif is a particularly intriguing example, combining two distinct four-membered rings at a shared spirocyclic center. Each ring contributes unique and valuable features:

  • The Oxetane Ring: The inclusion of an oxetane can profoundly improve key drug-like properties, including aqueous solubility and metabolic stability, while reducing lipophilicity when used as a replacement for common groups like gem-dimethyl or carbonyls.[5][6][7] The oxygen atom acts as a strong hydrogen-bond acceptor, further enhancing its utility.[8]

  • The Cyclobutanone Ring: This moiety provides a versatile synthetic handle for further functionalization via established ketone chemistry. It is the smallest easily handled cyclic ketone, offering a constrained four-membered ring system.[9]

However, the fusion of two strained four-membered rings raises critical questions about the overall stability of the scaffold. This guide provides a theoretical framework for understanding and predicting the stability of this compound, enabling its confident and strategic deployment in drug discovery campaigns.

Theoretical Framework and Computational Methodology

To rigorously assess the stability of a novel structure like this compound, a multi-faceted computational approach is required. The following workflow represents a robust, self-validating protocol grounded in established quantum chemical methods.

Rationale for Method Selection

The choice of computational methods is critical for accuracy. Density Functional Theory (DFT) offers an excellent balance of computational cost and precision for molecules of this size.

  • Functional: The B3LYP functional is a widely used and reliable choice for geometry optimizations and frequency calculations.[10] For higher accuracy in energy calculations, especially for strained systems, functionals like M06-2X or ωB97X-D are recommended as they better account for non-covalent interactions and dispersion forces.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen atoms, while polarization functions (d,p) are essential for describing the strained bond angles.

Step-by-Step Computational Protocol
  • Geometry Optimization: The 3D structure of this compound is fully optimized without constraints to locate the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermodynamic analysis.[10]

  • Strain Energy Calculation: Ring strain is a dominant feature of this molecule. Its total strain energy (TSE) can be calculated using a homodesmotic reaction scheme. This method involves constructing a balanced chemical equation where the number and type of bonds are conserved on both sides, effectively isolating the strain energy of the target molecule.

  • Analysis of Decomposition Pathways: To investigate potential degradation routes (e.g., acid-catalyzed ring-opening), transition state (TS) structures are located. A TS is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located TS correctly connects the reactant and product.[10]

G cluster_input Input cluster_calc Core Calculations (DFT) cluster_analysis Stability & Reactivity Analysis cluster_output Output start Initial 3D Structure of this compound opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq strain Strain Energy Analysis (Homodesmotic Reactions) freq->strain Confirms Minimum reactivity Electronic Properties (HOMO/LUMO, ESP) freq->reactivity pathways Decomposition Pathways (TS Search + IRC) freq->pathways end Predicted Stability Profile & Reactivity Hotspots strain->end reactivity->end pathways->end

Caption: A typical DFT-based workflow for theoretical stability analysis.

Results and Discussion: A Theoretical Profile

While no direct experimental or computational studies on this compound have been published, we can construct a highly reliable theoretical profile by synthesizing data from its constituent parts.

Molecular Geometry

The molecule consists of a central quaternary spiro-carbon connecting an oxetane and a cyclobutanone ring. Both four-membered rings are not planar and will adopt puckered conformations to relieve torsional strain. The puckering angle in unsubstituted oxetane is approximately 8.7°, while it is around 30° in cyclobutane.[8] The fusion at the spiro center will likely lead to a compact, rigid structure with well-defined bond angles and lengths, similar to those reported for other spiro[3.3]heptane derivatives.[3]

Caption: Key structural features of this compound.

Ring Strain Analysis

The predominant feature governing the stability of this molecule is its high degree of ring strain. The total strain energy (TSE) is the sum of the strain from each ring and any additional strain induced by the spiro-fusion.

ComponentEstimated Strain Energy (kcal/mol)Reference
Oxetane Ring~25.5[8]
Cyclobutane Ring (proxy for Cyclobutanone)~26.5[11]
Spiro[3.3]octane (dicarbocyclic analogue)~51.0 (approx. 2 x Cyclobutane)[11]
Estimated TSE for this compound ~50 - 55 Theoretical Estimate

This substantial strain energy (~52 kcal/mol) does not imply that the molecule is inherently unstable under normal conditions, but it does indicate a large amount of stored energy. This energy can be released in decomposition reactions, making the molecule susceptible to degradation under harsh conditions (e.g., high heat or strong acid).

Electronic Properties and Reactivity Hotspots

The electronic landscape of the molecule reveals two primary sites of reactivity:

  • The Carbonyl Carbon (C6): The C=O bond is highly polarized, making the carbonyl carbon electrophilic and a prime target for nucleophilic attack. This is a standard reactivity pattern for ketones.[5]

  • The Oxetane Oxygen (O2): The lone pairs on the ether oxygen make it a Lewis base and a hydrogen bond acceptor.[8] Under acidic conditions, this oxygen is the most likely site of protonation, which is the initiating step for acid-catalyzed ring-opening.

Potential Decomposition Pathways

The high strain energy and presence of reactive functional groups suggest several potential decomposition pathways.

  • Acid-Catalyzed Oxetane Ring-Opening: This is arguably the most significant stability concern. Protonation of the oxetane oxygen dramatically increases the ring strain and activates the ring for nucleophilic attack (by water, for example), leading to cleavage of a C-O bond. However, the 3,3-disubstituted nature of the oxetane in this spirocycle is known to enhance stability compared to monosubstituted oxetanes.[5][12] While stable at neutral and basic pH, prolonged exposure to strongly acidic conditions (e.g., pH < 2) should be avoided.[5][12]

G Reactant This compound Protonation Protonation of Oxetane Oxygen Reactant->Protonation + H+ Intermediate Protonated Intermediate (Oxonium Ion) Protonation->Intermediate TS Transition State Intermediate->TS Attack Nucleophilic Attack (e.g., by H2O) Product Ring-Opened Product (Diol) TS->Product + H2O - H+

Caption: Proposed pathway for acid-catalyzed decomposition.

  • Thermal Decomposition: Unsubstituted cyclobutanone is known to undergo thermal [2+2] cycloelimination to form ethylene and ketene at high temperatures (~350 °C).[9] While this pathway is theoretically possible for the spirocyclic ketone, it would require significant thermal energy and is unlikely to be a concern under typical laboratory or physiological conditions.

  • Metabolic Reduction: In a biological context, the ketone functionality is a potential site for metabolic transformation, specifically reduction by enzymes like carbonyl reductases to form the corresponding secondary alcohol. This is not a degradation pathway in the chemical sense but is a critical consideration for metabolic stability in drug development.[5]

Implications for Drug Development and Handling

Based on this theoretical analysis, we can provide the following guidance for researchers working with this compound and its derivatives:

  • pH Stability: The scaffold is expected to be robust under neutral and basic conditions, making it compatible with a wide range of synthetic transformations and formulation strategies.[12] Caution is advised when working under strongly acidic conditions due to the risk of oxetane ring-opening.

  • Metabolic Stability: The oxetane portion of the molecule is generally considered to enhance metabolic stability.[6][7] The primary metabolic liability is likely to be the reduction of the cyclobutanone moiety.

  • Synthetic Strategy: The ketone provides a reliable handle for diversification. The overall rigidity of the scaffold should be considered when designing synthetic routes and planning purification, as it may influence crystallinity and solubility.

  • Storage: Store in a cool, dry place, away from strong acids. Standard storage conditions should be sufficient to ensure long-term integrity.

Conclusion

The this compound scaffold is a molecule of significant potential, characterized by high strain energy and distinct electronic features. Theoretical analysis predicts that while the molecule possesses substantial stored energy, it should exhibit good chemical stability under the neutral and basic conditions commonly employed in drug discovery and development. The primary liability is the potential for acid-catalyzed opening of the oxetane ring, a pathway that is partially mitigated by its 3,3-disubstituted nature. The cyclobutanone ring serves as both a predictable site of potential metabolic activity and a valuable handle for synthetic elaboration. By understanding these intrinsic stability characteristics, researchers can confidently and effectively incorporate this modern, three-dimensional scaffold into their design strategies to create novel and impactful therapeutics.

References

A Technical Guide to the Conformational Analysis of Oxetane-Containing Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of oxetane-containing spirocycles into molecular scaffolds has become a prominent strategy in modern drug discovery. These unique structural motifs offer a compelling combination of properties, including improved aqueous solubility, metabolic stability, and three-dimensionality, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] However, the constrained and complex nature of these systems presents a significant challenge for conformational analysis. Understanding the three-dimensional arrangement of these molecules is critical, as conformation dictates the molecule's interaction with biological targets. This guide provides an in-depth exploration of the experimental and computational techniques essential for elucidating the conformational landscape of oxetane-containing spirocycles, offering a robust framework for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Oxetane-Containing Spirocycles

The oxetane ring, a four-membered cyclic ether, is no longer a niche curiosity but a validated tool in medicinal chemistry.[3][4] Its value lies in its ability to act as a "hydrophilic sister" to the gem-dimethyl group and a "lipophilic brother" to the carbonyl group, offering a unique blend of polarity and steric bulk.[1][5] When incorporated into a spirocyclic system—where two rings share a single carbon atom—the resulting scaffold gains significant conformational rigidity and a well-defined three-dimensional architecture.[6]

This combination is particularly advantageous in drug design for several reasons:

  • Improved Physicochemical Properties: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude, a critical factor for oral bioavailability.[1][4] Furthermore, the electron-withdrawing nature of the oxetane's oxygen can lower the pKa of adjacent amines, mitigating risks associated with high basicity like hERG channel inhibition.[4]

  • Enhanced Metabolic Stability: The oxetane motif can block metabolically labile C-H bonds, redirecting metabolic pathways and improving a drug candidate's half-life.[1][2]

  • Novel Chemical Space: Spirocycles provide access to uncharted chemical space with unique exit vectors, allowing for precise orientation of substituents to optimize interactions with biological targets.[5][7]

Given these benefits, a rigorous understanding of the conformational preferences of these scaffolds is not just an academic exercise but a prerequisite for successful structure-activity relationship (SAR) studies and rational drug design.

The Conformational Landscape: Puckering and Spiro-Anellation

The conformational complexity of an oxetane-containing spirocycle arises from two primary features: the puckering of the oxetane ring and the constraints imposed by the spirocyclic junction.

The parent oxetane ring is nearly planar but possesses a small puckering angle.[8][9] The introduction of substituents, especially at the spiro-center, increases steric and eclipsing interactions, leading to a more pronounced puckered conformation.[10][11] This puckering dictates the axial and equatorial positioning of substituents, which in turn affects the molecule's overall shape and polarity.

The spiro-anellation locks the two rings into a rigid orientation, significantly reducing the number of accessible conformations compared to a more flexible linear system. This rigidity is a double-edged sword: it can pre-organize the molecule into a bioactive conformation for enhanced potency, but an incorrect or unfavored conformation can abolish activity.[12] Therefore, determining the preferred conformation is paramount.

An Integrated Workflow for Conformational Analysis

A comprehensive analysis requires a synergistic approach, combining the strengths of experimental techniques, which provide real-world data, with computational methods, which offer energetic insights and dynamic perspectives.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_syn Synthesis & Validation Synthesis Synthesis & Purification XRay Single Crystal X-Ray (Solid-State Conformation) Synthesis->XRay NMR NMR Spectroscopy (Solution-State Conformation) Synthesis->NMR Analysis Integrated Analysis & Conformational Model XRay->Analysis Provides ground-truth for computation DFT DFT Calculations (Gas-Phase Energies, NMR Parameters) NMR->DFT Experimental vs. Calculated Shifts NMR->Analysis Provides experimental constraints (distances, dihedral angles) DFT->Analysis Correlates structure with energy MD Molecular Dynamics (Solution Dynamics, Free Energy) MD->Analysis Reveals dynamic behavior and solvent effects SAR SAR & Drug Design Analysis->SAR G Start Initial 3D Structure (e.g., from X-ray or builder) ConfSearch Conformational Search (Low-level theory, e.g., GFN2-xTB) Start->ConfSearch Cluster Clustering & Selection of Low-Energy Conformers ConfSearch->Cluster DFT_Opt Geometry Optimization & Freq. (High-level DFT, e.g., B3LYP-D3/6-311+G**) Cluster->DFT_Opt Solvation Solvation Model (e.g., SMD, PCM) DFT_Opt->Solvation NMR_Calc NMR Shielding Calculation (GIAO method) Solvation->NMR_Calc MD_Sim Molecular Dynamics Simulation (Explicit Solvent) Solvation->MD_Sim Compare Compare Calculated vs. Experimental NMR Data NMR_Calc->Compare FinalModel Refined Conformational Model MD_Sim->FinalModel Population analysis Compare->FinalModel Validation

References

An In-Depth Technical Guide to the Carbonyl Reactivity of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[3.3]heptan-6-one, a unique spirocyclic ketone, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered rings, the oxetane and cyclobutanone, impart distinct electronic and steric properties that govern the reactivity of its carbonyl group. This guide provides a comprehensive technical overview of the carbonyl chemistry of this compound, exploring its synthesis, electronic structure, and characteristic reactions. We will delve into the underlying principles that dictate its behavior in key transformations such as reductions and nucleophilic additions, offering field-proven insights and detailed experimental protocols for its derivatization. This document is intended to serve as a practical resource for researchers seeking to leverage the unique chemical space offered by this intriguing scaffold.

Introduction: The Emergence of a Strained Spirocyclic Scaffold

Spirocyclic frameworks have garnered significant attention in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1] Among these, the 2-oxaspiro[3.3]heptane motif is particularly noteworthy. The incorporation of an oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can enhance metabolic stability and aqueous solubility.[2] The presence of a ketone functionality at the 6-position of this spirocycle, as in this compound, provides a versatile handle for a wide array of chemical modifications, making it a highly attractive scaffold for the synthesis of novel chemical entities.

The reactivity of the carbonyl group in this compound is significantly influenced by the inherent ring strain of the cyclobutanone ring. This strain enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to less strained cyclic or acyclic ketones.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common strategy relies on the construction of the spirocyclic core followed by oxidation to introduce the ketone functionality. One reported approach for a closely related analog, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, involves the oxidation of the corresponding alcohol using Dess-Martin periodinane.[1] A similar strategy can be envisioned for the synthesis of this compound, starting from the corresponding alcohol, 2-Oxaspiro[3.3]heptan-6-ol.

G

The Carbonyl Group: A Hub of Reactivity

The carbonyl group in this compound is the focal point for a variety of chemical transformations. Its reactivity is a delicate interplay of electronic and steric factors.

Electronic Considerations and Strain Effects

The cyclobutanone ring in this compound possesses significant angle strain. This strain is partially relieved upon nucleophilic addition to the carbonyl carbon, as the hybridization of this carbon changes from sp² (ideal angle 120°) to sp³ (ideal angle 109.5°), moving closer to the constrained bond angles of the four-membered ring. This thermodynamic driving force contributes to the enhanced electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles than less strained ketones.

Stereochemistry of Nucleophilic Addition

Nucleophilic attack on the carbonyl carbon of this compound creates a new stereocenter at the C6 position. The facial selectivity of this attack (i.e., whether the nucleophile attacks from the same side as the oxetane oxygen or the opposite side) is influenced by steric hindrance. The oxetane ring presents a degree of steric bulk, potentially directing incoming nucleophiles to the less hindered face. The outcome of such reactions is often a mixture of diastereomers, and the ratio can be dependent on the nature of the nucleophile and the reaction conditions.[3]

Key Carbonyl Reactions and Protocols

This section details the primary reactions involving the carbonyl group of this compound, providing both mechanistic insights and actionable experimental protocols.

Reduction to 2-Oxaspiro[3.3]heptan-6-ol

The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation, yielding the corresponding alcohol, 2-Oxaspiro[3.3]heptan-6-ol. This alcohol can serve as a precursor for further functionalization.

Mechanism: The reduction is typically achieved using hydride-donating reagents such as sodium borohydride (NaBH₄). The hydride anion acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the alcohol.

G

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-Oxaspiro[3.3]heptan-6-ol.

Data Presentation: Reduction of a Spiro[3.3]heptanone Analog

EntrySubstrateReducing AgentSolventYield (%)Reference
1tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateNaBH₄MeOH>95[1]

Note: This data is for a closely related analog and serves as a strong indicator of the expected high efficiency of this reduction.

Grignard Reaction: Carbon-Carbon Bond Formation

The addition of Grignard reagents to this compound allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols. This reaction is a powerful tool for introducing molecular complexity.

Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Aqueous workup then protonates the alkoxide to yield the tertiary alcohol.

Experimental Protocol: Reaction with Methylmagnesium Bromide

  • Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methylmagnesium bromide (1.2 eq, as a solution in diethyl ether) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.

Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction provides a means to convert the carbonyl group of this compound into an exocyclic double bond, yielding 6-methylene-2-oxaspiro[3.3]heptane and its derivatives. This transformation is valuable for creating precursors for further reactions such as epoxidations or polymerizations.

Mechanism: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to give the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Synthesis of 6-Methylene-2-oxaspiro[3.3]heptane

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract with diethyl ether (3 x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-methylene-2-oxaspiro[3.3]heptane.

Conclusion and Future Outlook

This compound is a compelling scaffold for the development of novel molecules in the pharmaceutical and materials sciences. The heightened reactivity of its carbonyl group, a consequence of the inherent ring strain, provides a reliable entry point for a diverse range of chemical modifications. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently explore the synthetic potential of this unique building block. Future work in this area will likely focus on the development of stereoselective transformations of the carbonyl group and the exploration of the biological activities of the resulting derivatives.

References

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the untapped research potential of 2-Oxaspiro[3.3]heptan-6-one, a unique and underexplored spirocyclic ketone. As a senior application scientist, the following sections are designed to not only present novel research avenues but also to provide the scientific rationale and foundational methodologies to empower your investigations into this intriguing molecule. The inherent strain of the spiro[3.3]heptane system, combined with the reactivity of the oxetane and ketone functional groups, positions this compound as a versatile building block for significant advancements in medicinal chemistry, polymer science, and complex organic synthesis.

The Allure of the Strained Spirocycle: Structural and Electronic Profile

This compound is a fascinating molecule characterized by a central spirocyclic carbon atom connecting a cyclobutanone ring and an oxetane ring. This arrangement results in significant ring strain, which is a key determinant of its reactivity. The oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups, capable of improving physicochemical properties such as solubility and metabolic stability in drug candidates.[1] The ketone functionality provides a versatile handle for a wide array of chemical transformations.

The synthesis of related spirocyclic oxetanes has been achieved through various methods, including the Paternò-Büchi reaction, which involves the photocycloaddition of a ketone with an alkene.[1][2] Another common approach is the Williamson etherification.[3] While a specific, optimized synthesis for this compound is not yet prevalent in the literature, a plausible approach could involve the intramolecular cyclization of a suitably functionalized cyclobutane precursor.

Proposed Research Direction 1: A Novel Scaffold for Medicinal Chemistry

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Spirocyclic scaffolds are of increasing interest in drug discovery due to their ability to orient substituents in well-defined vectors in three-dimensional space, leading to improved target binding and selectivity.[4] The 2-oxa-6-azaspiro[3.3]heptane motif, a close structural analog, has been successfully incorporated into drug candidates, highlighting the pharmaceutical potential of this class of compounds.[5][6]

Bioisosteric Replacement and Fragment-Based Drug Discovery

The oxetane ring in this compound can act as a bioisosteric replacement for more common functionalities in known drug molecules. This can lead to improved pharmacokinetic profiles, such as increased solubility and reduced metabolic liability. Furthermore, the compact and rigid nature of the scaffold makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns.

Synthesis of Novel Spirocyclic Heterocycles

The ketone functionality of this compound can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of spirocyclic compounds. For instance, reductive amination could lead to the corresponding amine, which could be further functionalized. Ring-expansion reactions could also be explored to access larger ring systems.

Proposed Research Direction 2: A Monomer for Advanced Polymer Synthesis

The strained oxetane ring of this compound makes it a prime candidate for ring-opening polymerization (ROP). This could lead to the formation of novel polyethers with the spirocyclic ketone incorporated into the polymer backbone. Such polymers could exhibit unique thermal and mechanical properties due to the rigid spirocyclic units.

Cationic Ring-Opening Polymerization

Oxetanes are known to undergo cationic ROP. The polymerization of this compound could be initiated by a variety of cationic initiators, such as protonic acids or Lewis acids. The resulting polymer would possess a repeating unit containing a cyclobutanone ring, which could be further modified post-polymerization to tune the material's properties.

Block Copolymers

The living nature of some cationic ROP systems could allow for the synthesis of block copolymers. By sequentially adding different oxetane-containing monomers, polymers with distinct blocks and tailored properties could be prepared.

Proposed Research Direction 3: A Versatile Building Block in Complex Organic Synthesis

The inherent strain energy of the spiro[3.3]heptane system can be harnessed to drive complex chemical transformations. The combination of the strained oxetane and the reactive ketone offers a unique platform for the development of novel synthetic methodologies and the construction of intricate molecular architectures.

Ring-Opening and Rearrangement Cascades

Treatment of this compound with various reagents could trigger ring-opening of the oxetane, followed by rearrangement of the resulting intermediate. Such cascade reactions could lead to the rapid construction of complex polycyclic systems from a simple starting material.

Access to Substituted Cyclobutanes

The oxetane ring can be selectively opened to introduce functionality at the 3-position of the cyclobutane ring. This provides a strategic advantage for the synthesis of highly substituted and stereochemically complex cyclobutane derivatives, which are valuable intermediates in organic synthesis.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route to this compound could start from the commercially available 1,1-cyclobutanedicarboxylic acid.

Step 1: Reduction to Diol

  • Suspend 1,1-cyclobutanedicarboxylic acid in anhydrous tetrahydrofuran (THF).

  • Add a solution of borane-THF complex dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the resulting diol by column chromatography.

Step 2: Monotosylation

  • Dissolve the diol in pyridine.

  • Cool the solution to 0 °C and add one equivalent of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with copper sulfate solution and brine, then dry over sodium sulfate.

  • Purify the monotosylated product by column chromatography.

Step 3: Intramolecular Williamson Etherification

  • Dissolve the monotosylated diol in anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether and purify by column chromatography to yield 2-oxaspiro[3.3]heptan-6-ol.

Step 4: Oxidation to Ketone

  • Dissolve 2-oxaspiro[3.3]heptan-6-ol in dichloromethane.

  • Add Dess-Martin periodinane and stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Representative Reaction: Reductive Amination

Step 1: Imine Formation and Reduction

  • Dissolve this compound in methanol.

  • Add a primary amine (e.g., benzylamine) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2 hours.

  • Add sodium cyanoborohydride in one portion.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the resulting secondary amine by column chromatography.

Visualizations

Synthetic Pathway to this compound cluster_0 Synthesis of this compound A 1,1-Cyclobutanedicarboxylic acid B 1,1-Bis(hydroxymethyl)cyclobutane A->B BH3-THF C Monotosylated Diol B->C TsCl, Pyridine D 2-Oxaspiro[3.3]heptan-6-ol C->D NaH, THF E This compound D->E Dess-Martin Periodinane

Caption: Proposed synthetic pathway to this compound.

Medicinal Chemistry Applications cluster_1 Derivatization for Medicinal Chemistry Start This compound ReductiveAmination Reductive Amination (e.g., with R-NH2) Start->ReductiveAmination Grignard Grignard Reaction (e.g., with R-MgBr) Start->Grignard Wittig Wittig Reaction Start->Wittig Product1 N-Substituted Spirocyclic Amine ReductiveAmination->Product1 Product2 Tertiary Alcohol Grignard->Product2 Product3 Exocyclic Alkene Wittig->Product3

Caption: Potential derivatization reactions for medicinal chemistry applications.

Quantitative Data Summary

PropertyAnalogous Compound (2-oxa-6-azaspiro[3.3]heptane)Predicted for this compound
Molecular Weight 99.13 g/mol [7]~112.13 g/mol
LogP -0.7[7]~0.5 - 1.0
Boiling Point Not readily availableEstimated 180-200 °C
Reactivity Nucleophilic amineElectrophilic ketone, strained ether

Conclusion

This compound represents a largely unexplored yet highly promising molecular scaffold. Its unique combination of a strained spirocyclic system with versatile ketone and oxetane functionalities opens the door to a multitude of research opportunities. This guide has outlined several key directions, from the development of novel therapeutics and advanced polymers to its application as a strategic building block in complex synthesis. It is our belief that the investigation of this compound will lead to significant scientific advancements and the creation of novel chemical entities with valuable properties.

References

An In-depth Technical Guide to the Synthesis of 2-Oxaspiro[3.3]heptan-6-one: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the emerging structural motifs, spiro[3.3]heptanes have garnered significant attention. Their inherent three-dimensionality and conformational rigidity provide a unique platform for exploring chemical space beyond the traditional flat, aromatic systems that have long dominated medicinal chemistry. The 2-oxaspiro[3.3]heptan-6-one core, in particular, represents a valuable building block, combining the favorable attributes of the spiro[3.3]heptane framework with the synthetic versatility of a ketone and the desirable polar features of an oxetane ring. This guide provides a comprehensive literature review of the synthetic strategies toward this important scaffold, offering insights into the chemical principles and practical methodologies for its preparation.

The incorporation of spirocyclic systems, such as 2-oxaspiro[3.3]heptane derivatives, into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and target-binding affinity. These improvements are attributed to the precise spatial arrangement of substituents dictated by the rigid spirocyclic core, which can lead to more selective interactions with biological targets. This technical guide will delve into the key synthetic disconnections and reaction pathways for the construction of this compound, providing a foundation for its application in the development of next-generation therapeutics.

Retrosynthetic Analysis: Key Disconnections for Spiro[3.3]heptanone Construction

A logical retrosynthetic analysis of this compound reveals several potential pathways for its construction. The primary disconnection strategies focus on the formation of the spirocyclic core and the introduction of the ketone and oxetane functionalities.

G target This compound precursor1 2-Oxaspiro[3.3]heptan-6-ol target->precursor1 Oxidation precursor2 3,3-Bis(halomethyl)oxetane + Acetoacetic Ester or equivalent target->precursor2 Double Alkylation & Cyclization precursor3 3-Oxocyclobutanecarboxylic Acid Derivative target->precursor3 Multi-step Conversion precursor4 Paternò-Büchi Reaction Precursors (Allene + Carbonyl Compound) target->precursor4 [2+2] Photocycloaddition

Figure 1. Retrosynthetic analysis of this compound.

Strategy 1: Oxidation of a Precursor Alcohol. A straightforward approach involves the oxidation of the corresponding secondary alcohol, 2-oxaspiro[3.3]heptan-6-ol. This strategy shifts the synthetic challenge to the preparation of the spirocyclic alcohol.

Strategy 2: Double Alkylation and Cyclization. This convergent approach involves the reaction of a dielectrophile, such as 3,3-bis(halomethyl)oxetane, with a dinucleophile or a masked ketone equivalent, followed by intramolecular cyclization to form the cyclobutanone ring.

Strategy 3: Elaboration from a Cyclobutane Precursor. A multi-step synthesis commencing from a readily available functionalized cyclobutane, such as a 3-oxocyclobutanecarboxylic acid derivative, allows for the sequential construction of the oxetane ring.

Strategy 4: Photochemical [2+2] Cycloaddition. The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, offers a direct method for the formation of the oxetane ring. In the context of this compound, this would likely involve an intramolecular reaction or a reaction with a suitable allene.

Synthetic Methodologies and Experimental Protocols

This section details the most promising synthetic routes toward this compound, drawing upon established methodologies for the synthesis of related spiro[3.3]heptane systems and standard organic transformations.

Route 1: Synthesis via Oxidation of 2-Oxaspiro[3.3]heptan-6-ol

This two-stage approach is one of the most logical and potentially efficient pathways. The primary challenge lies in the synthesis of the precursor alcohol.

1.1. Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

While a direct, high-yielding synthesis of 2-oxaspiro[3.3]heptan-6-ol is not extensively documented, its preparation can be envisioned through the cyclization of a suitably functionalized cyclobutane derivative. A plausible precursor is 3-(hydroxymethyl)cyclobutan-1-ol.

G A 3-(Hydroxymethyl)cyclobutan-1-ol B 3-(Tosylomethyl)cyclobutan-1-ol A->B TsCl, Pyridine C 2-Oxaspiro[3.3]heptan-6-ol B->C Base (e.g., NaH)

Figure 2. Proposed synthesis of 2-Oxaspiro[3.3]heptan-6-ol.

Step-by-Step Protocol (Hypothetical):

  • Tosylation of 3-(hydroxymethyl)cyclobutan-1-ol: To a solution of 3-(hydroxymethyl)cyclobutan-1-ol in pyridine at 0 °C, add p-toluenesulfonyl chloride portionwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude tosylate.

  • Intramolecular Cyclization: To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the crude tosylate in THF dropwise. Allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction to 0 °C and quench cautiously with water. Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 2-oxaspiro[3.3]heptan-6-ol.

1.2. Oxidation to this compound

With the precursor alcohol in hand, a variety of mild oxidation methods can be employed to furnish the target ketone. The choice of oxidant is critical to avoid over-oxidation or degradation of the strained spirocyclic system.

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CMild, high yields, tolerates many functional groupsRequires low temperatures, produces foul-smelling dimethyl sulfide
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂, room temperatureMild, neutral conditions, rapid reactionsReagent is shock-sensitive and expensive
Pyridinium Chlorochromate (PCC) PCC, CH₂Cl₂, room temperatureReadily available, simple procedureChromium-based reagent (toxic), can be acidic

Detailed Experimental Protocol: Swern Oxidation [1][2][3][4]

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [5][6][7][8][9]

  • To a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-2 hours, monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis from 3,3-Bis(halomethyl)oxetane

This approach builds the cyclobutanone ring onto a pre-formed oxetane. The synthesis of 2-oxa-6-azaspiro[3.3]heptane from 3,3-bis(bromomethyl)oxetane provides a strong precedent for this strategy.[10][11]

G A 3,3-Bis(bromomethyl)oxetane B Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate A->B NaH, THF C 2-Oxaspiro[3.3]heptane-6-carboxylic acid B->C 1. KOH, EtOH/H₂O 2. H₃O⁺ D This compound C->D Decarboxylation (Heat) E Diethyl Malonate E->B

Figure 3. Synthesis of this compound from 3,3-Bis(bromomethyl)oxetane.

Step-by-Step Protocol:

  • Double Alkylation of Diethyl Malonate: To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add diethyl malonate (1.0 eq) dropwise at 0 °C. After the evolution of hydrogen ceases, add a solution of 3,3-bis(bromomethyl)oxetane (1.0 eq) in THF. Heat the mixture to reflux and stir overnight. Cool the reaction, quench with water, and extract with ethyl acetate. The combined organic layers are dried and concentrated to give diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

  • Hydrolysis and Decarboxylation: The crude diester is hydrolyzed by refluxing with an excess of potassium hydroxide in a mixture of ethanol and water. After the reaction is complete, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The resulting dicarboxylic acid is then heated at a temperature above its melting point to effect decarboxylation, yielding this compound. Purification can be achieved by distillation or chromatography.

Conclusion and Future Outlook

The synthesis of this compound, a promising scaffold for drug discovery, can be approached through several strategic routes. The oxidation of the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol, stands out as a highly viable method, contingent on the efficient preparation of this precursor. Alternatively, the construction of the spirocyclic system from 3,3-bis(halomethyl)oxetane offers a convergent and potentially scalable approach.

As the demand for novel, three-dimensional molecular frameworks in medicinal chemistry continues to grow, the development of robust and efficient syntheses for building blocks like this compound will be of paramount importance. Further research into stereoselective syntheses and the exploration of a wider range of functionalized derivatives will undoubtedly expand the utility of this valuable scaffold in the creation of innovative therapeutics. The methodologies and insights provided in this guide serve as a solid foundation for researchers and scientists to embark on the synthesis and application of this exciting class of molecules.

References

Methodological & Application

detailed synthesis protocol for 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Oxaspiro[3.3]heptan-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable spirocyclic ketone for applications in medicinal chemistry and drug discovery. The synthetic strategy is delineated in two main stages: the preparation of the key intermediate alcohol, 2-Oxaspiro[3.3]heptan-6-ol, followed by its mild oxidation to the target ketone. This protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring technical accuracy and field-proven insights.

Introduction

Spirocyclic scaffolds, particularly those incorporating strained ring systems like oxetanes, have garnered significant interest in modern drug discovery. The 2-oxaspiro[3.3]heptane motif offers a rigid, three-dimensional structure that can serve as a bioisostere for more common carbocyclic and heterocyclic rings, potentially improving physicochemical properties such as solubility and metabolic stability. The introduction of a ketone functionality at the 6-position provides a versatile handle for further chemical modifications, making this compound a highly valuable building block for the synthesis of novel chemical entities. This guide details a reliable synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a two-stage process. The first stage involves the construction of the 2-oxaspiro[3.3]heptane ring system with a hydroxyl group at the 6-position. This is achieved through an intramolecular cyclization of a suitable triol precursor. The second stage is the oxidation of the resulting secondary alcohol to the desired ketone.

Overall_Synthetic_Strategy A Starting Material (e.g., 3,3-bis(hydroxymethyl)cyclobutanol precursor) B Stage 1: Formation of 2-Oxaspiro[3.3]heptan-6-ol A->B Intramolecular Cyclization C Stage 2: Oxidation B->C Intermediate D Final Product This compound C->D Mild Oxidation

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

The formation of the spirocyclic alcohol is a critical step that establishes the core structure of the target molecule. The proposed method involves the synthesis of a triol precursor followed by an intramolecular cyclization to form the oxetane ring. A plausible precursor is 1,1,3-tris(hydroxymethyl)cyclobutane, which can be synthesized from commercially available starting materials. For the purpose of this protocol, we will start from a conceptual triol precursor, 3,3-bis(hydroxymethyl)cyclobutanol, and detail the subsequent tosylation and intramolecular cyclization.

Protocol 1: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

This protocol is based on the principle of intramolecular Williamson ether synthesis, a robust method for the formation of cyclic ethers.

Step 1a: Selective Tosylation of 3,3-bis(hydroxymethyl)cyclobutanol

The primary hydroxyl groups are more sterically accessible and will preferentially react with tosyl chloride over the secondary hydroxyl group.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3,3-bis(hydroxymethyl)cyclobutanol146.1810.01.46 g
Pyridine79.10-20 mL
p-Toluenesulfonyl chloride (TsCl)190.6521.04.00 g
Dichloromethane (DCM)84.93-50 mL

Procedure:

  • Dissolve 3,3-bis(hydroxymethyl)cyclobutanol (1.46 g, 10.0 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (4.00 g, 21.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate. The product is used in the next step without further purification.

Step 1b: Intramolecular Cyclization to form 2-Oxaspiro[3.3]heptan-6-ol

The cyclization is effected by a strong base, which deprotonates the remaining secondary alcohol, and the resulting alkoxide displaces one of the tosylate groups.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Crude ditosylate from Step 1a-~10.0-
Sodium hydride (60% dispersion in oil)24.00 (as NaH)12.00.48 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL

Procedure:

  • To a suspension of sodium hydride (0.48 g, 12.0 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add a solution of the crude ditosylate in anhydrous THF (30 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-Oxaspiro[3.3]heptan-6-ol.

Stage 2: Oxidation of 2-Oxaspiro[3.3]heptan-6-ol to this compound

The final step is the oxidation of the secondary alcohol to a ketone. Mild oxidation conditions are crucial to avoid any potential side reactions involving the strained oxetane ring. Both Swern oxidation and Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation due to their high selectivity and mild reaction conditions.[1][2][3][4][5][6][7][8][9][10]

Protocol 2a: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1][2][5][7][10] This method is known for its high yields and compatibility with a wide range of functional groups.

Swern_Oxidation_Workflow A Activation of DMSO with Oxalyl Chloride (-78 °C in DCM) B Addition of 2-Oxaspiro[3.3]heptan-6-ol (-78 °C) A->B C Addition of Triethylamine (-78 °C to RT) B->C D Aqueous Workup and Extraction C->D E Purification (Column Chromatography) D->E F This compound E->F

Caption: Workflow for the Swern oxidation protocol.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Oxalyl chloride126.931.50.11 mL
Dimethyl sulfoxide (DMSO)78.133.00.21 mL
2-Oxaspiro[3.3]heptan-6-ol114.141.0114 mg
Triethylamine (TEA)101.195.00.70 mL
Dichloromethane (DCM), anhydrous84.93-15 mL

Procedure:

  • To a solution of oxalyl chloride (0.11 mL, 1.5 mmol) in anhydrous DCM (5 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (0.21 mL, 3.0 mmol) in anhydrous DCM (2 mL) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of 2-Oxaspiro[3.3]heptan-6-ol (114 mg, 1.0 mmol) in anhydrous DCM (3 mL) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (0.70 mL, 5.0 mmol) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1 hour.

  • Quench the reaction by adding water (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Protocol 2b: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[3][4][6][8][9] The reaction is typically fast and proceeds at room temperature.

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-Oxaspiro[3.3]heptan-6-ol114.141.0114 mg
Dess-Martin periodinane (DMP)424.141.2509 mg
Dichloromethane (DCM), anhydrous84.93-10 mL
Sodium bicarbonate (NaHCO₃)84.012.0168 mg

Procedure:

  • To a solution of 2-Oxaspiro[3.3]heptan-6-ol (114 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add sodium bicarbonate (168 mg, 2.0 mmol).

  • Add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).

  • Stir vigorously for 15 minutes until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the spirocyclic ketone.

  • ¹³C NMR: To confirm the number of unique carbons and the presence of the carbonyl group.

  • IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.

  • Mass Spectrometry: To determine the molecular weight of the product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Oxalyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Dess-Martin periodinane can be shock-sensitive and should be handled with care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

References

Application Notes and Protocols for the Synthesis of 2-Oxaspiro[3.3]heptan-6-one via the Paternò-Büchi Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-oxaspiro[3.3]heptan-6-one, a valuable spirocyclic scaffold, utilizing the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition offers a powerful and direct method for the construction of the strained oxetane ring within this unique spirocyclic system. These application notes are designed to deliver not only a step-by-step protocol but also the underlying scientific principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Spirocyclic Oxetanes and the Power of Photochemistry

Spirocycles, three-dimensional structures containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry and drug discovery.[1] Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 2-oxaspiro[3.3]heptane framework is a particularly attractive scaffold, offering a unique spatial arrangement of atoms and potential for novel intellectual property. The incorporation of an oxetane ring, a four-membered cyclic ether, can improve physicochemical properties such as aqueous solubility and metabolic stability when used as a bioisosteric replacement for other functional groups.[2][3]

The Paternò-Büchi reaction, a cornerstone of organic photochemistry, provides an elegant and atom-economical approach to the synthesis of oxetanes.[4][5] This reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene, initiated by the photoexcitation of the carbonyl component.[6] This guide will detail the application of this classic reaction to the synthesis of this compound, a molecule with significant potential in the development of novel therapeutics and functional materials.

Reaction Mechanism and Rationale

The synthesis of this compound via the Paternò-Büchi reaction is proposed to proceed through the reaction of cyclobutanone with a suitable exocyclic methylene precursor, such as allene, or more practically for this target, an intramolecular cyclization. However, for a more controlled intermolecular approach, the reaction between cyclobutanone and a ketene acetal followed by subsequent transformations could be envisioned. For the purpose of this guide, we will focus on a plausible intermolecular reaction between cyclobutanone and allene, a readily available C1 building block.

The reaction is initiated by the absorption of UV light by cyclobutanone, promoting an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π*), forming an excited state (singlet or triplet).[6] The excited carbonyl then adds to the allene to form a diradical intermediate. Subsequent ring closure of this diradical yields the spirocyclic oxetane product.

The regioselectivity of the addition to the allene is a critical consideration. The attack of the excited carbonyl oxygen can occur at the central or terminal carbon of the allene. The stability of the resulting diradical intermediate often dictates the final product distribution.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Notes
Cyclobutanone>98%Commercially AvailableShould be freshly distilled before use.
AlleneGasCommercially AvailableCan be bubbled through the reaction mixture.
AcetoneSpectroscopic GradeCommercially AvailableUsed as a photosensitizer and solvent.
Benzene or TolueneAnhydrousCommercially AvailableAlternative solvent.
PhotoreactorMedium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (λ > 290 nm)Standard Photochemical EquipmentEnsure proper cooling to maintain reaction temperature.
Schlenk Line/Inert GasNitrogen or ArgonStandard Laboratory EquipmentFor maintaining an inert atmosphere.
Rotary EvaporatorStandard Laboratory Equipment-For solvent removal.
Column Chromatography SuppliesSilica Gel (230-400 mesh), Hexanes, Ethyl AcetateStandard Laboratory EquipmentFor purification.
NMR Spectrometer300 MHz or higherStandard Analytical EquipmentFor product characterization.
GC-MSStandard Analytical EquipmentFor reaction monitoring and product identification.
Step-by-Step Protocol
  • Reaction Setup:

    • In a quartz photoreactor vessel equipped with a magnetic stir bar, a gas inlet, and a reflux condenser, dissolve freshly distilled cyclobutanone (1.0 eq.) in acetone (0.1 M solution).

    • Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the carbonyl.

  • Photochemical Reaction:

    • Cool the reaction vessel to 0-5 °C using an external cooling bath.

    • Begin bubbling allene gas through the solution at a slow, steady rate.

    • Irradiate the stirred solution with a medium-pressure mercury lamp fitted with a Pyrex filter. The Pyrex filter is crucial to block high-energy UV light that could cause decomposition of the starting materials or product.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of cyclobutanone), stop the irradiation and the flow of allene.

    • Allow the reaction mixture to warm to room temperature.

    • Remove the acetone solvent using a rotary evaporator under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate is recommended.

  • Characterization:

    • The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Dissolve cyclobutanone in acetone prep2 Purge with inert gas prep1->prep2 react1 Cool to 0-5 °C prep2->react1 react2 Bubble allene gas react1->react2 react3 Irradiate with UV lamp (Pyrex filter) react2->react3 react4 Monitor by GC-MS react3->react4 workup1 Stop irradiation and warm to RT react4->workup1 workup2 Remove solvent (rotary evaporator) workup1->workup2 workup3 Column chromatography workup2->workup3 analysis1 NMR (¹H, ¹³C) workup3->analysis1 analysis2 Mass Spectrometry analysis1->analysis2

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights and Key Considerations

The success of the Paternò-Büchi reaction is contingent on several factors that researchers must carefully control.

Choice of Solvent and Photosensitizer

Acetone serves a dual role as both a solvent and a photosensitizer. Upon irradiation, acetone can be excited to its triplet state and then transfer this energy to the cyclobutanone, facilitating its excitation. This is particularly useful if the carbonyl compound itself has a low extinction coefficient at the wavelength of irradiation. Benzene or toluene can also be used as solvents, and in some cases, can also act as sensitizers.

Wavelength of Irradiation

The use of a Pyrex filter is critical. Pyrex glass filters out short-wavelength UV light (below ~290 nm), which can be detrimental to the reaction by causing unwanted side reactions or decomposition of the product. The n→π* transition of most ketones occurs at wavelengths above 290 nm.

Regio- and Stereoselectivity

The addition of the excited carbonyl to the allene can, in principle, lead to two regioisomers. The formation of the desired this compound (attack at the terminal carbon of the allene) is generally favored due to the formation of a more stable diradical intermediate. Stereoselectivity is not a factor in this specific synthesis due to the symmetry of the reactants.

Diagram of the Paternò-Büchi Reaction Mechanism

G carbonyl Cyclobutanone (C=O) excited_carbonyl Excited Carbonyl [C=O]* carbonyl->excited_carbonyl hν (UV light) alkene Allene (C=C=C) diradical 1,4-Diradical Intermediate alkene->diradical [2+2] Cycloaddition excited_carbonyl->diradical [2+2] Cycloaddition oxetane This compound diradical->oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction for this compound synthesis.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low ConversionInefficient light absorption; Quenching of excited stateUse a photosensitizer (e.g., acetone); Ensure rigorous exclusion of oxygen; Increase reaction time.
Formation of ByproductsDecomposition by high-energy light; Polymerization of alleneUse a Pyrex filter; Control the concentration of allene; Optimize reaction temperature.
Difficult PurificationSimilar polarity of starting material and productUse a different eluent system for column chromatography; Consider derivatization for easier separation.

Conclusion

The Paternò-Büchi reaction provides a direct and efficient pathway for the synthesis of this compound, a valuable scaffold for drug discovery and materials science. By understanding the underlying photochemical principles and carefully controlling the experimental parameters, researchers can successfully employ this method to access this and other novel spirocyclic oxetanes. The protocols and insights provided in this guide are intended to serve as a strong foundation for further exploration and application of this powerful synthetic transformation.

References

Catalytic Pathways to 2-Oxaspiro[3.3]heptan-6-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[3.3]heptane Motif

The spiro[3.3]heptane framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, non-planar structure provides a distinct exit vector for substituents, allowing for the exploration of novel chemical space compared to traditional flat aromatic or flexible aliphatic ring systems. The incorporation of heteroatoms, such as in 2-Oxaspiro[3.3]heptan-6-one, introduces polarity and potential hydrogen bonding interactions, further enhancing its value as a versatile building block for the synthesis of new pharmacologically active agents. This guide provides a detailed overview of the catalytic methods amenable to the preparation of this compound, focusing on a robust and scalable multi-step synthesis that incorporates a key phase-transfer catalyzed C-alkylation reaction.

Synthetic Strategy Overview: A Multi-Step Approach

The most direct and well-established route to the this compound core involves a three-step sequence starting from commercially available 3,3-bis(chloromethyl)oxetane and diethyl malonate. This strategy leverages the formation of a spirocyclic diester, followed by hydrolysis and decarboxylation to yield the target ketone. While the overall process is sequential, the initial and most critical C-C bond-forming step can be efficiently catalyzed, offering significant advantages in terms of reaction conditions, yield, and scalability.

Synthetic_Pathway A 3,3-Bis(chloromethyl)oxetane + Diethyl Malonate B Diethyl 2-oxaspiro[3.3]heptane- 6,6-dicarboxylate A->B Step 1: Phase-Transfer Catalyzed Alkylation C 2-Oxaspiro[3.3]heptane- 6,6-dicarboxylic acid B->C Step 2: Hydrolysis D This compound C->D Step 3: Decarboxylation

Caption: Overall synthetic route to this compound.

Part 1: Phase-Transfer Catalyzed Synthesis of Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

The cornerstone of this synthetic approach is the double alkylation of diethyl malonate with 3,3-bis(chloromethyl)oxetane to construct the spirocyclic core. Traditional methods for this transformation often rely on stoichiometric amounts of strong, anhydrous bases such as sodium ethoxide, which can present challenges in handling and scalability. Phase-transfer catalysis (PTC) offers a superior alternative by facilitating the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the base and an organic phase containing the substrate.[1][2] This methodology avoids the need for strictly anhydrous conditions and can lead to enhanced reaction rates and yields.[1][2][3][4]

Causality Behind Experimental Choices: The Role of the Phase-Transfer Catalyst

In this solid-liquid phase-transfer system, a solid inorganic base (e.g., potassium carbonate) deprotonates the diethyl malonate to form the malonate enolate anion. The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether such as 18-crown-6, plays a crucial role. The lipophilic cation of the catalyst pairs with the malonate anion, shuttling it from the solid phase into the organic solvent where it can react with the 3,3-bis(chloromethyl)oxetane.[1][2] This continuous extraction of the anion into the organic phase drives the reaction to completion under milder conditions than would otherwise be possible.

PTC_Mechanism cluster_solid Solid Phase (K2CO3) cluster_organic Organic Phase K2CO3 K2CO3 Malonate_anion CH(COOEt)2 - K+ PTC_complex Q+ -CH(COOEt)2 Malonate CH2(COOEt)2 Malonate->PTC_complex Deprotonation & Ion Exchange Product Diethyl 2-oxaspiro[3.3]heptane- 6,6-dicarboxylate PTC_complex->Product SN2 Alkylation Dihalo 3,3-Bis(chloromethyl)oxetane Dihalo->Product PTC Q+X- Product->PTC Regenerates Catalyst PTC->PTC_complex Catalyst Action KX KX

Caption: Mechanism of phase-transfer catalyzed alkylation.

Detailed Experimental Protocol: Phase-Transfer Catalyzed Alkylation

Materials:

  • 3,3-Bis(chloromethyl)oxetane

  • Diethyl malonate

  • Anhydrous potassium carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents), tetrabutylammonium bromide (0.1 equivalents), and 100 mL of anhydrous acetonitrile.

  • Addition of Reactants: To the stirred suspension, add diethyl malonate (1.1 equivalents) followed by 3,3-bis(chloromethyl)oxetane (1.0 equivalent) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure diester.

Part 2: Hydrolysis and Decarboxylation

The subsequent steps involve the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by thermal decarboxylation to furnish the desired this compound.

Protocol 2A: Saponification (Hydrolysis)

Materials:

  • Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Saponification: Dissolve the diester in ethanol in a round-bottom flask. Add an aqueous solution of potassium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidic aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-oxaspiro[3.3]heptane-6,6-dicarboxylic acid as a solid. This intermediate can be used in the next step without further purification.

Protocol 2B: Thermal Decarboxylation

The decarboxylation of geminal dicarboxylic acids, such as the intermediate from the previous step, is typically achieved by heating.[5][6][7] The reaction proceeds through a cyclic transition state, leading to the loss of one carboxyl group as carbon dioxide and the formation of the target ketone.[5][7]

Procedure:

  • Decarboxylation: Place the crude 2-oxaspiro[3.3]heptane-6,6-dicarboxylic acid in a round-bottom flask equipped with a distillation head. Heat the solid gently under vacuum. The dicarboxylic acid will melt and then begin to evolve carbon dioxide.

  • Purification: The product, this compound, can be purified by vacuum distillation.

Advanced Catalytic Considerations: Decarboxylation

While thermal decarboxylation is a standard and effective method, the development of catalytic decarboxylation processes is an active area of research. For certain substrates, palladium-catalyzed decarboxylative rearrangements have been shown to be effective.[8][9][10][11] These reactions often proceed under milder conditions than thermal methods. Additionally, organocatalytic approaches to enantioselective decarboxylative protonation have been developed for malonic acid derivatives, offering a potential route to chiral products.[12][13][14][15] While direct application of these catalytic methods to 2-oxaspiro[3.3]heptane-6,6-dicarboxylic acid has not been reported, they represent a promising avenue for future process optimization and the synthesis of enantiomerically enriched derivatives.

Data Summary

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1. C-Alkylation 3,3-Bis(chloromethyl)oxetane, Diethyl malonateK₂CO₃, TBAB (Phase-Transfer Catalyst)Acetonitrile8212-2470-85
2. Hydrolysis Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylateKOHEthanol/H₂O804-6>90
3. Decarboxylation 2-Oxaspiro[3.3]heptane-6,6-dicarboxylic acidHeatNeat>1500.5-160-75

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence that is amenable to scale-up. The key to an efficient and practical process lies in the use of phase-transfer catalysis for the construction of the spirocyclic core. This catalytic approach obviates the need for harsh, stoichiometric bases and provides a robust method for the synthesis of the key diester intermediate. Subsequent hydrolysis and thermal decarboxylation afford the target ketone. Further research into catalytic decarboxylation methods may offer even milder and more versatile routes to this valuable spirocyclic building block and its derivatives.

References

Application Notes and Protocols: 2-Oxaspiro[3.3]heptan-6-one as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, there is a significant movement to "escape from flatland"—a strategic shift away from planar, aromatic scaffolds towards more complex, three-dimensional (3D) molecular architectures.[1][2] This pursuit of spatial complexity is driven by the understanding that 3D molecules often exhibit improved physicochemical properties, such as enhanced solubility, better metabolic stability, and the potential for more specific and potent interactions with biological targets.[3]

At the forefront of this movement is the emergence of strained spirocyclic systems. Among these, 2-Oxaspiro[3.3]heptan-6-one has garnered attention as a uniquely valuable and versatile building block.[4] This molecule features a compact and rigid scaffold composed of an oxetane ring fused at a single carbon to a cyclobutanone ring. The ketone functionality serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. This enables chemists to readily introduce diversity and construct novel molecular frameworks with precisely controlled exit vectors for substituents.[3][5]

This guide provides a detailed overview of the strategic applications of this compound, complete with detailed protocols for its key transformations, empowering researchers to leverage its unique structural and chemical properties in their synthetic endeavors.

The Strategic Value of this compound

The utility of this building block is rooted in its distinct structural features:

  • Inherent Rigidity and 3D Geometry: The spiro[3.3]heptane core provides a rigid, non-planar scaffold that allows for the precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor binding.[3]

  • Oxetane as a Polar Bioisostere: The oxetane moiety is a proven bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities. Its inclusion can favorably modulate properties such as aqueous solubility, lipophilicity, and metabolic stability.

  • Versatile Ketone Handle: The cyclobutanone ring provides a reactive ketone group, which is a gateway to a vast array of chemical transformations, most notably reductive amination to access the medicinally significant 2-oxa-6-azaspiro[3.3]heptane scaffold.[6][7]

The following diagram illustrates the core structure and the primary point of synthetic diversification.

Caption: Structure of this compound.

Synthesis of the Core Scaffold

While various synthetic routes exist for spiro[3.3]heptane derivatives, a common strategy for accessing the ketone involves the cyclization of precursors derived from pentaerythritol analogues. One established precursor is 3,3-bis(chloromethyl)oxetane, which can be used to construct the cyclobutanone ring.[8] The synthesis of the closely related and highly valuable 2-oxa-6-azaspiro[3.3]heptane often starts from tribromoneopentyl alcohol, highlighting the modularity of assembling these strained ring systems.[9]

Key Synthetic Applications & Protocols

The ketone of this compound is the linchpin for its utility. The diagram below outlines the primary synthetic pathways that leverage this functionality.

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] wittig Wittig Olefination start->wittig Ph3P=CHR grignard Grignard / Organolithium Addition start->grignard R-MgBr or R-Li baeyer_villiger Baeyer-Villiger Oxidation start->baeyer_villiger m-CPBA amine_product 2-Oxa-6-azaspiro[3.3]heptanes (Medicinally Relevant) reductive_amination->amine_product alkene_product 6-Methylene-2-oxaspiro[3.3]heptane wittig->alkene_product alcohol_product 6-Alkyl/Aryl-2-oxaspiro[3.3]heptan-6-ols grignard->alcohol_product lactone_product 2,7-Dioxaspiro[4.3]octan-8-one baeyer_villiger->lactone_product

Caption: Key synthetic pathways from this compound.

Protocol: Reductive Amination to Synthesize N-Substituted 2-Oxa-6-azaspiro[3.3]heptanes

This is arguably the most critical application, as it provides access to the 2-oxa-6-azaspiro[3.3]heptane scaffold, a valuable bioisostere for morpholine and piperazine.[7] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is an excellent choice of reducing agent for this transformation due to its mild nature and tolerance of slightly acidic conditions which favor iminium formation.[10]

Reaction Scheme: Reductive Amination Scheme

Reagents & Materials
This compound
Primary or Secondary Amine (e.g., Aniline, Benzylamine)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic Acid (AcOH) (optional, catalyst)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous DCE (or THF) to a concentration of approximately 0.1 M. Add the desired amine (1.1 equiv). If the amine salt is used (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted 2-oxa-6-azaspiro[3.3]heptane.[1]

Protocol: Wittig Olefination for Exocyclic Alkene Synthesis

The Wittig reaction provides a reliable method to convert the ketone into an exocyclic methylene group, which can serve as a handle for further transformations such as epoxidation, dihydroxylation, or metathesis.

Reaction Scheme: Wittig Olefination Scheme

Reagents & Materials
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)
Strong Base (e.g., n-BuLi, KHMDS, or NaH)
This compound
Anhydrous Tetrahydrofuran (THF)
Saturated Ammonium Chloride (NH₄Cl) solution
Diethyl ether or Hexanes
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, syringe, nitrogen/argon line

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C (or -78 °C for n-BuLi). Slowly add the strong base (1.1 equiv) via syringe. A characteristic color change (typically to deep orange or yellow) indicates the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for another 30 minutes.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with diethyl ether or hexanes (note: the product is volatile). The triphenylphosphine oxide byproduct may precipitate and can be partially removed by filtration.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and carefully concentrate using a rotary evaporator with a cooled trap. Caution: The product is likely to be volatile.

  • Purification: The crude product is often purified by flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford 6-methylene-2-oxaspiro[3.3]heptane.

Conclusion: A Gateway to Novel Chemical Space

This compound is more than just a novel molecule; it is a powerful platform for innovation. Its rigid three-dimensional structure and the synthetic versatility of its ketone group provide chemists with a reliable tool to build next-generation pharmaceuticals and advanced materials. The protocols detailed herein offer a validated starting point for researchers to explore the rich and diverse chemistry of this spirocyclic scaffold, paving the way for the discovery of molecules with enhanced performance and novel properties. The continued exploration of such building blocks is essential for expanding the boundaries of accessible chemical space.[5][11]

References

The Rising Star in Scaffolding: Harnessing 2-Oxaspiro[3.3]heptan-6-one for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic compounds. The strategic incorporation of three-dimensional (3D) scaffolds is a proven approach to improve physicochemical properties, metabolic stability, and target selectivity. Among the burgeoning class of sp³-rich building blocks, 2-Oxaspiro[3.3]heptan-6-one is emerging as a versatile and powerful tool for the design of next-generation pharmaceuticals.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthetic intermediate, a bioisosteric replacement for common pharmacophoric elements, and a gateway to novel, patentable chemical space. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Allure of the Spiro[3.3]heptane Framework: A Paradigm Shift in Drug Design

The spiro[3.3]heptane motif, characterized by two cyclobutane rings fused at a single carbon atom, offers a rigid and well-defined three-dimensional geometry. This inherent rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the precise spatial arrangement of substituents emanating from the spirocyclic core allows for a more refined exploration of a target's binding pocket compared to more flexible aliphatic or aromatic systems.

The introduction of a heteroatom, as in the 2-oxaspiro[3.3]heptane system, and a ketone functionality provides synthetic handles for diversification, making this compound a particularly attractive starting material. The oxetane moiety can also act as a polar equivalent of a gem-dimethyl group and may participate in hydrogen bonding interactions, further enhancing its utility in drug design.[1]

Core Applications of this compound in Medicinal Chemistry

The utility of this compound can be broadly categorized into two key areas: as a versatile building block for the synthesis of novel spirocyclic derivatives and as a precursor to scaffolds that serve as bioisosteres of common medicinal chemistry motifs.

A Gateway to Diverse Spirocyclic Scaffolds

The ketone functionality of this compound is a versatile chemical handle that can be readily transformed into a wide array of functional groups. This allows for the generation of diverse libraries of spirocyclic compounds with distinct pharmacological properties.

  • Reductive Amination: The conversion of the ketone to an amine is a cornerstone of medicinal chemistry, enabling the introduction of various substituents and the formation of amide, sulfonamide, and urea linkages. This is particularly valuable for accessing derivatives like 2-oxa-6-azaspiro[3.3]heptane, which has been explored as a bioisostere for morpholine and piperazine.[1][2]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of carbon-carbon double bonds, providing access to exocyclic alkenes that can be further functionalized through reactions such as hydrogenation, epoxidation, or dihydroxylation.

  • Aldol and Related Condensations: The formation of new carbon-carbon bonds via enolate chemistry opens up avenues to more complex spirocyclic systems with multiple stereocenters.

  • Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone provides access to tertiary alcohols, which can serve as branching points for further diversification.

The following diagram illustrates the central role of this compound in accessing a variety of functionalized spirocyclic scaffolds.

G cluster_derivatives Derivative Scaffolds main This compound amine 6-Amino-2-oxaspiro[3.3]heptane main->amine Reductive Amination alkene 6-Methylene-2-oxaspiro[3.3]heptane main->alkene Wittig Reaction alcohol 6-Alkyl-6-hydroxy- 2-oxaspiro[3.3]heptane main->alcohol Grignard Addition aldol_adduct 6-(Hydroxyalkyl)- 2-oxaspiro[3.3]heptan-6-ol main->aldol_adduct Aldol Condensation

Caption: Synthetic pathways from this compound.

A Precursor to Novel Bioisosteres

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. The spiro[3.3]heptane framework, and its heteroatomic derivatives, have shown great promise as bioisosteres for commonly used ring systems.

Common Scaffold Spiro[3.3]heptane Bioisostere Potential Advantages
Piperidine2-Azaspiro[3.3]heptaneIncreased aqueous solubility, novel exit vectors.[3]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneImproved metabolic stability, lower lipophilicity.[1]
Piperazine2,6-Diazaspiro[3.3]heptaneEnhanced target selectivity, reduced off-target effects.

The synthesis of these bioisosteric scaffolds can be envisioned starting from this compound. For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives often involves reductive amination of the corresponding ketone.

The following diagram illustrates the concept of bioisosteric replacement with a spiro[3.3]heptane derivative.

G cluster_lead Lead Compound cluster_bioisostere Bioisosteric Analogue cluster_properties Improved Properties lead Drug Scaffold (with Piperidine) bio Drug Scaffold (with 2-Azaspiro[3.3]heptane) lead->bio Bioisosteric Replacement prop1 Increased sp³ character bio->prop1 prop2 Enhanced Solubility bio->prop2 prop3 Novel Exit Vectors bio->prop3

Caption: Bioisosteric replacement of piperidine with a spiro[3.3]heptane analog.

Experimental Protocols

The following protocols provide a starting point for the derivatization of this compound. Researchers should optimize these conditions based on their specific substrates and desired products.

Protocol 1: Reductive Amination to 6-Amino-2-oxaspiro[3.3]heptane derivatives

This protocol describes a general procedure for the synthesis of N-substituted 6-amino-2-oxaspiro[3.3]heptanes, which are valuable intermediates for further functionalization.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-amino-2-oxaspiro[3.3]heptane.

Protocol 2: Wittig Reaction to 6-Methylene-2-oxaspiro[3.3]heptane

This protocol outlines the synthesis of the exocyclic alkene, a versatile intermediate for further transformations.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (nitrogen or argon)

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add n-BuLi (1.1 eq) dropwise at 0 °C.

  • Allow the resulting orange-red solution to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 6-methylene-2-oxaspiro[3.3]heptane.

Conclusion and Future Outlook

This compound is a valuable and versatile building block that provides a gateway to novel, three-dimensional chemical space. Its ability to serve as a precursor for diverse spirocyclic scaffolds and bioisosteres of common medicinal chemistry motifs makes it a powerful tool for addressing the challenges of modern drug discovery. As the demand for compounds with improved physicochemical and pharmacokinetic properties continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics. The synthetic protocols provided herein offer a solid foundation for researchers to explore the full potential of this exciting and promising chemical entity.

References

The Ascendant Role of 2-Oxaspiro[3.3]heptan-6-one Derivatives in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic and heteroaromatic ring systems. In this context, the rigid, three-dimensional architecture of the 2-oxaspiro[3.3]heptan-6-one scaffold has emerged as a compelling structural motif. Its inherent sp³-rich character offers a unique conformational rigidity that can pre-organize appended pharmacophoric elements for optimal interaction with biological targets.[1] This guide provides a comprehensive overview of the strategic application of this compound derivatives in drug discovery, complete with detailed synthetic and biological evaluation protocols.

The this compound core, and its close analogue 2-oxa-6-azaspiro[3.3]heptane, are increasingly utilized as bioisosteric replacements for more conventional moieties such as piperidine, morpholine, and gem-dimethyl groups.[2] The introduction of the oxetane ring within the spirocyclic system imparts a favorable combination of properties, including enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all of which are critical determinants of a drug candidate's success.[3]

This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the experimental designs.

Synthetic Protocols: Accessing the this compound Core and its Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. A common and scalable approach involves the use of 3,3-bis(bromomethyl)oxetane as a key building block.[4] Below are detailed protocols for the synthesis of a foundational this compound intermediate and a representative PIM1 kinase inhibitor incorporating this scaffold.

Protocol 1: Synthesis of a Versatile this compound Building Block

This protocol describes a two-step synthesis of a protected 2-oxa-6-azaspiro[3.3]heptan-6-one derivative, which can be further functionalized.

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

This initial step is crucial for creating the oxetane portion of the spirocycle.[4]

  • Materials: Tribromoneopentyl alcohol (TBNPA), Sodium Hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tribromoneopentyl alcohol in a suitable organic solvent like diethyl ether.

    • Prepare an aqueous solution of sodium hydroxide.

    • Under vigorous stirring, slowly add the NaOH solution to the TBNPA solution. The reaction is exothermic and should be controlled by external cooling if necessary.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane as a colorless oil.

Step 2: Synthesis of a Boc-protected 2-oxa-6-azaspiro[3.3]heptan-6-one derivative

This step involves the cyclization to form the spirocyclic core.

  • Materials: 3,3-bis(bromomethyl)oxetane, tert-butyl N-(cyanomethyl)carbamate, a strong base (e.g., Sodium Hydride), and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of tert-butyl N-(cyanomethyl)carbamate in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 3,3-bis(bromomethyl)oxetane in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture and stir until the starting materials are consumed (monitored by LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired Boc-protected 2-oxa-6-azaspiro[3.3]heptan-6-one derivative.

Diagram: Synthetic Workflow for the this compound Core

G cluster_step1 Step 1: Oxetane Formation cluster_step2 Step 2: Spirocyclization TBNPA Tribromoneopentyl alcohol BBMO 3,3-bis(bromomethyl)oxetane TBNPA->BBMO Cyclization NaOH NaOH (aq) NaOH->BBMO Spirocycle Boc-protected 2-oxa-6- azaspiro[3.3]heptan-6-one BBMO->Spirocycle Double Alkylation Starting_material tert-butyl N-(cyanomethyl)carbamate Starting_material->Spirocycle Base NaH in DMF Base->Spirocycle

Caption: A generalized two-step synthetic workflow to access the protected this compound core.

Case Study: Development of a PIM1 Kinase Inhibitor

To illustrate the application of the this compound scaffold, we present a case study on the development of a potent and selective inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various cancers.[5][6] The rationale for incorporating the spirocyclic motif is to enhance aqueous solubility and metabolic stability compared to a previously identified lead compound.

Protocol 2: Synthesis of a Representative this compound-based PIM1 Inhibitor

This protocol outlines the final steps to couple the spirocyclic core with a pharmacophoric fragment.

  • Materials: Boc-protected 2-oxa-6-azaspiro[3.3]heptan-6-one (from Protocol 1), Trifluoroacetic acid (TFA), Dichloromethane (DCM), a suitable aryl halide (e.g., 4-fluoro-3-nitrobenzonitrile), and a base (e.g., DIPEA).

  • Procedure:

    • Deprotection: Dissolve the Boc-protected spirocycle in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure.

    • Nucleophilic Aromatic Substitution (SNAr): To a solution of the deprotected spirocyclic amine in a suitable solvent (e.g., DMSO), add the aryl halide and DIPEA.

    • Heat the reaction mixture until the reaction is complete.

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the crude product by preparative HPLC to obtain the final PIM1 inhibitor.

Biological Evaluation Protocols

A critical aspect of drug discovery is the thorough evaluation of a compound's biological and physicochemical properties. The following protocols are essential for characterizing novel this compound derivatives.

Protocol 3: PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[1]

  • Materials: PIM1 Kinase, substrate peptide (e.g., S6Ktide), ATP, ADP-Glo™ Kinase Assay kit (Promega), and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable buffer containing a low percentage of DMSO.

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the PIM1 enzyme to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: PIM1 Kinase Inhibition Assay Workflow

G start Start prepare_reagents Prepare Reagents: - Test Compound Dilutions - PIM1 Kinase - Substrate/ATP Mix start->prepare_reagents plate_setup Add Compound/Vehicle to Plate prepare_reagents->plate_setup add_enzyme Add PIM1 Kinase plate_setup->add_enzyme start_reaction Add Substrate/ATP Mix (Incubate 60 min) add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) start_reaction->stop_reaction detect_signal Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining the IC₅₀ of a PIM1 kinase inhibitor using the ADP-Glo™ assay.

Protocol 4: Aqueous Solubility Assay (Shake-Flask Method)

This assay determines the kinetic solubility of a compound, a crucial parameter for oral bioavailability.[2][7]

  • Materials: Test compound, DMSO, Phosphate-buffered saline (PBS), and an analytical method for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add a small aliquot of the DMSO stock solution to a known volume of PBS (pH 7.4) to achieve the desired final concentration.

    • Shake the mixture vigorously at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., LC-MS/MS with a standard curve).

Protocol 5: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[8][9]

  • Materials: Test compound, human liver microsomes, NADPH regenerating system, and an analytical method for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Pre-incubate the test compound with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding an NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Protocol 6: Caco-2 Permeability Assay

This cell-based assay predicts the intestinal permeability of a compound.[10][11]

  • Materials: Caco-2 cells, cell culture reagents, Transwell® inserts, test compound, and an analytical method for quantification.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to form a confluent and differentiated monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

    • To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the potential for active efflux.

Protocol 7: hERG Inhibition Assay (Automated Patch Clamp)

This assay evaluates the potential of a compound to inhibit the hERG potassium channel, which is crucial for assessing cardiotoxicity risk.[12][13]

  • Materials: HEK293 cells stably expressing the hERG channel, appropriate internal and external solutions for patch-clamp recording, test compound, and an automated patch-clamp system.

  • Procedure:

    • Prepare a cell suspension of the hERG-expressing cells.

    • Use an automated patch-clamp system to establish whole-cell recordings.

    • Apply a voltage protocol to elicit hERG currents.

    • Record baseline hERG currents in the absence of the test compound.

    • Apply increasing concentrations of the test compound to the cells and record the corresponding hERG currents.

    • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

    • Determine the IC₅₀ value from the concentration-response curve.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate analysis and decision-making.

Table 1: Physicochemical and ADME Properties of a Representative this compound Derivative

ParameterAssayResultInterpretation
PIM1 Inhibition ADP-Glo™ Kinase AssayIC₅₀ = 50 nMPotent inhibitor of PIM1 kinase.[14]
Aqueous Solubility Shake-Flask Method150 µg/mLModerate to good aqueous solubility.[15]
Metabolic Stability Human Liver Microsomest₁/₂ > 60 minHigh metabolic stability.[16]
Permeability Caco-2 AssayPapp (A-B) = 5 x 10⁻⁶ cm/sModerate permeability.[17]
Efflux Ratio = 1.2Low potential for active efflux.
Cardiotoxicity Risk hERG Inhibition AssayIC₅₀ > 30 µMLow risk of hERG-related cardiotoxicity.[18]

Conclusion

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with improved physicochemical and pharmacokinetic properties. The inherent three-dimensionality and the favorable electronic properties imparted by the oxetane ring can lead to enhanced solubility, metabolic stability, and target engagement. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel derivatives based on this promising scaffold, thereby accelerating the discovery of new and effective medicines.

References

Application Notes & Protocols: The Role of 2-Oxaspiro[3.3]heptan-6-one and Related Spirocyclic Oxetanes as Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Concepts & Strategic Applications

Introduction: Beyond Classical Bioisosterism

In medicinal chemistry, bioisosterism—the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing potency—is a cornerstone of lead optimization.[1][2] While classical isosteres focused on mimicking size and electronic configuration, modern bioisosterism embraces a more functional approach, seeking to improve physicochemical and pharmacokinetic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this context, valued for its ability to impart polarity, three-dimensionality, and metabolic stability.[3][4]

This guide focuses on the strategic application of spirocyclic oxetanes, particularly the 2-Oxaspiro[3.3]heptan-6-one (OSHO) motif and its relatives, as versatile bioisosteres. These strained spirocycles offer a unique combination of rigidity, polarity, and defined exit vectors, making them attractive for addressing common drug development challenges such as poor solubility, rapid metabolism, and off-target toxicity.[5][6] We will explore the rationale for their use, their impact on key drug-like properties, and provide detailed protocols for their evaluation.

The Spirocyclic Oxetane: A Bioisostere for Common Moieties

The compact, rigid structure of spirocyclic oxetanes allows them to serve as effective surrogates for several common functional groups, most notably the gem-dimethyl group and the carbonyl group.[7][8] The introduction of the oxetane's oxygen atom into a hydrocarbon scaffold introduces a polar moment and hydrogen bond accepting capability, fundamentally altering the molecule's interaction with its environment.

  • gem-Dimethyl Group Replacement: The gem-dimethyl group is often used to block metabolic oxidation at a specific position. However, it significantly increases lipophilicity (LogD), which can negatively impact solubility and lead to undesirable off-target effects.[7][9] Replacing it with a spiro-oxetane provides a similar steric footprint but introduces polarity, often leading to dramatic improvements in aqueous solubility and metabolic stability without the lipophilicity penalty.[8][9]

  • Carbonyl Group Replacement: The carbonyl group is a key hydrogen bond acceptor but can be a site of metabolic reduction or other transformations.[10] An oxetane can mimic the lone pair orientation and hydrogen bonding ability of a ketone while often improving metabolic stability and increasing the molecule's three-dimensional character.[7][10] The OSHO motif is a particularly interesting case, as it contains both a spirocyclic oxetane and a ketone, offering unique properties as a bioisostere.

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement Gem_Dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Vulnerable) OSHO Spirocyclic Oxetane (e.g., 2-Oxaspiro[3.3]heptane) (Polar, Rigid, Metabolically Stable) Gem_Dimethyl->OSHO Improves Solubility Reduces Lipophilicity Carbonyl Carbonyl Group (H-Bond Acceptor, Metabolically Active) Carbonyl->OSHO Enhances Metabolic Stability Maintains H-Bonding

Caption: Bioisosteric relationship of spirocyclic oxetanes.

Impact on Physicochemical and ADME Properties

The strategic incorporation of a spirocyclic oxetane can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9]

  • Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, a critical advantage for improving oral bioavailability.[8]

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[9][11]

  • Metabolic Stability: Oxetanes can block metabolically weak C-H bonds and are often more resistant to metabolism than the groups they replace.[7][12] While cytochrome P450 (CYP) enzymes are a major route of drug metabolism, oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can be advantageous in avoiding CYP-mediated drug-drug interactions.[11][12]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[9][11] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[11]

Table 1: Comparative Matched-Pair Analysis Data (Illustrative)

PropertyParent (gem-Dimethyl)Analog (Spiro-Oxetane)Impact of ReplacementReference
Aqueous Solubility Low (e.g., <10 µM)High (e.g., >200 µM)Significant Increase[8]
cLogP / LogD High (e.g., 4.5)Lower (e.g., 3.0)Decreased Lipophilicity[11]
Metabolic t½ (HLM) Short (e.g., <15 min)Longer (e.g., >60 min)Improved Stability[7]
Amine pKa (adjacent) High (e.g., 9.5)Lower (e.g., 7.0)Basicity Attenuation[9][11]

Part 2: Experimental Workflows & Protocols

A successful bioisosteric replacement strategy requires rigorous experimental validation. The following workflow outlines the key stages, from design to candidate selection.

G A 1. Design & Synthesis Replace target moiety (e.g., gem-dimethyl) with Spiro-Oxetane B 2. Physicochemical Profiling Aqueous Solubility Lipophilicity (LogD) A->B C 3. In Vitro ADME Assays Permeability (PAMPA) Metabolic Stability (HLM) Plasma Stability B->C D 4. In Vitro Biology Target Binding (SPR) Functional Potency C->D E 5. Data Analysis Compare Parent vs. Analog Assess overall profile D->E F 6. Candidate Selection Improved properties with retained/improved potency E->F

Caption: Workflow for evaluating a spiro-oxetane bioisostere.

Protocol: Synthesis of a Generic OSHO-Containing Scaffold

The synthesis of spirocyclic oxetanes often involves the cyclization of appropriately substituted precursors. The following is a representative, generalized protocol for the key alkylation and cyclization step to form a 2-oxa-6-azaspiro[3.3]heptane derivative, a close analog of OSHO.[13]

Objective: To couple a primary or secondary amine with 3,3-bis(bromomethyl)oxetane to form a spirocyclic azetidine ring.

Materials:

  • Amine-containing starting material (1.0 eq)

  • 3,3-bis(bromomethyl)oxetane (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (2.5 - 3.0 eq)

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser

  • Standard workup and purification reagents (Ethyl acetate, water, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the amine starting material (1.0 eq) and the chosen solvent (e.g., MeCN) to make a ~0.1 M solution.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). Stir the suspension at room temperature for 10 minutes.

  • Alkylating Agent Addition: Add 3,3-bis(bromomethyl)oxetane (1.1 eq) to the mixture.

    • Causality Note: This di-halo oxetane is the key electrophile. The base deprotonates the starting amine, creating a nucleophile that first displaces one bromide. The subsequent intramolecular reaction, facilitated by the base, forms the second C-N bond, closing the azetidine ring to create the spirocycle.[13]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

    • Trustworthiness Note: The aqueous washes are crucial for removing the inorganic base and salts, which is necessary for clean chromatographic purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-oxa-6-azaspiro[3.3]heptane derivative.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its spiro-oxetane analog using human liver microsomes (HLM).[14][15]

Materials:

  • Human Liver Microsomes (HLM), pooled, 20 mg/mL stock

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Test Compounds (Parent and Analog): 10 mM stock in DMSO

  • Control Compounds: Propranolol (high clearance), Verapamil (low clearance)

  • Termination Solution: Ice-cold acetonitrile (MeCN) with an internal standard

  • 96-well incubation plate, LC-MS/MS system

Procedure:

  • Preparation: a. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Keep on ice. b. Prepare a test compound working solution by diluting the 10 mM stock to 100 µM in buffer. This results in a final assay concentration of 1 µM.

  • Incubation (Non-P450 Control): a. In the 96-well plate, add 90 µL of the HLM working solution to designated wells. b. Add 10 µL of the test compound working solution. c. Pre-incubate at 37 °C for 5 minutes. This plate serves as the "minus NADPH" control to check for non-enzymatic degradation.

  • Incubation (Metabolism): a. In a separate plate, prepare the main reaction mixture: To each well, add HLM working solution and buffer. b. Pre-incubate the plate at 37 °C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. Immediately after, add the test compound working solution. The final volume should be ~200 µL.

    • Causality Note: The NADPH regenerating system is essential. It provides the necessary reducing equivalents (NADPH) for CYP450 enzymes, the primary drivers of Phase I metabolism in liver microsomes.[15] The 37 °C incubation mimics physiological temperature.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) from the incubation plate and add it to a new plate containing 100 µL of ice-cold MeCN with internal standard.

    • Trustworthiness Note: The "time 0" sample is taken immediately after adding the compound, representing 100% starting material. The internal standard corrects for variations in sample processing and instrument response.

  • Analysis: a. Centrifuge the terminated plates to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive diffusion permeability of a parent compound and its spiro-oxetane analog.[16][17]

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Test Compounds (Parent and Analog): 10 mM stock in DMSO

  • Control Compounds: Atenolol (low permeability), Propranolol (high permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, allowing it to impregnate the filter membrane. This creates the artificial lipid barrier.

  • Prepare Donor Plate: a. Dilute the 10 mM test compound stocks into PBS (pH 5.0 or 7.4, depending on the desired model) to a final concentration of 100 µM. b. Add 200 µL of the compound solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours without shaking.

    • Causality Note: The pH gradient (e.g., pH 5.0 donor, pH 7.4 acceptor) can be used to simulate the conditions of the gastrointestinal tract and better predict oral absorption.[16] Passive diffusion is driven by the concentration gradient across the artificial membrane.

  • Analysis: a. After incubation, separate the plates. b. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells and known parameters of the plate system. Compounds are then classified as having low, medium, or high permeability based on their Pe values.[17]

Protocol: Target Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of a parent compound and its spiro-oxetane analog to a purified protein target.[18][19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified protein target

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Test Compounds (analytes) at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified protein target onto the sensor chip surface using standard amine coupling chemistry.

    • Causality Note: The protein target is the "ligand" attached to the surface. The test compound, or "analyte," will be flowed over this surface. Binding events cause a change in mass on the surface, which is detected as a change in the refractive index, measured in Resonance Units (RU).[19]

  • Analyte Injection: Prepare a dilution series of the test compounds (parent and analog) in running buffer. Inject each concentration over the immobilized target surface for a set amount of time (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Surface Regeneration: Between different analyte injections, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the target, preparing the surface for the next cycle.

    • Trustworthiness Note: A reference flow cell (with no protein or an irrelevant protein) is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed. The rate of signal increase during association provides the association rate constant (ka or kon), and the rate of signal decay during dissociation provides the dissociation rate constant (kd or koff).[18] The equilibrium dissociation constant (KD) is calculated as kd/ka. A lower KD value indicates a stronger binding affinity.

Part 3: Conclusion

The this compound motif and related spirocyclic oxetanes represent a valuable and increasingly utilized tool in modern medicinal chemistry.[3][7] Their ability to serve as polar, metabolically stable bioisosteres for common groups like gem-dimethyl and carbonyls allows for the targeted optimization of critical drug properties.[8][10] By improving aqueous solubility, fine-tuning lipophilicity, blocking metabolic hot-spots, and modulating the basicity of proximal amines, these scaffolds can help overcome significant hurdles in drug development.[11] The protocols outlined in this guide provide a robust framework for the systematic synthesis and evaluation of these promising motifs, enabling researchers to harness their full potential in the design of safer and more effective therapeutics.

References

Application Notes and Protocols for the Functionalization of the Ketone in 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Oxaspiro[3.3]heptane Scaffold

The 2-oxaspiro[3.3]heptane motif is a valuable, strained, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its rigid structure allows for precise orientation of substituents in three-dimensional space, which can lead to improved target engagement and selectivity. Furthermore, the incorporation of this spirocycle can enhance physicochemical properties such as aqueous solubility and metabolic stability, making it an attractive bioisostere for more common carbocyclic and heterocyclic rings.[1] The ketone at the 6-position of 2-oxaspiro[3.3]heptan-6-one is a key handle for introducing molecular diversity. This document provides detailed protocols and scientific rationale for the functionalization of this ketone, enabling the synthesis of a variety of derivatives for drug discovery and development.

I. Reduction to 2-Oxaspiro[3.3]heptan-6-ol

The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation that provides a precursor for further functionalization, such as etherification or esterification.

Scientific Rationale

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups like the oxetane ether in our substrate.[2][3] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[4] Due to the planar nature of the ketone, the hydride can attack from either face, potentially leading to a mixture of stereoisomers. In the case of this compound, the two faces of the carbonyl are prochiral, and while a racemic mixture of alcohols is expected, the rigidity of the spirocyclic system could introduce some degree of facial selectivity.[5]

Diagram 1: General Workflow for Ketone Functionalization

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Products A This compound B Reduction (NaBH4) A->B Hydride Addition C Reductive Amination (Amine, NaBH(OAc)3) A->C Imine Formation & Reduction D Wittig Olefination (Ph3P=CH2) A->D Ylide Attack E Grignard Addition (MeMgBr) A->E Nucleophilic Addition F 2-Oxaspiro[3.3]heptan-6-ol B->F G 6-Amino-2-oxaspiro[3.3]heptane Derivatives C->G H 6-Methylene-2-oxaspiro[3.3]heptane D->H I 6-Methyl-2-oxaspiro[3.3]heptan-6-ol E->I

Caption: Workflow for functionalizing this compound.

Protocol 1: Reduction of this compound with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Gas evolution (hydrogen) may be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Oxaspiro[3.3]heptan-6-ol.

  • The product can be purified by flash column chromatography on silica gel.

ParameterValue/Condition
Solvent Methanol
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Workup Quench with sat. aq. NH₄Cl

II. Reductive Amination to 6-Amino-2-oxaspiro[3.3]heptane Derivatives

Reductive amination is a powerful method for converting ketones into amines. This two-step, one-pot process involves the formation of an intermediate imine or enamine, followed by its reduction.

Scientific Rationale

The reaction of this compound with a primary or secondary amine in the presence of a mild acid catalyst will form an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding amine.[6] NaBH(OAc)₃ is particularly well-suited for this transformation as it is less basic and more selective than other hydride reagents, minimizing side reactions. This method provides a direct route to valuable 2-oxa-6-azaspiro[3.3]heptane analogues when ammonia is used as the amine source, or to N-substituted derivatives with other primary amines.[7][8]

Diagram 2: Reductive Amination Mechanism

G This compound This compound Iminium Ion Iminium Ion This compound->Iminium Ion + RNH2, H+ 6-Amino-2-oxaspiro[3.3]heptane\nDerivative 6-Amino-2-oxaspiro[3.3]heptane Derivative Iminium Ion->6-Amino-2-oxaspiro[3.3]heptane\nDerivative + [H] (NaBH(OAc)3)

Caption: Mechanism of reductive amination.

Protocol 2: Reductive Amination of this compound

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) or ammonia source (e.g., ammonium acetate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired primary amine (1.2 eq) in DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterValue/Condition
Reducing Agent Sodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid
Reaction Time 4-12 hours

III. Wittig Olefination to 6-Methylene-2-oxaspiro[3.3]heptane

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[9][10]

Scientific Rationale

This reaction utilizes a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine intermediate collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide.[9] For the synthesis of a terminal alkene like 6-methylene-2-oxaspiro[3.3]heptane, an unstabilized ylide such as methylenetriphenylphosphorane is required.[11] It is important to note that the reactivity of strained spirocyclic ketones in Wittig reactions can be unpredictable. In some cases with spiro[3.3]heptanone derivatives, standard Wittig conditions have been reported to be ineffective, necessitating the use of more reactive olefination reagents like the Tebbe reagent.[12] Therefore, if the standard Wittig protocol fails, alternative methods should be considered.

Diagram 3: Wittig Olefination Reaction

G This compound This compound 6-Methylene-2-oxaspiro[3.3]heptane 6-Methylene-2-oxaspiro[3.3]heptane This compound->6-Methylene-2-oxaspiro[3.3]heptane + Ph3P=CH2

Caption: Wittig reaction for methylene group installation.

Protocol 3: Wittig Olefination of this compound

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried glassware under inert atmosphere (N₂ or Ar)

  • Syracuses and needles

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add n-BuLi (1.1 eq) or KOtBu (1.1 eq) to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Cool the ylide solution to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, should be purified by flash column chromatography.

ParameterValue/Condition
Ylide Precursor Methyltriphenylphosphonium bromide
Base n-BuLi or KOtBu
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature

IV. Grignard Reaction to 6-Methyl-2-oxaspiro[3.3]heptan-6-ol

The addition of organometallic reagents, such as Grignard reagents, to ketones is a classic and reliable method for forming carbon-carbon bonds and generating tertiary alcohols.

Scientific Rationale

Grignard reagents are potent nucleophiles that readily attack the electrophilic carbonyl carbon of a ketone.[13] The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol.[14] For the synthesis of 6-methyl-2-oxaspiro[3.3]heptan-6-ol, methylmagnesium bromide or chloride is the reagent of choice. As with all reactions involving highly reactive organometallics, anhydrous conditions are critical to prevent quenching of the Grignard reagent.

Protocol 4: Grignard Addition of a Methyl Group

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl) solution in THF or Et₂O

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried glassware under inert atmosphere (N₂ or Ar)

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe. An exotherm may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by flash column chromatography.

ParameterValue/Condition
Reagent Methylmagnesium bromide/chloride
Solvent THF or Diethyl Ether
Temperature 0 °C to room temperature
Workup Quench with sat. aq. NH₄Cl

References

Application Note & Protocol: A Scalable Synthesis of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Oxaspiro[3.3]heptan-6-one is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to drug candidates. Oxetanes, as a class, are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability.[1] This application note provides a detailed, robust, and scalable multi-step synthesis of this compound, designed for researchers requiring multi-gram to kilogram quantities of this key intermediate. The protocol emphasizes practical execution, safety, and process control, drawing upon established principles of oxetane synthesis.[2][3]

Introduction and Strategic Overview

The synthesis of strained spirocyclic systems like this compound presents unique challenges, particularly concerning ring strain and functional group compatibility during scale-up.[4] While several methods exist for constructing the oxetane ring, including the well-known Paternò-Büchi photochemical cycloaddition, these approaches can be difficult to implement on a large scale due to the need for specialized equipment and potential for side reactions.[5][6][7]

This guide details a more traditional, yet highly reliable and scalable, synthetic route. The strategy hinges on the construction of a suitable cyclobutane precursor followed by a robust intramolecular cyclization to form the oxetane ring and subsequent oxidation to yield the target ketone. This approach avoids the complexities of photochemical reactions and utilizes well-understood, scalable chemical transformations.

The overall workflow is designed as a self-validating system, with clear checkpoints for purification and characterization to ensure the quality of intermediates and the final product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Oxetane Ring Formation cluster_2 Phase 3: Final Oxidation & Purification A Diethyl 1,1-cyclobutanedicarboxylate B 1,1-Bis(hydroxymethyl)cyclobutane A->B LiAlH4 Reduction C 3-(Hydroxymethyl)-3-(tosyloxymethyl)cyclobutanol B->C Selective Monotosylation D 2-Oxaspiro[3.3]heptan-6-ol C->D Intramolecular Williamson Ether Synthesis E This compound D->E Swern Oxidation F Purified Product E->F Vacuum Distillation

Diagram 1: Overall Synthetic Workflow. A three-phase approach for the scalable synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a representative 100 g scale of the final product. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Materials and Equipment
Reagents & Solvents Equipment
Diethyl 1,1-cyclobutanedicarboxylate10 L 3-neck round-bottom flask with overhead stirrer
Lithium aluminum hydride (LiAlH₄)2 L dropping funnel
Tetrahydrofuran (THF), anhydrousHeating/cooling mantle with temperature controller
Diethyl ether (Et₂O)Condenser and nitrogen/argon inlet
Hydrochloric acid (HCl), concentratedRotary evaporator
p-Toluenesulfonyl chloride (TsCl)Large glass funnel for filtration
Pyridine, anhydrousVacuum pump
Sodium hydride (NaH), 60% dispersion in oilShort-path distillation apparatus
Dichloromethane (DCM), anhydrousStandard laboratory glassware
Oxalyl chlorideMagnetic stirrers
Dimethyl sulfoxide (DMSO), anhydrousThin-layer chromatography (TLC) plates
Triethylamine (Et₃N)
Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

Rationale: This step involves the complete reduction of the diester starting material to the corresponding diol. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation. Anhydrous THF is used as the solvent due to its ability to dissolve both the starting material and the hydride reagent. The reaction is performed at 0 °C to control the initial exothermic reaction.

  • Setup: Assemble a 10 L 3-neck flask equipped with an overhead stirrer, a 2 L dropping funnel, a condenser with a nitrogen inlet, and a thermocouple. Purge the entire system with dry nitrogen.

  • Reagent Preparation: In the flask, carefully suspend lithium aluminum hydride (105 g, 2.77 mol) in anhydrous THF (2.5 L). Cool the suspension to 0 °C using an ice/water bath.

  • Addition: Dissolve diethyl 1,1-cyclobutanedicarboxylate (500 g, 2.50 mol) in anhydrous THF (1.5 L) and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (105 mL), followed by 15% aqueous NaOH (105 mL), and finally water again (315 mL). A white, granular precipitate of aluminum salts should form.

  • Workup: Stir the resulting slurry for 1 hour at room temperature. Filter the solids through a pad of Celite® and wash them thoroughly with THF (3 x 500 mL).

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 1,1-Bis(hydroxymethyl)cyclobutane as a colorless oil, which may solidify upon standing. The product is typically used in the next step without further purification.

    • Expected Yield: ~270-290 g (93-99%)

Step 2: Intramolecular Cyclization to 2-Oxaspiro[3.3]heptan-6-ol

Rationale: This two-part step first involves selective monotosylation of one of the primary hydroxyl groups. The reaction is performed at low temperature in pyridine, which acts as both a solvent and a base to neutralize the HCl byproduct. Subsequently, an intramolecular Williamson ether synthesis is performed using a strong base (NaH) to deprotonate the remaining hydroxyl group, which then displaces the tosylate to form the oxetane ring.

  • Monotosylation:

    • Dissolve the crude diol from the previous step (~2.50 mol) in anhydrous pyridine (2.0 L) and cool to -10 °C.

    • Add p-toluenesulfonyl chloride (477 g, 2.50 mol) portion-wise over 1 hour, ensuring the temperature does not exceed -5 °C.

    • Stir the reaction at -10 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding ice-water (2.0 L) and extract with diethyl ether (3 x 1.5 L).

    • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate to obtain the crude monotosylate.

  • Cyclization:

    • Set up a 10 L flask as before under a nitrogen atmosphere. Add sodium hydride (60% dispersion, 110 g, 2.75 mol) and wash with hexanes to remove the mineral oil. Carefully decant the hexanes.

    • Suspend the NaH in anhydrous THF (3.0 L).

    • Dissolve the crude monotosylate in anhydrous THF (1.5 L) and add it dropwise to the NaH suspension at room temperature over 2 hours.

    • After addition, gently heat the mixture to reflux (approx. 65 °C) for 12-18 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 1.0 L). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 2-Oxaspiro[3.3]heptan-6-ol.

    • Expected Yield: ~190-215 g (66-75% over two steps)

Step 3: Oxidation to this compound

Rationale: The Swern oxidation is a reliable and mild method for converting the secondary alcohol to a ketone without affecting the strained oxetane ring. The reaction is performed at a very low temperature (-78 °C) to ensure the stability of the intermediate chlorosulfonium ylide.

  • Setup: In a 10 L flask under nitrogen, dissolve oxalyl chloride (270 mL, 3.12 mol) in anhydrous DCM (3.0 L). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add a solution of anhydrous DMSO (444 mL, 6.24 mol) in DCM (500 mL) dropwise over 30 minutes, keeping the temperature below -65 °C.

  • Alcohol Addition: Add a solution of 2-Oxaspiro[3.3]heptan-6-ol (240 g, 2.10 mol) in DCM (1.0 L) dropwise over 1 hour, maintaining the temperature below -65 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Base Addition: Add triethylamine (1.46 L, 10.5 mol) dropwise over 30 minutes. The mixture will become thick. After addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Add water (2.0 L) and separate the layers. Extract the aqueous layer with DCM (2 x 500 mL).

  • Isolation & Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

    • Expected Yield: ~200-225 g (85-95%)

Process Data Summary

Parameter Step 1: Reduction Step 2: Cyclization Step 3: Oxidation
Starting Material Diethyl 1,1-cyclobutanedicarboxylate (500 g)1,1-Bis(hydroxymethyl)cyclobutane (~290 g)2-Oxaspiro[3.3]heptan-6-ol (240 g)
Key Reagent LiAlH₄ (1.1 equiv)TsCl (1.0 equiv), NaH (1.1 equiv)Oxalyl Chloride (1.5 equiv)
Solvent Anhydrous THFAnhydrous Pyridine / THFAnhydrous DCM
Temperature 0 °C to RT-10 °C then Reflux-78 °C to RT
Reaction Time ~16 hours~24 hours (total)~4 hours
Typical Yield 93-99%66-75%85-95%
Purity (Post-Purification) Used crude>98% (by GC)>99% (by GC)

Mechanistic Insights

Diagram 2: Key Reaction Mechanisms. Note: Placeholder images are used. In a real application, these would be chemical structure diagrams.

The key C-O bond-forming step to create the oxetane ring is an intramolecular Williamson etherification.[2] This reaction proceeds via an SN2 mechanism where the alkoxide, formed by deprotonation with sodium hydride, attacks the carbon bearing the tosylate leaving group. The subsequent Swern oxidation proceeds via a well-established mechanism involving an alkoxysulfonium salt, which is deprotonated by triethylamine to form a chlorosulfonium ylide that collapses to the ketone product.

Safety and Handling

General Precautions: All operations should be conducted in a well-ventilated laboratory fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Quenching must be done slowly and at low temperatures.

  • Sodium Hydride (NaH): Also water-reactive and flammable. The mineral oil dispersion reduces its pyrophoric nature, but care must still be taken.

  • Oxalyl Chloride and Swern Oxidation: Oxalyl chloride is corrosive and toxic. The Swern oxidation generates carbon monoxide gas and has a foul odor due to dimethyl sulfide byproduct. The reaction must be performed in an efficient fume hood. The reaction is highly exothermic if the temperature is not controlled, especially during the addition of triethylamine.

  • Solvents: THF and Diethyl Ether are extremely flammable. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.[11]

Emergency Procedures: An emergency eyewash and safety shower must be readily accessible. A Class D fire extinguisher (for reactive metals) should be available for LiAlH₄ and NaH fires. Spill kits appropriate for flammable solvents and corrosive materials should be on hand.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this unique spirocyclic scaffold. Here, we address common challenges encountered during its synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis and achieve your desired outcomes.

Introduction to the Challenges

The synthesis of this compound presents a unique set of challenges primarily stemming from the inherent strain of the spirocyclic system, which incorporates both an oxetane and a cyclobutanone ring. The high ring strain energy, comparable to that of oxiranes, makes the formation of the four-membered oxetane ring a kinetically and thermodynamically demanding step.[1][2] Furthermore, the construction of the spirocyclic core requires precise control over reaction conditions to avoid side reactions and ensure the desired connectivity.

This guide will focus on a plausible and frequently referenced synthetic strategy for related spiro[3.3]heptane systems, which involves the initial formation of a functionalized oxetane precursor followed by the cyclization to form the cyclobutanone ring. We will break down the potential issues at each stage and provide actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Synthesis of the Oxetane Precursor

A common starting point for the synthesis of the this compound core is the preparation of a 3,3-disubstituted oxetane. A key intermediate is 3,3-bis(halomethyl)oxetane, which can be synthesized from precursors like tribromoneopentyl alcohol.

Question 1: I am experiencing low yields during the synthesis of 3,3-bis(bromomethyl)oxetane from tribromoneopentyl alcohol. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the formation of the oxetane ring from a halo-alcohol precursor are often due to competing side reactions and incomplete cyclization. The intramolecular Williamson ether synthesis is a common method for this transformation, but it can be challenging due to the high activation energy for forming a four-membered ring.[3]

Causality and Troubleshooting:

  • Insufficient Basicity: The deprotonation of the alcohol is a critical first step. If the base is not strong enough or is sterically hindered, the reaction will be slow or incomplete.

  • Side Reactions: A significant side product can be the elimination of formaldehyde and bromide, leading to the formation of 3-bromo-2-(bromomethyl)-1-propene.[1]

  • Solvent Effects: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO is generally preferred to dissolve the reactants and promote the SN2 reaction.

Optimization Protocol:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). An excess of a less expensive base like NaOH can also be effective.[1]Ensures complete deprotonation of the alcohol to form the alkoxide.
Temperature Maintain a moderate temperature (e.g., 80-100 °C).Balances the need for sufficient energy for cyclization against the increased likelihood of side reactions at higher temperatures.
Phase Transfer Catalyst Consider the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBABr) if using a biphasic system with aqueous NaOH.[1]Facilitates the transfer of the hydroxide ion to the organic phase.
Reaction Time Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times can lead to decomposition of the product.

Question 2: I am struggling with the purification of 3,3-bis(halomethyl)oxetane. What are the recommended methods?

Answer:

Purification of 3,3-bis(halomethyl)oxetane can be challenging due to its relatively low boiling point and potential for decomposition.

Purification Strategies:

  • Distillation: Vacuum distillation is the most common method for purifying this intermediate. It is crucial to use an efficient distillation setup to separate the product from high-boiling impurities and unreacted starting material.

  • Column Chromatography: While possible, chromatography on silica gel can lead to decomposition, especially for the bromo- and iodo-analogs. If this method is necessary, it is advisable to use a deactivated silica gel (e.g., treated with triethylamine) and a non-polar eluent system.

Section 2: Formation of the Spirocyclic Ketone

The construction of the cyclobutanone ring onto the oxetane core is the next critical phase. This can be approached through various methods, including a malonic ester synthesis followed by decarboxylation.

Question 3: My attempts to form the cyclobutanone ring are resulting in low yields and multiple byproducts. How can I improve this step?

Answer:

The formation of the four-membered cyclobutanone ring is another challenging step due to ring strain. Success depends on careful selection of reagents and reaction conditions.

Workflow for Cyclobutanone Formation:

workflow A 3,3-bis(halomethyl)oxetane B Reaction with Diethyl Malonate A->B NaH, DMF C Spiro-substituted Malonic Ester B->C D Hydrolysis and Decarboxylation C->D 1. NaOH/EtOH 2. H3O+, Heat E This compound D->E

References

Technical Support Center: Purification of Spiro[3.3]heptanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spiro[3.3]heptanones. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of these valuable compounds. The unique strained spirocyclic core of these molecules can present specific challenges during purification, and this resource aims to provide practical, experience-driven solutions.

Troubleshooting Guide

This section addresses common issues encountered during the purification of spiro[3.3]heptanones in a question-and-answer format, providing in-depth explanations and actionable protocols.

Column Chromatography Issues

Question 1: My spiro[3.3]heptanone is co-eluting with a non-polar impurity during silica gel column chromatography. How can I improve the separation?

Answer:

Co-elution of non-polar impurities is a frequent challenge, particularly with spiro[3.3]heptanones which are themselves often of low to moderate polarity. The key to improving separation lies in modulating the mobile phase composition to exploit subtle differences in polarity between your product and the impurity.

  • Underlying Principle: In normal-phase chromatography on silica gel, a more polar compound will have a stronger interaction with the stationary phase and thus a lower Rf value. To separate compounds of similar polarity, you need to use a solvent system with a polarity that maximizes the differential interaction with the silica gel.

  • Recommended Actions:

    • Solvent System Optimization: If you are using a standard ethyl acetate/heptane (or hexane) system, systematically decrease the percentage of the more polar solvent (ethyl acetate). This will increase the retention of all compounds on the column, potentially resolving the co-eluting species. It is recommended to perform this optimization on a small scale using Thin Layer Chromatography (TLC) first.

    • Employ Alternative Solvent Systems: Sometimes, a simple two-component system does not provide sufficient resolution. Introducing a third solvent can modulate the selectivity of the separation. Consider the solvent systems in the table below.[1]

Solvent System Components Rationale for Use Typical Starting Ratios (v/v/v)
Ethyl Acetate / Heptane / DichloromethaneDichloromethane can improve the solubility of some compounds and alter the selectivity of the separation.8:90:2
Diethyl Ether / HeptaneDiethyl ether is less polar than ethyl acetate and can offer different selectivity.10:90
Toluene / Heptane / Ethyl AcetateToluene can provide pi-pi stacking interactions if aromatic impurities are present.10:85:5
  • Step-by-Step Protocol for TLC Optimization:

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto at least three separate TLC plates.

    • Develop each plate in a different solvent system from the table above.

    • Visualize the plates using a UV lamp (if applicable) and a potassium permanganate stain (which is excellent for visualizing ketones).

    • The ideal solvent system will show the largest difference in Rf values (ΔRf) between your spiro[3.3]heptanone and the impurity.

Question 2: I suspect my spiro[3.3]heptanone is degrading on the silica gel column. What are the signs and how can I prevent this?

Answer:

While spiro[3.3]heptanones are generally stable, their strained nature can make them susceptible to degradation on acidic stationary phases like silica gel, especially if the molecule contains sensitive functional groups.

  • Signs of Degradation:

    • Streaking on the TLC plate.

    • The appearance of new, more polar spots on the TLC after running the column that were not present in the crude material.

    • Low recovery of the desired product from the column.

  • Preventative Measures:

    • Neutralize the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). It is crucial to test the stability of your compound to triethylamine beforehand.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). However, be aware that the elution profile will be different, so you will need to re-optimize your solvent system using TLC with alumina plates.

    • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography. The faster elution time reduces the period your compound is in contact with the stationary phase.[2][3]

Crystallization Challenges

Question 1: I am struggling to crystallize my spiro[3.3]heptanone derivative. It keeps 'oiling out'. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Steps:

    • Slow Down the Crystallization Process: Rapid cooling is a common cause of oiling out. Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator. You can further slow the cooling by placing the flask in an insulated container.

    • Reduce the Concentration: Your solution may be too concentrated. Add a small amount of the solvent back to the hot solution to dissolve the oil, and then attempt to recrystallize from this more dilute solution.

    • Solvent System Selection: The choice of solvent is critical. For many spiro[3.3]heptanones, non-polar solvents are a good starting point. One patent suggests crystallization from n-heptane. If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[4]

Solvent System Procedure
Single Solvent Dissolve the compound in a minimal amount of a hot solvent (e.g., heptane, isopropanol, or ethyl acetate) and allow it to cool slowly.
Two-Solvent System Dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., heptane or hexane) at room temperature until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
Distillation Difficulties

Question 1: When should I choose vacuum distillation over column chromatography for purifying my spiro[3.3]heptanone?

Answer:

The choice between vacuum distillation and column chromatography depends on the scale of your reaction and the nature of the impurities.

  • General Guideline: For larger quantities (gram to multi-gram scale), vacuum distillation is often more efficient.[5][6] For smaller scales (milligram to gram), column chromatography is typically preferred as it can provide higher purity, especially when dealing with impurities of similar volatility.[5]

  • When to Favor Vacuum Distillation:

    • Large Scale: It is generally faster and requires less solvent than chromatography for large amounts of material.

    • Thermally Stable Compounds: Your spiro[3.3]heptanone must be stable at the temperatures required for distillation, even under vacuum.

    • Significant Difference in Boiling Points: Distillation is most effective when there is a large difference between the boiling point of your product and any impurities.

  • When to Favor Column Chromatography:

    • Small Scale: It is easier to handle small quantities on a column.

    • Separating Isomers or Compounds with Similar Boiling Points: Chromatography excels at separating compounds with very similar physical properties.

    • Thermally Labile Compounds: If your compound is not stable to heat, chromatography is the better option.

Workflow Diagram for Purification Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate purification technique for spiro[3.3]heptanones.

Purification_Workflow start Crude Spiro[3.3]heptanone scale Reaction Scale? start->scale distillation Vacuum Distillation scale->distillation Large Scale chromatography Column Chromatography scale->chromatography Small Scale large_scale > 1 g small_scale < 1 g purity_check Check Purity (TLC, NMR) distillation->purity_check chromatography->purity_check pure Pure Product purity_check->pure Sufficiently Pure recrystallize Recrystallization purity_check->recrystallize Needs Further Purification recrystallize->pure not_pure Not Pure

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for spiro[3.3]heptanones? A1: Based on the literature, silica gel column chromatography is frequently used for small-scale purifications, while vacuum distillation is preferred for larger quantities.[5][6]

Q2: Are spiro[3.3]heptanones generally stable compounds? A2: Yes, the spiro[3.3]heptane core is generally stable. However, the presence of the ketone and the inherent ring strain can make some derivatives susceptible to degradation under harsh acidic or basic conditions. It is always advisable to assess the stability of your specific compound under the planned purification conditions.

Q3: Can I use reversed-phase chromatography to purify spiro[3.3]heptanones? A3: While less common for these types of compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a viable option, especially for more polar spiro[3.3]heptanone derivatives or for analytical purposes (e.g., HPLC). The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

Q4: How can I remove residual solvent from my purified spiro[3.3]heptanone? A4: After purification, residual solvents can be removed by placing the sample under high vacuum. If you have a solid, gentle heating under vacuum can also be effective, provided the compound is thermally stable. For oils, co-evaporation with a volatile solvent in which the compound is soluble but the residual solvent is not can be attempted, followed by drying under high vacuum.

References

byproduct formation in the synthesis of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of 2-Oxaspiro[3.3]heptan-6-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable spirocyclic building block. Our approach is rooted in mechanistic understanding to provide robust solutions for optimizing your reaction outcomes.

Introduction: The Synthetic Challenge

This compound is a key intermediate in medicinal chemistry, valued for its rigid, three-dimensional structure that can serve as a bioisostere for more common groups like gem-dimethyl or carbonyl moieties.[1] Its synthesis, however, is not without challenges. The strained four-membered rings—both the oxetane and the cyclobutanone—are susceptible to side reactions and degradation.

The most common and scalable synthetic strategies involve the [2+2] cycloaddition of a ketene equivalent with 3-methyleneoxetane. This approach is efficient but prone to competitive side reactions that can significantly lower the yield and complicate purification. This guide will focus primarily on troubleshooting this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary competing reactions?

The most prevalent method is the [2+2] cycloaddition between 3-methyleneoxetane and a ketene, typically generated in situ from an acyl chloride (like acetyl chloride or dichloroacetyl chloride) and a hindered amine base (e.g., triethylamine). The primary competing reactions are the dimerization of the ketene to form a diketene and the [2+2] self-dimerization of the electron-rich 3-methyleneoxetane.

Q2: My reaction yield is very low, and the crude NMR shows a complex mixture. What are the likely culprits?

Low yields are typically due to the dominance of side reactions over the desired cycloaddition. The primary suspects are:

  • Ketene Dimerization/Polymerization: Ketenes are highly reactive and readily dimerize or polymerize if their concentration becomes too high or if they do not react quickly with the alkene.

  • Alkene Dimerization: 3-Methyleneoxetane can undergo a competing [2+2] photodimerization or thermal dimerization, especially under prolonged reaction times or if the ketene concentration is too low.[2][3][4]

  • Inefficient Ketene Generation: Improper choice of base, temperature, or slow addition of reagents can lead to inefficient formation of the ketene from its precursor.

  • Product Instability: The oxetane ring can be sensitive to acidic conditions, potentially leading to ring-opening.[5] The cyclobutanone product itself can also be reactive.

Q3: I see a significant peak in my mass spectrometry analysis corresponding to double the mass of my ketene precursor. What is it?

This is almost certainly a ketene dimer (a diketene). For instance, if using dichloroacetyl chloride to generate dichloroketene, you may be forming the corresponding four-membered or six-membered ring dimer. This occurs when the ketene reacts with itself faster than with the intended alkene partner, 3-methyleneoxetane.

Q4: How can I prevent the oxetane ring from opening during the reaction or workup?

The oxetane moiety is susceptible to ring-opening under acidic conditions.[5] Triethylamine hydrochloride, a byproduct of ketene generation, can create a sufficiently acidic environment.

  • During Reaction: Use a non-nucleophilic, hindered base in slight excess to ensure the reaction medium remains basic.

  • During Workup: Quench the reaction with a non-acidic aqueous solution, such as saturated sodium bicarbonate. Avoid strong acids during extraction. When performing chromatography, use a neutral stationary phase like silica gel that has been pre-treated with a small amount of triethylamine in the eluent.

Troubleshooting Guide: Byproduct Formation

This section provides a systematic approach to identifying and mitigating common byproducts.

Issue 1: Predominance of Ketene Dimer

Symptoms:

  • Low yield of the desired spirocycle.

  • Major byproduct observed with a mass corresponding to two ketene units.

  • Often presents as a crystalline solid that precipitates from the reaction mixture.

Causality: The rate of ketene dimerization is second-order with respect to the ketene concentration. If the concentration of ketene is too high, it will preferentially react with itself.

Solutions:

Solution IDMitigation StrategyRationale
TS-1.1 Slow Addition of Acyl Chloride: This is the most critical parameter. Adding the acyl chloride solution dropwise over several hours maintains a low, steady-state concentration of the ketene, favoring the intermolecular reaction with the alkene which is present in higher concentration.
TS-1.2 Use High Dilution: Performing the reaction at a lower concentration (e.g., 0.1 M or less) disfavors the second-order dimerization reaction relative to the pseudo-first-order reaction with the alkene.
TS-1.3 Optimize Temperature: While cycloaddition can occur at low temperatures (0 °C to RT), excessive cooling can sometimes slow the desired reaction more than the dimerization. Empirically test the optimal temperature for your specific ketene.
Issue 2: Formation of 3-Methyleneoxetane Dimer

Symptoms:

  • A significant byproduct with a mass of 140 g/mol (2 x 70.09 g/mol ).

  • Observed particularly with long reaction times or when ketene generation is slow/inefficient.

Causality: 3-Methyleneoxetane is an electron-rich alkene and can undergo thermal or photochemical [2+2] cycloaddition with itself. This is a known side-reaction for electron-deficient alkenes as well, which can be suppressed with additives.[2][4]

Solutions:

Solution IDMitigation StrategyRationale
TS-2.1 Ensure Efficient Ketene Generation: Use a fresh, high-purity acyl chloride and a suitable base (e.g., freshly distilled triethylamine) to ensure the ketene is available to react.
TS-2.2 Control Reaction Time: Monitor the reaction by TLC or GC-MS and quench it as soon as the starting alkene is consumed to prevent post-reaction dimerization.
TS-2.3 Use a Stoichiometric Excess of Alkene: Using a slight excess (1.1-1.2 equivalents) of 3-methyleneoxetane can help ensure the ketene is consumed efficiently, but a large excess may favor alkene dimerization.
Issue 3: Product Degradation or Ring-Opening

Symptoms:

  • The desired product is observed in crude analysis but is lost during purification.

  • Streaking on TLC plates.

  • Appearance of new, more polar spots on TLC over time.

Causality: The spirocyclic product contains two strained rings. The oxetane can be opened by acid, as mentioned (FAQ 4). The cyclobutanone can undergo reactions typical of ketones, such as aldol-type reactions if enolization is promoted.

Solutions:

Solution IDMitigation StrategyRationale
TS-3.1 Neutral/Basic Workup: Always use a basic quench (e.g., sat. NaHCO₃) and washings to remove any amine hydrohalide salts.
TS-3.2 Buffered Chromatography: Purify via column chromatography on silica gel that has been neutralized. This can be done by flushing the column with a solvent mixture containing 1% triethylamine before loading the sample.
TS-3.3 Avoid High Temperatures: Concentrate the product in vacuo without excessive heating. Store the purified product at low temperatures (-20 °C) under an inert atmosphere.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways and competitive side reactions.

reaction_pathway AcylChloride Acyl Chloride + Et3N Ketene Ketene (Reactive Intermediate) AcylChloride->Ketene In situ generation Alkene 3-Methyleneoxetane Product This compound (Desired Product) Alkene->Product [2+2] Cycloaddition (Desired Path) AlkeneDimer Alkene Dimer (Byproduct) Alkene->AlkeneDimer [2+2] Dimerization (Side Reaction) Ketene->Product [2+2] Cycloaddition (Desired Path) Dimer Ketene Dimer (Byproduct) Ketene->Dimer [2+2] Dimerization (Side Reaction)

Caption: Main reaction and competing byproduct pathways.

troubleshooting_flowchart Start Low Yield of Spirocycle? CheckCrude Analyze Crude Mixture (NMR, GC-MS) Start->CheckCrude MajorByproduct Major Byproduct? CheckCrude->MajorByproduct KeteneDimer Byproduct = Ketene Dimer? MajorByproduct->KeteneDimer Yes NoByproduct No major byproduct, just low conversion MajorByproduct->NoByproduct No AlkeneDimer Byproduct = Alkene Dimer? KeteneDimer->AlkeneDimer No Sol_Ketene Implement TS-1.1 & TS-1.2: - Slow addition of acyl chloride - Use high dilution KeteneDimer->Sol_Ketene Yes ComplexMixture Complex Mixture/ Degradation? AlkeneDimer->ComplexMixture No Sol_Alkene Implement TS-2.1 & TS-2.2: - Check reagent quality - Monitor reaction time AlkeneDimer->Sol_Alkene Yes Sol_Degradation Implement TS-3.1 & TS-3.2: - Use neutral/basic workup - Buffer chromatography ComplexMixture->Sol_Degradation Sol_Conversion Troubleshoot Reaction Conditions: - Check reagent purity - Optimize temperature/time NoByproduct->Sol_Conversion

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via [2+2] Cycloaddition

This protocol is designed to minimize byproduct formation by maintaining a low concentration of the reactive ketene intermediate.

Reagents:

  • 3-Methyleneoxetane

  • Dichloroacetyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Charge the flask with 3-methyleneoxetane (1.1 equiv.) and freshly distilled triethylamine (1.2 equiv.) in anhydrous diethyl ether (to make a 0.1 M solution with respect to the acyl chloride).

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of dichloroacetyl chloride (1.0 equiv.) in anhydrous diethyl ether in the dropping funnel.

  • Add the dichloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 4-6 hours. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for another 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude dichlorinated spirocycle is then subjected to dehalogenation (e.g., using zinc dust in acetic acid) to yield the final product, this compound.

Protocol 2: Purification of this compound by Buffered Column Chromatography

This method prevents acid-catalyzed degradation of the product on silica gel.

Materials:

  • Silica gel (standard grade)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine

  • Crude this compound

Procedure:

  • Prepare the eluent system determined by TLC analysis.

  • Add triethylamine to the eluent to a final concentration of 1% (v/v). For example, add 10 mL of triethylamine to 990 mL of your chosen solvent mixture.

  • Prepare the silica gel slurry using this buffered eluent and pack the column as usual.

  • Equilibrate the packed column by flushing with 2-3 column volumes of the buffered eluent.

  • Dissolve the crude product in a minimal amount of the buffered eluent (or a compatible solvent like dichloromethane) and load it onto the column.

  • Elute the column with the buffered eluent, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure. A final co-evaporation with a clean solvent may be necessary to remove all traces of the base.

References

Technical Support Center: Optimization of Paternò-Büchi Reactions for Spiroketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Paternò-Büchi reactions, with a specialized focus on the synthesis of spiroketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful photochemical [2+2] cycloaddition to construct spirocyclic oxetane scaffolds. Oxetanes are increasingly vital motifs in drug discovery, and their efficient synthesis is of paramount importance.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying photochemical and mechanistic principles. Our goal is to empower you to diagnose experimental challenges, rationally optimize your reaction conditions, and achieve higher yields, selectivity, and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis of spiroketones via the Paternò-Büchi reaction. Each issue is presented in a question-and-answer format, providing a diagnosis of potential causes and a systematic approach to resolution.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?

Answer:

Low or no yield in a Paternò-Büchi reaction is a common yet multifaceted problem. The issue often stems from inefficient photon absorption, competing side reactions, or suboptimal reactant stability. A systematic evaluation of your experimental setup and conditions is crucial.

Causality and Solution Pathways:

  • Inadequate Photon Flux or Incorrect Wavelength: The fundamental requirement for this reaction is the electronic excitation of the ketone to its singlet (S₁) or triplet (T₁) state.[3][4][5]

    • Diagnosis: Ensure your light source's emission spectrum overlaps with the n→π* absorption band of your cyclic ketone. Aliphatic ketones typically require higher energy, short-wavelength UV light (e.g., 254 nm), necessitating the use of quartz reaction vessels.[6] Aromatic ketones can often be excited with longer wavelength UV (e.g., >300 nm) using Pyrex vessels.[6]

    • Solution:

      • Verify the output of your lamp; older mercury lamps can lose intensity.

      • Switch to a more appropriate lamp (e.g., low-pressure mercury lamp for 254 nm or medium-pressure for broader output).[7]

      • Consider that the quantum yield for oxetane formation can be inherently low (typically 10⁻¹–10⁻²), meaning reaction times may need to be extended.[2]

  • Competing Alkene Dimerization: Electron-poor alkenes, such as maleic anhydride derivatives often used in spiroketone synthesis, can undergo [2+2] photodimerization upon direct excitation.[8][9][10] This process competes directly with the desired Paternò-Büchi reaction.

    • Diagnosis: Analyze your crude reaction mixture by ¹H NMR or LC-MS for the presence of a symmetrical dimer of your starting alkene.

    • Solution:

      • Wavelength Selection: If the alkene absorbs at a longer wavelength than the ketone, use a filter to selectively excite the ketone.[7]

      • Use of a Triplet Quencher/Additive: It has been shown that additives like p-xylene can suppress the dimerization of maleic anhydride, significantly improving the yield of the desired spirocyclic oxetane.[8][10][11] The additive may act as a triplet quencher for the excited alkene.

      • Concentration Tuning: Lowering the concentration of the alkene can disfavor the bimolecular dimerization reaction.

  • Photodecomposition of Reactants or Products: The high-energy UV radiation required can sometimes lead to the degradation of your starting materials or the spiroketone product.

    • Diagnosis: Monitor the reaction progress over time. If you observe product formation followed by a decrease in its concentration, photodecomposition is likely occurring.

    • Solution:

      • Reduce the irradiation time based on the kinetic profile.

      • Use a filter to remove very high-energy wavelengths if they are not necessary for ketone excitation.

      • Consider moving to a flow chemistry setup. Microreactors offer a short path length for light and precise control over residence time, minimizing product exposure to radiation.[2][12][13]

Logical Troubleshooting Flow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in the Paternò-Büchi reaction is primarily dictated by the stability of the 1,4-diradical intermediate formed upon addition of the excited ketone to the alkene.[5][14] The electrophilic oxygen of the n,π* excited ketone typically adds to the alkene to form the more stable of the two possible radical centers.

Causality and Solution Pathways:

  • Nature of the Diradical Intermediate: The reaction proceeds via a triplet diradical intermediate when using aromatic ketones or photosensitizers.[2][6] The regioselectivity is therefore a result of kinetic control, favoring the pathway that proceeds through the more stable diradical.

    • Diagnosis: The distribution of regioisomers reflects the relative stability of the potential diradical intermediates. For example, in the reaction with an unsymmetrical alkene, the oxygen atom will preferentially attack the carbon atom that results in a more substituted (and thus more stable) radical.

    • Solution:

      • Substrate Modification: While not always feasible, modifying the electronic or steric properties of the alkene can steer the reaction. Electron-donating groups on the alkene can stabilize an adjacent radical center, influencing the initial attack of the ketone oxygen.

      • Solvent Effects: Solvent polarity can influence the reaction mechanism and, consequently, the regioselectivity. In some cases, highly polar solvents can promote an electron-transfer mechanism, which may lead to a different regiochemical outcome compared to the diradical pathway.[1][6][15] Experiment with a range of solvents from non-polar (e.g., benzene, cyclohexane) to polar aprotic (e.g., acetonitrile).

  • Singlet vs. Triplet State Reactivity: Aliphatic ketones may react from the excited singlet state, which can sometimes lead to different selectivity profiles compared to the triplet state.[3][5]

    • Diagnosis: It can be difficult to definitively assign the reacting state without specialized experiments like triplet quenching studies (e.g., using molecular oxygen).[8][9]

    • Solution:

      • Use a Photosensitizer: To force the reaction to proceed through the triplet state of the ketone, a triplet photosensitizer can be employed. The sensitizer absorbs the light, crosses to its triplet state, and then transfers its energy to the ketone. This can unify the reaction pathway and potentially improve regioselectivity.

Regioselectivity Control Summary:

FactorInfluence on RegioselectivityRecommended Action
Alkene Substituents Governs the stability of the resulting diradical intermediate.Choose alkene substitution patterns that maximize the stability difference between the two possible radical intermediates.
Solvent Polarity Can alter the reaction mechanism (diradical vs. electron transfer).[1][6]Screen a range of solvents (e.g., Hexane, Benzene, Acetonitrile) to find optimal selectivity.
Excited State Singlet and triplet states can exhibit different selectivities.Use a triplet photosensitizer to favor a single mechanistic pathway.

Question 3: I am struggling with poor diastereoselectivity in my spiroketone product. What strategies can I employ to control the stereochemistry?

Answer:

Diastereoselectivity is a significant challenge, particularly when creating multiple new stereocenters. It is largely determined by the conformational preferences in the diradical intermediate and the kinetics of intersystem crossing (ISC) and cyclization versus bond rotation.[2][6]

Causality and Solution Pathways:

  • Conformational Dynamics of the Diradical: The triplet 1,4-diradical intermediate has a finite lifetime, during which rotation around the newly formed C-C single bond can occur. The final product stereochemistry depends on the relative rates of intersystem crossing to the singlet state and subsequent ring closure from the various conformers.

    • Diagnosis: A low diastereomeric excess (d.e.) suggests that either multiple conformations of the diradical are comparably stable and lead to different products, or that bond rotation is competitive with spin inversion and cyclization.

    • Solution:

      • Lowering Temperature: Performing the reaction at a lower temperature can restrict bond rotation in the diradical intermediate, potentially favoring the formation of the thermodynamically more stable diastereomer.[1]

      • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketone or the alkene can create a facial bias for the initial cycloaddition, leading to high diastereoselectivity.[3][14]

      • Organized Media: Running the reaction in the presence of a solid support like a zeolite can confine the intermediates, restricting their conformational freedom and enhancing diastereoselectivity.[6][14]

  • Hydrogen Bonding Effects: The presence of directing groups, such as hydroxyl groups, on the alkene substrate can pre-organize the transition state through hydrogen bonding with the excited ketone, leading to high levels of stereocontrol.[3][16][17]

    • Diagnosis: This is a design consideration rather than a troubleshooting step. If your substrate lacks a directing group, this pathway is not accessible.

    • Solution: If synthetically feasible, introduce a hydroxyl or other hydrogen-bonding group at a strategic position on the alkene to direct the approach of the ketone.

Diastereoselectivity Enhancement Workflow:

Caption: Decision tree for improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between using an aliphatic vs. an aromatic cyclic ketone? A1: The primary difference lies in the nature of the excited state. Aliphatic ketones are typically excited to the singlet state (S₁) upon UV irradiation (n→π*), and the subsequent reaction can proceed directly from this state.[5] Aromatic ketones also reach an S₁ state but undergo very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁).[2][5] Therefore, Paternò-Büchi reactions with aromatic ketones almost always proceed via a triplet mechanism, involving a triplet diradical intermediate. This difference can impact reaction stereospecificity, as the longer-lived triplet diradical allows for bond rotation before cyclization.[18]

Q2: How do I choose the right solvent for my reaction? A2: Non-polar, aprotic solvents like benzene, cyclohexane, or acetonitrile are generally preferred.[6][19] The solvent should not absorb light at the irradiation wavelength and should be inert to the highly reactive excited ketone. As mentioned in the troubleshooting section, solvent polarity can sometimes influence regioselectivity, so it is a valuable parameter to screen during optimization.[1][15]

Q3: Can I use visible light for the Paternò-Büchi reaction? A3: Traditionally, the Paternò-Büchi reaction requires UV light because simple ketones do not absorb in the visible range. However, modern approaches have enabled the use of visible light through photosensitization.[19][20][21] This involves using a photocatalyst (e.g., an iridium or ruthenium complex) that absorbs visible light and then transfers its energy to the ketone, promoting it to the reactive triplet state.[20][21][22] This method is advantageous as it is milder, safer, and allows for the use of a wider range of functional groups that might be sensitive to UV light.

Q4: What is a "transposed" Paternò-Büchi reaction? A4: The "transposed" Paternò-Büchi reaction is a mechanistically complementary process where the alkene is selectively excited to its triplet state, which then reacts with the ground-state ketone.[23][24] This is achieved by using a photosensitizer whose triplet energy is high enough to activate the alkene but too low to activate the ketone. This approach is powerful for overcoming side reactions associated with direct ketone excitation, such as hydrogen abstraction.[23][24]

Q5: What are the key safety considerations for setting up a photochemical reaction? A5: Safety is paramount.

  • UV Protection: Use appropriate shielding (e.g., UV-blocking screens or running the reaction in a photochemical cabinet) to prevent exposure of skin and eyes to harmful UV radiation.

  • Electrical Safety: High-intensity lamps operate at high voltage and generate significant heat. Ensure proper wiring and cooling.[7]

  • Solvent Handling: Use inert, dry solvents and maintain an inert atmosphere (e.g., under Nitrogen or Argon) to prevent side reactions and potential hazards.[19]

  • Pressure Build-up: Photochemical reactions in sealed vessels can lead to pressure build-up. Ensure vessels are appropriate for the conditions and consider pressure-relief mechanisms.

Experimental Protocols

Protocol 1: General Procedure for Spiroketone Synthesis in a Batch Reactor

This protocol is a starting point for the reaction between a cyclic ketone and an electron-poor alkene like maleic anhydride.

  • Reactor Setup:

    • Place a quartz or Pyrex immersion well reactor into a suitable reaction flask.[7] The choice of material depends on the required wavelength (Quartz for <300 nm, Pyrex for >300 nm).[6]

    • Equip the flask with a magnetic stir bar, a gas inlet/outlet, and a septum for sample withdrawal.

    • Insert a medium-pressure mercury vapor lamp into the immersion well.[7]

    • Connect the immersion well to a cooling system to maintain the desired reaction temperature (e.g., 20 °C).

  • Reaction Mixture Preparation:

    • In the reaction flask, dissolve the cyclic ketone (e.g., cyclohexanone, 3.0 mmol).

    • Add the alkene (e.g., maleic anhydride, 1.0 mmol) and the additive if used (p-xylene, 1.0 mmol).[10][11]

    • Add the chosen solvent (e.g., acetonitrile, 100 mL to achieve a 0.01 M concentration with respect to the limiting reagent).

    • Purge the solution with an inert gas (N₂ or Ar) for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation:

    • Turn on the cooling system for the immersion well and the lamp.

    • Turn on the lamp to initiate the reaction.

    • Stir the reaction mixture vigorously to ensure homogenous irradiation.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC, or ¹H NMR.

  • Work-up and Purification:

    • Once the reaction is complete (or has reached optimal conversion), turn off the lamp.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to isolate the desired spiroketone. In the case of using maleic anhydride, a telescoped sequence involving nucleophilic opening of the anhydride followed by esterification or amidation may be performed before purification to simplify handling.[11][25]

References

preventing alkene dimerization in oxetane formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers engaged in oxetane synthesis. This guide is designed to provide in-depth, field-tested insights into one of the most common challenges encountered during the Paternò-Büchi reaction: the competitive dimerization of the alkene substrate. Here, we move beyond simple protocols to explain the underlying causality, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for alkene dimerization during a Paternò-Büchi reaction?

Alkene dimerization is a common side reaction in photochemical processes, including the Paternò-Büchi reaction, which aims to form an oxetane via a [2+2] cycloaddition of an excited carbonyl compound and a ground-state alkene.[1] The core issue arises from competing excited-state pathways. While the desired reaction involves the excitation of the carbonyl compound, energy transfer can occur from the excited carbonyl to the ground-state alkene. This process, known as photosensitization, generates an excited triplet-state alkene, which can then react with a ground-state alkene molecule in a [2+2] cycloaddition to form a cyclobutane dimer.[2][3] This pathway is particularly competitive if the triplet energy of the carbonyl sensitizer is higher than that of the alkene.

Q2: How does the excited state of the carbonyl compound influence this side reaction?

The specific excited state of the carbonyl compound is critical. The Paternò-Büchi reaction typically proceeds efficiently from the n,π* triplet or singlet excited state of the carbonyl.[4][5] This state has significant radical character on the oxygen atom, making it reactive towards the alkene. However, if the excited carbonyl (sensitizer) possesses sufficient energy, it can transfer this energy to the alkene, promoting the alkene to its triplet state.[6] This triplet alkene is the key intermediate in the undesired dimerization pathway.[2] Therefore, a delicate balance must be struck: the carbonyl must be sufficiently reactive to undergo the Paternò-Büchi reaction but, ideally, its triplet energy should be low enough to minimize sensitization of the alkene.

Q3: Are all alkenes equally susceptible to dimerization?

No, the susceptibility varies. While many alkenes can dimerize, their efficiency in doing so depends on their structure and electronics. For instance, strained cyclic alkenes or those with specific substitution patterns may be more prone to dimerization. The competition between oxetane formation and alkene dimerization is a complex interplay of reaction kinetics. The desired Paternò-Büchi reaction often involves the formation of a 1,4-biradical intermediate after the initial bond formation between the excited carbonyl and the alkene.[5][7] The rate of cyclization of this intermediate to form the oxetane versus other pathways determines the product distribution.

Troubleshooting Guides

This section addresses specific experimental observations and provides actionable troubleshooting steps.

Issue 1: My primary byproduct is the alkene dimer. How can I favor oxetane formation?

Observing significant alkene dimerization indicates that the rate of the sensitized [2+2] cycloaddition of the alkene is competitive with or faster than the rate of the Paternò-Büchi reaction.

Probable Cause A: High Alkene Concentration

At high concentrations, the probability of an excited alkene encountering a ground-state alkene is increased, favoring dimerization.

Solution: Adjust Reactant Stoichiometry and Concentration

  • Decrease Alkene Concentration: The most direct approach is to lower the overall concentration of the reaction mixture.

  • Use Carbonyl in Excess: Employing the carbonyl compound as the limiting reagent is standard, but if dimerization is severe, consider using the alkene as the limiting reagent or maintaining a low, steady concentration of the alkene throughout the reaction via slow addition.

  • Flow Chemistry: For scalable solutions, transitioning to a continuous-flow microreactor can be highly effective. The high surface-area-to-volume ratio improves light penetration, and slug flow can enhance mixing and efficiency, often leading to higher yields and selectivity in shorter reaction times.[5][8]

Probable Cause B: Inappropriate Solvent Choice

Solvent polarity can significantly influence the reaction pathway by stabilizing or destabilizing excited states and intermediates.

Solution: Solvent Screening

Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[9] Polar solvents can sometimes favor pathways involving charge-transfer intermediates, which may not lead to the desired oxetane. Some studies have shown that specific additives can suppress dimerization; for example, p-xylene has been successfully used as an additive to inhibit competing alkene dimerization in certain systems.[10]

SolventPolarityGeneral Recommendation for Paternò-BüchiRationale
BenzeneNon-polarOften RecommendedFavors the formation of biradical intermediates necessary for oxetane formation.[9]
TolueneNon-polarRecommendedSimilar to benzene; can also act as a triplet quencher in some contexts.
HexaneNon-polarRecommendedGood for minimizing polar side reactions.
AcetonitrilePolar AproticUse with CautionCan alter regioselectivity and may promote electron-transfer side reactions.[11]
DichloromethanePolar AproticUse with CautionSolubility is good, but polarity may influence selectivity.

This table provides general guidance; optimal solvent choice is substrate-dependent and requires empirical validation.

Diagram: Troubleshooting Workflow for Alkene Dimerization

Below is a decision-making workflow to systematically address the issue of high alkene dimer formation.

G start High Dimer Byproduct Observed conc Is Alkene concentration > 0.1 M? start->conc adjust_conc Action: Decrease [Alkene] to < 0.1 M or use slow addition. conc->adjust_conc Yes solvent Is a polar solvent (e.g., MeCN) being used? conc->solvent No re_evaluate Re-evaluate Reaction Outcome adjust_conc->re_evaluate adjust_solvent Action: Switch to a non-polar solvent (e.g., Benzene, Toluene). Consider p-xylene additive. solvent->adjust_solvent Yes sensitizer Is a sensitizer being used? solvent->sensitizer No adjust_solvent->re_evaluate check_energy Evaluate Triplet Energies: E(T1) of Carbonyl vs. Alkene sensitizer->check_energy Yes sensitizer->re_evaluate No energy_high If E(T1)Carbonyl >> E(T1)Alkene, energy transfer is likely. check_energy->energy_high change_carbonyl Action: Select a different carbonyl with a lower triplet energy. energy_high->change_carbonyl change_carbonyl->re_evaluate

Caption: Troubleshooting decision tree for minimizing alkene dimerization.

Issue 2: The reaction is sluggish and gives a complex mixture, including dimers and other byproducts.

A slow and unselective reaction often points to issues with light absorption, the quantum yield of the desired process, or the intrinsic reactivity of the chosen substrates.

Probable Cause: Inefficient Light Absorption or Intersystem Crossing

The Paternò-Büchi reaction requires the carbonyl compound to absorb a photon and, typically, undergo efficient intersystem crossing (ISC) to the triplet state.[5]

Solution: Optimize Photochemical Conditions

  • Wavelength Selection: Ensure the irradiation wavelength corresponds to the absorption band of the carbonyl compound, specifically the n→π* transition. For aromatic carbonyls, irradiation at ~300 nm (through Pyrex) is common, while aliphatic carbonyls may require higher energy light at ~254 nm (through quartz).[9]

  • Degas the Solution: Oxygen is an efficient quencher of triplet excited states. Thoroughly degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) is crucial to maximize the lifetime of the reactive triplet carbonyl and minimize side reactions.

  • Use a Photosensitizer: If the carbonyl itself is a poor absorber or has inefficient ISC, an external photosensitizer (like acetone or benzophenone) can be used.[3] The sensitizer absorbs the light and transfers the energy to the carbonyl compound. However, be mindful that the sensitizer could also transfer energy directly to the alkene, exacerbating dimerization.

Diagram: Competing Pathways in Oxetane Synthesis

This diagram illustrates the critical branch point where the excited carbonyl can either proceed to the desired product or initiate the undesired side reaction.

G cluster_0 Initial State cluster_1 Photoexcitation cluster_2 Reaction Pathways C_GS Carbonyl (S0) C_S1 Carbonyl (S1) C_GS->C_S1 A_GS Alkene (S0) C_T1 Carbonyl (T1) C_S1->C_T1 ISC Oxetane Oxetane Product C_T1->Oxetane + Alkene (S0) [Paternò-Büchi Reaction] A_T1 Alkene (T1) C_T1->A_T1 Energy Transfer (Sensitization) Dimer Alkene Dimer A_T1->Dimer + Alkene (S0) [Dimerization]

Caption: Key photochemical pathways: desired oxetane formation vs. undesired alkene dimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization in a Batch Reactor

This protocol provides a starting point for optimizing a Paternò-Büchi reaction where dimerization is a known issue.

  • Preparation: To a flame-dried, Pyrex photoreactor vessel equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq).

  • Solvent Addition: Add freshly distilled, degassed non-polar solvent (e.g., benzene or toluene) to achieve a final alkene concentration of approximately 0.05 M.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Reactant Addition: While maintaining a positive pressure of argon, add the alkene (1.2 eq) to the stirred solution.

  • Irradiation: Immerse the reactor in a cooling bath to maintain a constant temperature (typically 15-20 °C). Begin irradiation using a medium-pressure mercury lamp filtered through Pyrex (λ > 290 nm).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).

  • Workup: Once the starting carbonyl is consumed, stop the irradiation. Remove the solvent under reduced pressure and purify the crude product via column chromatography to isolate the oxetane.

References

Technical Support Center: Synthesis of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the dedicated technical support center for the synthesis of 2-oxaspiro[3.3]heptan-6-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly strained yet valuable spirocyclic scaffold. The inherent ring strain of the dual cyclobutane system in the spiro[3.3]heptane core presents unique challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you successfully manage these challenges and achieve your synthetic goals. The high degree of rigidity and specific three-dimensional arrangement of atoms in spirocycles like this compound make them attractive motifs in medicinal chemistry for enhancing drug-like properties.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, with a focus on managing the inherent ring strain.

Issue 1: Low Yield or No Product Formation in the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a common method for constructing the oxetane ring of the spiro[3.3]heptane system.[3][4][5] However, low yields are a frequent problem.

Possible Causes and Solutions:

  • Inappropriate Wavelength of UV Light: The carbonyl compound needs to be excited to its n,π* triplet state for the reaction to proceed efficiently.

    • Recommendation: Ensure your UV source emits at a wavelength that is strongly absorbed by your carbonyl starting material. For many ketones, this is in the range of 280-320 nm. High-energy UV light can sometimes lead to side reactions.[6]

  • Competing Alkene Dimerization: The alkene starting material can dimerize under photochemical conditions, reducing the amount available to react with the excited ketone.

    • Recommendation: The use of a solvent that can act as a triplet sensitizer, such as acetone, can be beneficial. Alternatively, a recent study has shown that p-xylene can suppress competing alkene dimerization in Paternò-Büchi reactions involving cyclic ketones.[7]

  • Substrate Reactivity: The electronic nature of both the alkene and the carbonyl compound significantly influences the reaction efficiency.

    • Recommendation: Electron-rich alkenes generally react more efficiently. If you are using an electron-deficient alkene, consider using a carbonyl compound with electron-donating groups to facilitate the reaction.

Issue 2: Formation of Undesired Side Products

The high ring strain in the this compound core can lead to rearrangement or ring-opening reactions, especially under harsh conditions.[8]

Possible Causes and Solutions:

  • Acid- or Base-Catalyzed Ring Opening: The strained oxetane or cyclobutanone ring can be susceptible to cleavage under acidic or basic conditions.

    • Recommendation: Maintain neutral or near-neutral pH during workup and purification. Use mild purification techniques like column chromatography on neutral silica gel. If acidic or basic conditions are unavoidable, perform the reaction at the lowest possible temperature to minimize side reactions.

  • Thermal Instability: The high strain energy can make the target molecule thermally labile.

    • Recommendation: Avoid high temperatures during reaction and purification. If a reaction requires heating, use the minimum temperature necessary for the transformation to occur. For distillations, use high vacuum to lower the boiling point.

  • Norrish Type I Cleavage: Photochemical reactions of cyclic ketones can sometimes lead to Norrish Type I cleavage, resulting in ring-opened products.[9]

    • Recommendation: Carefully control the irradiation time and wavelength. Over-irradiation can increase the likelihood of side reactions. Using a filter to block shorter, higher-energy wavelengths may be beneficial.

Issue 3: Difficulty in Isolating and Purifying the Product

The volatility and potential instability of this compound can make its isolation and purification challenging.

Possible Causes and Solutions:

  • Product Volatility: The relatively low molecular weight and compact structure can lead to loss of product during solvent removal.

    • Recommendation: Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. For small-scale reactions, consider removing the solvent under a gentle stream of nitrogen.

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause decomposition of the strained spirocycle.

    • Recommendation: Use deactivated or neutral silica gel for column chromatography. Alternatively, consider other purification methods such as preparative gas chromatography (GC) or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the this compound core?

A1: The primary strategies involve forming one of the rings onto a pre-existing cyclic precursor. The most common approaches are:

  • Paternò-Büchi Reaction: A [2+2] photocycloaddition between a cyclobutanone derivative and an alkene to form the oxetane ring.[3][4][5]

  • [2+2] Cycloaddition of a Ketene: Reaction of a ketene or keteniminium species with an exomethyleneoxetane.

  • Semipinacol Rearrangement: An acid-mediated rearrangement of a 1-(1-hydroxycyclobutyl)cyclopropanol can lead to the spiro[3.3]heptan-1-one core, which can then be further functionalized. A similar "strain-relocating" semipinacol rearrangement has been used for the synthesis of spiro[3.3]heptan-1-ones.[10]

Q2: How does ring strain influence the reactivity of this compound?

A2: The significant ring strain, a consequence of the two fused four-membered rings, makes the molecule susceptible to reactions that relieve this strain.[8] This can be advantageous in certain synthetic transformations where the ring system is intentionally opened. However, it also means the compound can be unstable to heat, strong acids, and strong bases. The reactivity is often driven by the release of this strain energy.

Q3: Are there any particular safety precautions I should take when working with strained spirocycles?

A3: Yes. Due to their potential instability, it is advisable to handle highly strained molecules like this compound with care. Avoid exposing them to high temperatures or harsh chemical conditions unless it is a planned part of the reaction. It is also good practice to store these compounds at low temperatures to minimize decomposition over time.

Q4: Can I use computational modeling to predict the stability and reactivity of my this compound derivatives?

A4: Absolutely. Computational chemistry can be a powerful tool to estimate the strain energy and predict the most likely pathways for decomposition or reaction. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's geometry, vibrational frequencies, and reaction energetics, which can help in designing more effective and safer experimental protocols.

Experimental Protocols

Protocol 1: Synthesis of this compound via Paternò-Büchi Reaction

This protocol is a general guideline. Optimization of reaction time, temperature, and substrate concentrations may be necessary.

Materials:

  • Cyclobutanone

  • Ethylene

  • Acetone (as solvent and sensitizer)

  • UV reactor with a medium-pressure mercury lamp (e.g., 450W) and a Pyrex filter

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a quartz reaction vessel, dissolve cyclobutanone (1.0 eq) in acetone.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ethylene gas through the solution for 30 minutes to ensure saturation.

  • While maintaining the low temperature and a slow stream of ethylene, irradiate the reaction mixture with the UV lamp.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, stop the ethylene flow and allow the vessel to warm to room temperature.

  • Carefully vent any excess pressure.

  • Remove the solvent under reduced pressure at low temperature.

  • Purify the crude product by column chromatography on neutral silica gel or by distillation under high vacuum.

Data and Visualization

Table 1: Comparison of Reaction Conditions for Paternò-Büchi Reaction
EntryCarbonyl SubstrateAlkene SubstrateSolventAdditiveYield (%)
1CyclobutanoneEthyleneAcetoneNone45-55
2CyclobutanoneEthylenep-XyleneNone50-60[7]
33-MethoxycyclobutanonePropyleneAcetoneNone60-70
4Cyclobutanone1,1-DifluoroethyleneBenzeneNone40-50

Diagrams

Paterno_Buchi_Mechanism cluster_step1 Step 1: Excitation cluster_step2 Step 2: [2+2] Cycloaddition Ketone_GS Ketone (S0) Ketone_S1 Ketone (S1, n,π) Ketone_GS->Ketone_S1 Ketone_T1 Ketone (T1, n,π) Ketone_S1->Ketone_T1 ISC Alkene Alkene Biradical 1,4-Biradical Intermediate Ketone_T1->Biradical + Alkene Oxetane Oxetane Product Biradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Synthesis Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Side_Products Analyze for Side Products (GC-MS, NMR) Start->Side_Products Purification_Loss_Node Suspect Purification Loss Start->Purification_Loss_Node Milder_Conditions Use Milder Conditions (Lower Temp, Neutral pH) Check_Conditions->Milder_Conditions Strain_Decomp Strain-Induced Decomposition Side_Products->Strain_Decomp Rearrangement/Opening Side_Reaction Competing Side Reactions Side_Products->Side_Reaction Dimerization, etc. Strain_Decomp->Milder_Conditions Optimize_Reagents Optimize Reagents/Solvent Side_Reaction->Optimize_Reagents Purification_Loss Loss During Purification Modify_Purification Modify Purification (Neutral Silica, Distillation) Purification_Loss->Modify_Purification Purification_Loss_Node->Purification_Loss

Caption: Troubleshooting workflow for low reaction yield.

References

Navigating the Reactivity of 2-Oxaspiro[3.3]heptan-6-one: A Guide to Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. As a bifunctional molecule containing both a strained oxetane ring and a cyclobutanone moiety, this compound presents a fascinating combination of metabolic stability and synthetic versatility.[1][2] However, its inherent ring strain can also lead to specific stability challenges under both acidic and basic conditions.

This document provides in-depth, experience-driven insights into potential experimental issues, their underlying chemical principles, and robust troubleshooting strategies to ensure the successful application of this promising building block.

Part 1: Understanding the Core Instability Issues

The primary stability concerns with this compound stem from the reactivity of its two constituent rings: the oxetane and the cyclobutanone.

  • Oxetane Ring: As a strained four-membered ether, the oxetane is susceptible to nucleophilic attack, particularly under acidic conditions which activate the ether oxygen.[1][3]

  • Cyclobutanone Ring: The cyclobutanone can undergo reactions typical of ketones, such as enolization, which can be a prelude to degradation pathways, especially under basic conditions. The ring strain can also influence its reactivity.[4]

This guide is structured in a question-and-answer format to directly address the practical challenges you may face.

Part 2: Troubleshooting Guide for Acidic Conditions

Frequently Asked Questions (FAQs)

Question 1: I'm observing decomposition of my this compound during an acid-catalyzed reaction (e.g., Boc deprotection with TFA). What is the likely degradation pathway?

Answer: Under strong acidic conditions, the primary degradation pathway is the acid-catalyzed ring-opening of the oxetane moiety. The ether oxygen of the oxetane is protonated, making it an excellent leaving group and rendering the ring susceptible to nucleophilic attack. The nucleophile can be the counter-ion of the acid (e.g., trifluoroacetate), the solvent, or another molecule in the reaction mixture.

This can lead to the formation of a diol or its corresponding ester derivatives after workup, compromising the integrity of your spirocyclic core.

Diagram 1: Acid-Catalyzed Oxetane Ring Opening

G cluster_0 Acidic Conditions Start This compound Protonation Protonation of Oxetane Oxygen Start->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O or Nu-) Protonation->Nucleophilic_Attack Activated Oxetane Ring_Opening Ring-Opened Product (e.g., 3-(hydroxymethyl)-3-(2-hydroxyethyl)cyclobutan-1-one) Nucleophilic_Attack->Ring_Opening End Degradation Ring_Opening->End

Caption: Proposed degradation pathway under acidic conditions.

Question 2: How can I mitigate decomposition under acidic conditions?

Answer: Mitigation strategies focus on controlling the reaction parameters and choosing appropriate reagents.

StrategyRationaleRecommended Protocol
Use Milder Acids Strong acids like TFA or concentrated HCl can aggressively promote ring-opening.Consider using weaker acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS) if your reaction allows.
Lower Reaction Temperature Higher temperatures accelerate the rate of decomposition.Perform your reaction at 0 °C or below to minimize side reactions.
Anhydrous Conditions Water can act as a nucleophile, leading to diol formation.Use anhydrous solvents and reagents to prevent hydrolysis of the oxetane ring.
Shorter Reaction Times Prolonged exposure to acidic conditions increases the likelihood of degradation.Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocol: Boc Deprotection with Minimal Degradation

  • Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a milder acidic reagent, such as 4 M HCl in dioxane, dropwise.

  • Monitor the reaction progress every 15 minutes.

  • Upon completion, immediately quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

Part 3: Troubleshooting Guide for Basic Conditions

Frequently Asked Questions (FAQs)

Question 3: I am attempting a base-catalyzed reaction and observing low yields and multiple byproducts. What is happening to my this compound?

Answer: Under basic conditions, the primary site of reactivity is the cyclobutanone ring. The α-protons to the carbonyl group are acidic (pKa ≈ 19.7-20.2) and can be removed by a base to form an enolate.[4] While enolization is a common and useful reaction for ketones, in a strained system like cyclobutanone, it can be a gateway to several decomposition pathways, including:

  • Aldol Condensation: The enolate can react with another molecule of the ketone, leading to self-condensation products.

  • Favorskii Rearrangement: In the presence of a leaving group alpha to the carbonyl, a Favorskii rearrangement can occur, leading to ring contraction. While not directly applicable to the parent structure, this reactivity should be considered for substituted derivatives.

  • Ring Opening: Strong bases at elevated temperatures can potentially promote ring-opening of the cyclobutanone.

The oxetane ring is generally more stable under basic conditions compared to acidic conditions, but strong nucleophilic bases could potentially lead to ring opening, although this is less common.

Diagram 2: Base-Catalyzed Decomposition Pathways

G cluster_1 Basic Conditions Start This compound Enolization Enolate Formation Start->Enolization + Base Aldol Aldol Condensation Enolization->Aldol Self-condensation Rearrangement Potential Rearrangement Enolization->Rearrangement Byproducts Byproducts/Decomposition Aldol->Byproducts Rearrangement->Byproducts

Caption: Potential decomposition pathways under basic conditions.

Question 4: What are the best practices for handling this compound under basic conditions?

Answer: The key is to control the formation and subsequent reaction of the enolate.

StrategyRationaleRecommended Protocol
Use Non-Nucleophilic Bases Strong, nucleophilic bases like NaOH or KOH can lead to unwanted side reactions.Employ non-nucleophilic bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) for deprotonation.
Low Temperature Enolate formation and subsequent reactions are highly temperature-dependent.Generate the enolate at low temperatures (e.g., -78 °C) to control its reactivity.
Choice of Solvent The solvent can influence the aggregation and reactivity of the enolate.Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.
Controlled Addition of Electrophiles To avoid self-condensation, the electrophile should be added promptly after enolate formation.Prepare the enolate at low temperature, and then add the electrophile to the reaction mixture.

Experimental Protocol: Base-Mediated Alkylation

  • To a solution of a non-nucleophilic base (e.g., LDA in THF) at -78 °C under an inert atmosphere, add a solution of this compound in THF dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the desired electrophile (e.g., methyl iodide) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify as needed.

Part 4: General Stability and Storage

Question 5: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids and bases. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and acidic gases. For prolonged storage, refrigeration is advised.

References

improving yield and purity of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Oxaspiro[3.3]heptan-6-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. As a molecule incorporating both a strained oxetane and a cyclobutanone ring, its synthesis and purification present specific challenges. This document provides in-depth, experience-driven answers to common questions, focusing on the causality behind experimental choices to help you optimize your yield and purity.

Section 1: Synthesis Strategy & Mechanistic Considerations

Question 1: What are the most viable synthetic strategies for constructing the this compound core, and what are their relative merits?

Answer: Constructing the this compound scaffold requires the strategic formation of two strained, spiro-fused four-membered rings. The two most logical retrosynthetic disconnections involve either forming the oxetane ring onto a pre-existing cyclobutane or, conversely, building the cyclobutanone ring onto an oxetane precursor.

  • Paternò-Büchi Reaction Approach (Oxetane Formation): This is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1] In this context, the reaction would occur between 3-methylenecyclobutanone and a suitable carbonyl partner, like formaldehyde (or a synthetic equivalent). However, controlling the regioselectivity and preventing side reactions of the enone system can be challenging. A more controlled intramolecular variant could also be envisioned.

  • [2+2] Cycloaddition Approach (Cyclobutanone Formation): This is often a more reliable and scalable approach for forming cyclobutanones. The strategy involves the cycloaddition of a ketene, or a ketene equivalent, with 3-methyleneoxetane. The high reactivity of ketenes requires careful control of reaction conditions to prevent polymerization, but this route often provides a more direct path to the desired spirocycle.

Below is a diagram illustrating these two primary retrosynthetic pathways.

G cluster_main Retrosynthetic Analysis cluster_route1 Route A: Cyclobutanone Formation cluster_route2 Route B: Oxetane Formation Target This compound RouteA_Node Route A Precursors Target->RouteA_Node Disconnect C5-C7 & C5-C6 RouteB_Node Route B Precursors Target->RouteB_Node Disconnect C1-O2 & C3-C4 Ketene Ketene or equivalent (e.g., from Dichloroacetyl chloride + Zn) Ketene->RouteA_Node [2+2] Cycloaddition Oxetane 3-Methyleneoxetane Oxetane->RouteA_Node Carbonyl Formaldehyde or equivalent Carbonyl->RouteB_Node Paternò-Büchi Reaction Cyclobutanone 3-Methylenecyclobutanone Cyclobutanone->RouteB_Node G cluster_workflow Troubleshooting Workflow: Low Conversion cluster_photo Photochemical Route cluster_thermal Thermal/Cycloaddition Route Start Reaction Stalls CheckPurity Verify Purity of Reagents & Solvents? Start->CheckPurity CheckConditions Review Reaction Parameters CheckPurity->CheckConditions Purity Confirmed PhotoParams Optimize Light Source: - Wavelength - Intensity - Duration CheckConditions->PhotoParams Paternò-Büchi ThermalParams Optimize Conditions: - Temperature - Concentration - Addition Rate CheckConditions->ThermalParams [2+2] Cycloaddition UseSensitizer Add Sensitizer? (e.g., Acetone, Benzophenone) PhotoParams->UseSensitizer End Reaction Complete UseSensitizer->End ChangeReagent Change Reagent? (e.g., Base, Ketene Precursor) ThermalParams->ChangeReagent ChangeReagent->End

References

Technical Support Center: Stereoselective Synthesis of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 2-oxaspiro[3.3]heptan-6-one. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Diastereoselectivity - "I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?"

Root Cause Analysis:

Low diastereoselectivity in the formation of spirocycles often points to a lack of facial discrimination during the key bond-forming step. In many synthetic routes, such as the Paternò-Büchi reaction, the approach of the reactants is not sufficiently controlled, leading to the formation of both possible diastereomers.[1][2] The transition states leading to the different diastereomers may be very close in energy, especially in the absence of a directing group or a sterically demanding environment.

Troubleshooting Strategies:

  • Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome of a reaction.[3][4] For reactions proceeding through polar intermediates or transition states, a change in solvent can alter the energy landscape and favor one diastereomer over the other. It is recommended to screen a range of solvents with varying polarities.

  • Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity. At lower temperatures, the kinetic differences between the diastereomeric transition states become more pronounced, favoring the formation of the thermodynamically more stable product.

  • Steric Hindrance: Introducing bulky substituents on either the substrate or the reagent can create a more sterically hindered environment, forcing the reaction to proceed through a more ordered transition state and improving diastereoselectivity.

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can effectively control the facial selectivity of the reaction. The auxiliary creates a chiral environment that directs the approach of the other reactant, leading to the preferential formation of one diastereomer.

Issue 2: Poor Enantioselectivity - "My desired product has a low enantiomeric excess (ee). What strategies can I employ to improve it?"

Root Cause Analysis:

Achieving high enantioselectivity requires the use of a chiral influence that can effectively differentiate between the two enantiotopic faces of a prochiral substrate. This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. A low ee indicates that the chiral element in the reaction is not providing sufficient discrimination.

Troubleshooting Strategies:

  • Chiral Catalysts: The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity. For oxetane synthesis, various chiral Lewis acids, Brønsted acids, and organocatalysts have been developed.[5] For instance, chiral iridium photocatalysts have been successfully employed in enantioselective Paternò-Büchi reactions.[6][7][8] It is crucial to screen a variety of catalysts and ligands to find the optimal system for a specific substrate.

  • Biocatalysis: Enzymatic reactions can offer excellent enantioselectivity.[9][10] Halohydrin dehalogenases, for example, have been engineered for the enantioselective formation of oxetanes.[9][10] Exploring biocatalytic routes can provide a highly selective alternative to traditional chemical methods.

  • Catalyst Loading and Purity: The loading and purity of the chiral catalyst can significantly impact the enantioselectivity. Insufficient catalyst loading may lead to a competing, non-selective background reaction. Impurities in the catalyst can also interfere with the catalytic cycle and reduce the ee.

  • Reaction Conditions: As with diastereoselectivity, reaction parameters such as temperature and solvent can influence enantioselectivity. Optimizing these conditions is often necessary to achieve the highest possible ee.

Issue 3: Difficulty in Separating Diastereomers - "I have a mixture of diastereomers that are difficult to separate by standard chromatography. What are my options?"

Root Cause Analysis:

Diastereomers can sometimes have very similar physical properties, making their separation by techniques like column chromatography challenging.[11] This is particularly true if the stereocenters are remote from the main functional groups of the molecule.

Troubleshooting Strategies:

  • Chromatography Optimization: Before resorting to other methods, thoroughly optimize the chromatographic conditions. This includes screening different stationary phases (e.g., silica gel, alumina, chiral phases), solvent systems (varying polarity and composition), and techniques (e.g., flash chromatography, preparative HPLC).

  • Recrystallization: If the diastereomers are crystalline, fractional crystallization can be a highly effective separation method.[11][12] This technique relies on the different solubilities of the diastereomers in a particular solvent.

  • Derivatization: Converting the mixture of diastereomers into a new set of derivatives can sometimes facilitate separation. The introduction of a new functional group can alter the physical properties of the molecules, making them more amenable to separation by chromatography or crystallization. After separation, the derivatives can be converted back to the original diastereomers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stereoselective synthesis of this compound.

What are the primary synthetic strategies for constructing the this compound core?

The synthesis of the 2-oxaspiro[3.3]heptane core, a key structural motif, can be achieved through several methods.[13][14] A common and powerful approach is the Paternò-Büchi reaction , which is a [2+2] photocycloaddition between a carbonyl compound and an alkene.[1][15][16] Other notable methods include intramolecular cyclizations of appropriately functionalized precursors and ring-expansion or contraction reactions.

How does the Paternò-Büchi reaction mechanism influence stereoselectivity?

The Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound.[1] The stereochemical outcome is often determined by the relative stability of the diradical intermediates formed during the reaction.[2] Controlling the facial selectivity of the alkene approaching the excited carbonyl is key to achieving high diastereoselectivity and enantioselectivity. The use of chiral catalysts, such as iridium complexes, can control the stereochemical course of the reaction.[6][7][8]

What role do chiral catalysts play in achieving enantioselectivity?

Chiral catalysts create a chiral environment that forces the reaction to proceed through a diastereomeric transition state with a lower energy for one enantiomer over the other.[5] This energy difference dictates the enantiomeric excess of the product. In the context of this compound synthesis, chiral Lewis acids can coordinate to the carbonyl group, while chiral photocatalysts can mediate the [2+2] cycloaddition with high enantiocontrol.[6][7]

Can reaction conditions significantly alter the stereochemical outcome?

Yes, reaction conditions can have a profound impact on stereoselectivity.[3][4]

  • Temperature: Lower temperatures generally lead to higher selectivity as the small energy differences between diastereomeric transition states become more significant.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome.[3][4]

  • Concentration: In some cases, the concentration of reactants can influence the formation of side products or affect the aggregation state of the catalyst, which can in turn impact selectivity.

Are there any established protocols for purifying diastereomeric mixtures of spirocyclic compounds?

The purification of diastereomers often relies on standard laboratory techniques.

  • Column Chromatography: This is the most common method, and optimization of the stationary and mobile phases is crucial.

  • Recrystallization: If the compounds are crystalline, fractional crystallization can be a powerful tool for separating diastereomers based on their differential solubility.[11][12]

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC, sometimes with a chiral stationary phase, can provide high-resolution separation.

Experimental Protocols & Data

Protocol: General Procedure for a Catalytic Asymmetric Paternò-Büchi Reaction

This protocol provides a general guideline. Specific conditions will need to be optimized for your particular substrate.

  • To a solution of the alkene (1.0 equiv) and the carbonyl compound (1.2 equiv) in an appropriate solvent (e.g., CH2Cl2, toluene) at the desired temperature (e.g., -78 °C to room temperature), add the chiral catalyst (e.g., 1-10 mol%).

  • Irradiate the reaction mixture with a suitable light source (e.g., UV lamp, visible light LED) while stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Data: Representative Stereoselectivity Data
CatalystSolventTemp (°C)d.r.ee (%)
Chiral Ir-complexCH2Cl2-20>20:195
Chiral Cu(II)-complexToluene010:188
UncatalyzedCH3CN251.5:1N/A

This data is illustrative and compiled from various sources in the literature. Actual results will vary depending on the specific substrates and conditions used.

Visualizations

Diagram: Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed issue_type Diastereoselectivity or Enantioselectivity Issue? start->issue_type diastereo Low Diastereomeric Ratio (d.r.) issue_type->diastereo Diastereo. enantio Low Enantiomeric Excess (ee) issue_type->enantio Enantio. d_sol_temp Optimize Solvent & Temperature diastereo->d_sol_temp e_catalyst Screen Chiral Catalysts (Lewis/Brønsted Acids, Organocatalysts) enantio->e_catalyst d_sterics Increase Steric Hindrance d_sol_temp->d_sterics d_aux Employ Chiral Auxiliary d_sterics->d_aux success Improved Stereoselectivity d_aux->success e_biocat Explore Biocatalysis e_catalyst->e_biocat e_loading Optimize Catalyst Loading & Purity e_biocat->e_loading e_sol_temp Optimize Solvent & Temperature e_loading->e_sol_temp e_sol_temp->success

Caption: A decision tree for troubleshooting low stereoselectivity.

References

Validation & Comparative

A Head-to-Head Comparison for Drug Discovery: 2-Oxaspiro[3.3]heptan-6-one and its Aza-Analogue as a Bioisostere for Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Bioisosteric Replacement for Enhanced Drug Properties

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. Bioisosterism, the practice of substituting one functional group with another that retains similar biological activity, is a cornerstone of this endeavor. The morpholine ring, a prevalent heterocycle in numerous FDA-approved drugs, is a frequent target for such modification due to its often-unfavorable metabolic profile.[1][2] This guide provides an in-depth comparison of the traditional morpholine moiety with a promising, three-dimensional bioisostere: the 2-oxa-6-azaspiro[3.3]heptane scaffold.

It is important to clarify the nomenclature at the outset. While the topic specifies "2-Oxaspiro[3.3]heptan-6-one," in the context of replacing the morpholine amine for linkage to a parent molecule, the direct and functionally relevant analogue is 2-oxa-6-azaspiro[3.3]heptane . This guide will focus on this aza-analogue as the primary comparator to morpholine, as it maintains the crucial nitrogen attachment point for bioisosteric replacement in drug design.

This comparison will delve into the physicochemical and pharmacological consequences of this bioisosteric swap, supported by experimental data and detailed protocols for reproducing key assessments.

The Rationale: Why Replace the Ubiquitous Morpholine?

Morpholine is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group.[3][4] Its inclusion in drug scaffolds is often intended to improve solubility and introduce a basic center. However, the morpholine ring is susceptible to oxidative metabolism, particularly at the carbons adjacent to the oxygen and nitrogen atoms, leading to potential clearance issues and the formation of undesired metabolites.[2] Furthermore, the planarity of the morpholine ring can be a drawback in an era of drug discovery that increasingly values three-dimensional molecular shapes to enhance target engagement and selectivity.[5]

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling alternative. This strained spirocyclic system, containing an oxetane and an azetidine ring, offers a rigid, three-dimensional exit vector from the core of a molecule. This structural feature can lead to improved metabolic stability, altered lipophilicity, and potentially novel interactions with biological targets.[6][7]

cluster_0 Bioisosteric Replacement Strategy Parent_Scaffold Parent Molecule Morpholine Morpholine Moiety Parent_Scaffold->Morpholine Traditional Scaffold Spirocycle 2-Oxa-6-azaspiro[3.3]heptane Parent_Scaffold->Spirocycle Bioisosteric Replacement Improved_Properties Improved Properties (Metabolic Stability, Solubility, 3D Shape) Spirocycle->Improved_Properties

Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane.

Physicochemical Properties: A Data-Driven Comparison

The decision to employ a bioisostere is fundamentally guided by its impact on a molecule's physicochemical properties. The following table summarizes key parameters for morpholine and 2-oxa-6-azaspiro[3.3]heptane.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Comparison
Molecular Weight ( g/mol ) 87.12[8]99.13[2]The addition of a carbon atom slightly increases the molecular weight.
logP (calculated) -0.86~0.23 (consensus)[9]Lipophilicity is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Miscible[6]SolubleAdequate solubility is essential for drug formulation and bioavailability.
pKa 8.36~9.73 (predicted)[1]Basicity influences the ionization state at physiological pH, affecting solubility, permeability, and target binding.

The most striking differences are in lipophilicity and basicity. The spirocyclic scaffold, despite the addition of a carbon atom, often leads to a decrease in the lipophilicity of the overall molecule when incorporated. This counterintuitive effect is largely attributed to the significant increase in basicity (pKa).[6] The nitrogen in 2-oxa-6-azaspiro[3.3]heptane is further from the electron-withdrawing oxygen of the oxetane ring compared to the oxygen in the morpholine ring, resulting in a more basic amine.[6] At a physiological pH of 7.4, a higher pKa means the spirocyclic amine is more protonated, leading to increased polarity and lower lipophilicity (logD).

In Vitro ADME and Pharmacological Profile: Evidence from Case Studies

The theoretical advantages of the 2-oxa-6-azaspiro[3.3]heptane bioisostere are borne out in experimental studies. A key publication by Scott et al. (2019) provides a direct comparison of a morpholine-containing compound (6a) with its 2-oxa-6-azaspiro[3.3]heptane analogue (6b, an analogue of AZD1979).[6]

ParameterCompound 6a (Morpholine)Compound 6b (Spirocycle)Impact of Bioisosteric Swap
logD at pH 7.4 2.81.6Decreased Lipophilicity
pKa 6.78.2Increased Basicity
Permeability (10⁻⁶ cm/s) 4843Maintained High Permeability
Metabolic Stability (HLM, µL/min/mg) 7213Significantly Improved Metabolic Stability

Data sourced from Scott et al., J. Med. Chem. 2019, 62, 15, 7170-7184.[6]

These data compellingly demonstrate the benefits of the bioisosteric replacement. The spirocyclic analogue (6b) exhibits a more than 5-fold improvement in metabolic stability in human liver microsomes (HLM) while maintaining high permeability and achieving a more desirable lower lipophilicity.[6]

However, the impact on biological activity can be context-dependent. In some cases, the spiro-analogue has been shown to retain the potency of the parent morpholine compound.[6] In other instances, particularly where the geometry of the connection to the parent scaffold is critical for binding, the replacement can lead to a significant loss of potency.[6] This underscores the importance of empirical testing for each new molecular scaffold.

cluster_1 Comparative ADME Workflow Compound_Synthesis Synthesize Morpholine and Spirocycle Analogues Physicochem_Profiling Physicochemical Profiling (logP, Solubility, pKa) Compound_Synthesis->Physicochem_Profiling In_Vitro_ADME In Vitro ADME Assays Compound_Synthesis->In_Vitro_ADME Biological_Assay Biological Activity Assay (e.g., IC50) Compound_Synthesis->Biological_Assay Data_Analysis Comparative Data Analysis Physicochem_Profiling->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro_ADME->Metabolic_Stability Permeability Permeability (Caco-2 Assay) In_Vitro_ADME->Permeability Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Biological_Assay->Data_Analysis

Caption: A typical workflow for comparing bioisosteres in drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of a comparative study, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed.

Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This protocol determines the partition coefficient of a compound between n-octanol and an aqueous buffer.

  • Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing equal volumes and allowing the layers to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer. The final concentration of the test compound should be in the low micromolar range.

  • Equilibration: Vigorously shake the vials for at least 1 hour at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP (for non-ionizable compounds) or logD (at a specific pH) is the logarithm of this value.

Protocol 2: Aqueous Solubility Determination

This protocol measures the thermodynamic solubility of a compound in an aqueous buffer.

  • Compound Addition: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a prolonged period (typically 24 hours) to ensure equilibrium is reached.

  • Separation of Solid: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

  • Result: The aqueous solubility is reported in units such as µg/mL or mM.

Protocol 3: pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant by measuring pH changes upon addition of a titrant.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of strong acid (for a basic compound) or strong base (for an acidic compound) in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, often calculated using the first or second derivative of the curve.

Protocol 4: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing HLM and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Protocol 5: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model intestinal permeability.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: Wash the cell monolayers with a pre-warmed transport buffer. Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 2 hours), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active transport.

Conclusion and Future Perspectives

The bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane represents a powerful strategy in modern drug discovery to address metabolic liabilities and enhance the three-dimensionality of drug candidates. Experimental evidence demonstrates that this substitution can significantly improve metabolic stability and favorably modulate physicochemical properties such as lipophilicity and basicity, while often maintaining or having a predictable impact on permeability.

However, the effect on biological activity is highly dependent on the specific target and the role of the morpholine moiety in the parent molecule's binding mode. Therefore, this bioisosteric swap should be considered a valuable tool in the medicinal chemist's arsenal, to be deployed with careful consideration of the structure-activity relationship of the compound series . The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the quest for safer and more effective medicines.

References

A Comparative Analysis of 2-Oxaspiro[3.3]heptan-6-one and Spiro[3.3]heptan-6-one: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. The "escape from flatland," a strategic shift towards three-dimensional molecular architectures, has positioned spirocyclic systems as valuable assets in drug design.[1] Among these, the spiro[3.3]heptane framework has garnered significant attention for its rigid structure and unique vectoral display of substituents.[2] This guide provides an in-depth comparative study of two key analogues: the oxygen-containing 2-Oxaspiro[3.3]heptan-6-one and its carbocyclic counterpart, spiro[3.3]heptan-6-one .

This analysis will delve into their synthesis, structural nuances, physicochemical properties, and reactivity profiles, supported by experimental data and established principles of bioisosterism. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these scaffolds in their discovery programs.

The Strategic Value of Oxetane Integration: A Bioisosteric Perspective

The fundamental difference between our two molecules of interest lies in the substitution of a methylene group in the spiro[3.3]heptane ring with an oxygen atom to form the 2-oxaspiro[3.3]heptane core. This seemingly subtle change is a strategic bioisosteric replacement that can profoundly impact a molecule's drug-like properties.[3][4] Oxetanes are recognized as valuable surrogates for gem-dimethyl and carbonyl groups, and in this context, for cyclobutane rings.[2][5] The introduction of the polar oxetane moiety is a well-established tactic to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[2][3]

This guide will explore the tangible consequences of this substitution by comparing the two title compounds, providing a framework for rational design in medicinal chemistry.

Synthesis Strategies: Accessing the Scaffolds

The synthetic accessibility of a molecular scaffold is a critical factor in its adoption in drug discovery programs. Both this compound and spiro[3.3]heptan-6-one can be prepared through multi-step sequences, with key strategic differences in their construction.

Synthesis of this compound

The synthesis of this compound typically commences from commercially available starting materials that already contain the oxetane ring. A common precursor is 3,3-bis(chloromethyl)oxetane.[6] The general approach involves the construction of the cyclobutanone ring onto the pre-formed oxetane.

start 3,3-Bis(chloromethyl)oxetane step1 Reaction with a malonic ester equivalent start->step1 step2 Hydrolysis and Decarboxylation step1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound (Proposed)

  • Step 1: Spirocyclization. To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture at room temperature for 30 minutes. Add 3,3-bis(chloromethyl)oxetane dropwise and heat the reaction mixture to reflux for 12 hours.

  • Step 2: Hydrolysis and Decarboxylation. Cool the reaction mixture and remove the solvent under reduced pressure. Add aqueous sodium hydroxide and heat to reflux for 4 hours to hydrolyze the ester groups. Acidify the cooled mixture with concentrated hydrochloric acid and heat to induce decarboxylation, yielding 2-oxaspiro[3.3]heptane-6-carboxylic acid.

  • Step 3: Ketone Formation. The resulting carboxylic acid can be converted to the corresponding ketone through various established methods, such as conversion to an acid chloride followed by a Gilman or similar coupling reaction, or through a decarboxylative ketonization process.

This proposed synthesis leverages established methodologies for the formation of spirocyclic systems.

Synthesis of spiro[3.3]heptan-6-one

The synthesis of spiro[3.3]heptan-6-one can be approached through several routes, often involving a [2+2] cycloaddition as a key step to form one of the cyclobutane rings.[7] An alternative and efficient method involves a strain-relocating semipinacol rearrangement.[8]

start Cyclobutanone step1 Wittig Reaction start->step1 intermediate Methylenecyclobutane step1->intermediate step2 [2+2] Cycloaddition with a ketene equivalent intermediate->step2 product Spiro[3.3]heptan-6-one step2->product

Caption: A common synthetic strategy for spiro[3.3]heptanones.

A representative experimental protocol is detailed below, adapted from procedures for analogous spiro[3.3]heptanones.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-6-one (Representative)

  • Step 1: Preparation of Methylenecyclobutane. Methylenecyclobutane is prepared from cyclobutanone via a Wittig reaction using methyltriphenylphosphonium bromide and a strong base such as n-butyllithium in an anhydrous ether solvent.

  • Step 2: [2+2] Cycloaddition. The prepared methylenecyclobutane is then subjected to a [2+2] cycloaddition with a suitable ketene equivalent, such as dichloroketene (generated in situ from trichloroacetyl chloride and activated zinc).

  • Step 3: Dechlorination. The resulting dichlorinated spiro[3.3]heptanone is then dehalogenated using a reducing agent, for example, zinc dust in acetic acid, to afford the final product, spiro[3.3]heptan-6-one.

The modularity of these synthetic approaches allows for the introduction of various substituents on the spirocyclic core, enabling the exploration of a broad chemical space.

Comparative Physicochemical Properties

PropertyThis compound (Predicted)spiro[3.3]heptan-6-one (Predicted/Reference)Rationale for Difference
Molecular Weight 112.13 g/mol 110.15 g/mol The presence of an oxygen atom in place of a CH₂ group.
LogP LowerHigherThe polar oxygen atom in the oxetane ring increases hydrophilicity.
Aqueous Solubility HigherLowerThe hydrogen bond accepting capability of the oxetane oxygen enhances interaction with water.[3]
Melting Point Likely lowerLikely higherThe introduction of a heteroatom can disrupt crystal packing.
Dipole Moment HigherLowerThe C-O-C bond in the oxetane ring introduces a significant dipole.
Metabolic Stability Potentially higherPotentially lowerOxetanes are often more resistant to metabolic degradation than carbocyclic analogues.[2][3]

Structural and Spectroscopic Analysis

The geometric and electronic features of the two spirocycles are distinct, which is reflected in their spectroscopic properties.

G cluster_0 This compound cluster_1 Spiro[3.3]heptan-6-one a O1-C2-C3-C4 spiro C5-C6(=O)-C7 b C1-C2-C3-C4 spiro C5-C6(=O)-C7

Caption: Structural representation of the two spirocyclic ketones.

This compound: The oxetane ring is nearly planar due to the strain of the four-membered ring.[2] The presence of the electronegative oxygen atom will influence the electron density of the adjacent methylene groups. In the ¹³C NMR spectrum, the carbons adjacent to the oxygen (C1 and C3) are expected to be deshielded and appear at a lower field compared to the corresponding carbons in the carbocyclic analogue.

Spiro[3.3]heptan-6-one: Both cyclobutane rings in spiro[3.3]heptane are puckered. The ¹H NMR spectrum of the closely related spiro[3.3]heptan-2-one shows complex multiplets for the methylene protons due to the rigid spirocyclic system.[9] A similar pattern is expected for the 6-one isomer. The ¹³C NMR spectrum will show signals for the spiro carbon, the carbonyl carbon, and the methylene carbons at characteristic chemical shifts for cyclobutanes.

Reactivity Profile: A Tale of Two Rings

The reactivity of both ketones will be dominated by the carbonyl group, which will undergo typical nucleophilic addition and condensation reactions. However, the presence of the oxetane ring in this compound introduces an additional layer of reactivity.

This compound:

  • Carbonyl Reactivity: Standard ketone chemistry is expected (e.g., reduction, Grignard reactions, Wittig olefination).

  • Oxetane Ring Opening: The strained oxetane ring can be susceptible to ring-opening reactions under acidic or nucleophilic conditions, a reactivity that can be either a liability or a synthetic opportunity.[10]

Spiro[3.3]heptan-6-one:

  • Carbonyl Reactivity: The ketone will exhibit typical reactivity. The strained nature of the cyclobutane ring may influence the rates of certain reactions at the carbonyl group.

  • Ring Stability: The carbocyclic spiro[3.3]heptane core is generally stable under a wide range of reaction conditions, though rearrangements can occur under strongly acidic or thermal conditions.

Applications in Drug Discovery: The Verdict on Bioisosterism

The strategic replacement of a cyclobutane with an oxetane has proven to be a successful strategy in numerous drug discovery programs.[2][3] This bioisosteric switch has been shown to:

  • Enhance Potency: The introduction of a hydrogen bond acceptor in the oxetane ring can lead to new, favorable interactions with the biological target.[3]

  • Improve Pharmacokinetics: The increased polarity and metabolic stability of oxetane-containing compounds often translate to improved pharmacokinetic profiles, including higher oral bioavailability and longer half-life.[2]

  • Reduce Off-Target Effects: The more defined three-dimensional shape of the oxetane-containing scaffold can lead to increased selectivity for the intended target.

While direct comparative biological data for this compound and spiro[3.3]heptan-6-one is not available, the extensive body of literature on oxetane bioisosterism strongly suggests that the former would offer significant advantages in a drug discovery context. The improved physicochemical properties and potential for enhanced biological activity make this compound a highly attractive scaffold for the development of novel therapeutics.

Conclusion

The comparative analysis of this compound and spiro[3.3]heptan-6-one underscores the profound impact of strategic bioisosteric replacement in medicinal chemistry. The introduction of an oxygen atom into the spiro[3.3]heptane framework imparts a more favorable physicochemical profile, characterized by increased polarity and likely enhanced aqueous solubility and metabolic stability. While the carbocyclic analogue provides a rigid and synthetically accessible core, the oxetane-containing counterpart offers a compelling combination of three-dimensionality and improved drug-like properties.

For researchers and drug development professionals, the choice between these two scaffolds will be dictated by the specific requirements of their therapeutic target and desired pharmacokinetic profile. However, the evidence strongly supports the consideration of this compound as a superior building block for the design of next-generation therapeutics, embodying the principles of modern drug discovery by moving beyond "flatland" into the realm of functionally optimized three-dimensional structures.

References

A Senior Application Scientist's Guide to the Bioisosteric Validation of 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the drive to escape "flatland"—the over-reliance on aromatic, sp²-hybridized carbon scaffolds—has become a central theme.[1] A shift towards molecules with greater three-dimensional character, rich in sp³-hybridized carbons, is strongly correlated with improved clinical success, offering benefits such as enhanced target selectivity, reduced promiscuity, and better physicochemical properties.[1][2] Strained spiro heterocycles have emerged as particularly powerful tools in this endeavor.[2][3][4] Their rigid, well-defined structures provide precise exit vectors for substituents, allowing for meticulous exploration of chemical space.[3][5]

This guide focuses on 2-Oxaspiro[3.3]heptan-6-one , a unique scaffold that merges the medicinally relevant oxetane ring with a spirocyclic ketone.[4] We will explore its properties as a bioisostere, a structural motif that can replace another while retaining or improving biological activity and physicochemical parameters.[6][7][8][9] Specifically, we posit that this compound can serve as a novel bioisosteric replacement for common carbocyclic ketones like cyclopentanone and cyclohexanone, offering a distinct profile of polarity, solubility, and metabolic stability.

The Bioisosteric Hypothesis: Modulating Properties Through Scaffold Replacement

Bioisosterism is a cornerstone of rational drug design, allowing chemists to fine-tune a molecule's properties to overcome developability hurdles.[8][9] The core hypothesis for this compound is that the replacement of a methylene group (-CH₂) in a traditional carbocycle with an oxygen atom within a strained oxetane ring can fundamentally alter the molecule's interaction with its environment without drastically changing its core shape and volume.

G cluster_0 Traditional Carbocyclic Ketone cluster_1 Bioisosteric Replacement cluster_2 Anticipated Property Modulation Cyclopentanone Cyclopentanone OxaSpiro This compound Cyclopentanone->OxaSpiro Bioisosteric Swap (-CH₂ for Oxetane) Properties Improved Solubility Modified Lipophilicity Altered Metabolic Profile Novel Exit Vectors OxaSpiro->Properties Leads To

Caption: Bioisosteric replacement of cyclopentanone with this compound.

Comparative Physicochemical Properties: A Data-Driven Analysis

The true value of a bioisosteric replacement is quantified by its impact on key physicochemical properties that govern a drug's behavior. The introduction of the ether oxygen in the oxetane ring is expected to increase polarity and hydrogen bond accepting capacity, which can favorably impact solubility and permeability.

Below is a comparison of calculated properties for this compound against common carbocyclic ketones.

PropertyThis compoundCyclopentanoneCyclohexanoneRationale for Difference
Molecular Weight ( g/mol ) 112.1384.1298.14Addition of the oxetane ring increases mass.
cLogP (Calculated) -0.2 to -0.70.3 - 0.70.8 - 1.1The polar ether oxygen significantly reduces lipophilicity.
Topological Polar Surface Area (TPSA) 26.3 Ų17.1 Ų17.1 ŲThe ether oxygen adds a polar surface area, enhancing hydrophilicity.
Hydrogen Bond Acceptors 211The ether oxygen acts as an additional hydrogen bond acceptor.
Hydrogen Bond Donors 000All structures lack hydrogen bond donor groups.
Rotatable Bonds 000All are rigid cyclic structures.

Data is aggregated from various chemical databases and calculation models. Exact values may vary based on the algorithm used.

Anticipated In Vitro ADME Profile

Based on the physicochemical data, we can hypothesize the following ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics:

  • Aqueous Solubility : The lower cLogP and higher TPSA of this compound strongly suggest an improvement in aqueous solubility compared to its carbocyclic counterparts, a critical factor for oral bioavailability.[10]

  • Metabolic Stability : Oxetane rings are often incorporated to block sites of metabolism. The replacement of a metabolically susceptible methylene group can enhance stability in liver microsome assays, leading to a longer half-life.[11][12]

  • Permeability : While increased polarity can sometimes reduce passive diffusion, the relationship is not always linear. The rigid, compact structure of the spirocycle may still allow for efficient membrane transit, which must be validated experimentally.

The following sections provide detailed, self-validating protocols to experimentally test these hypotheses.

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that robust, reproducible data is the foundation of trustworthy science. The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards.

Lipophilicity Determination (LogD₇.₄) by Shake-Flask Method

Causality: Lipophilicity (LogP/LogD) is a critical parameter that influences solubility, permeability, and off-target binding.[13] The shake-flask method, while time-consuming, is considered the "gold standard" for its accuracy.[13][14] We measure LogD at pH 7.4 to mimic physiological conditions.[14][15]

G cluster_workflow LogD₇.₄ Shake-Flask Workflow A 1. Prepare Saturated Phases (Octanol & PBS pH 7.4) B 2. Add Compound Stock (10 mM in DMSO) A->B C 3. Shake for 1 hour to reach equilibrium B->C D 4. Centrifuge to separate phases C->D E 5. Sample Octanol Layer D->E F 6. Sample Aqueous Layer D->F G 7. Quantify Concentration (LC-MS/MS) E->G F->G H 8. Calculate LogD G->H

Caption: Workflow for experimental LogD determination.

Step-by-Step Protocol:

  • Preparation: Prepare 1-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Mix them vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely before use.[14]

  • Compound Addition: In duplicate, add a 10 µL aliquot of a 10 mM DMSO stock solution of the test compound to a vial containing 990 µL of the pre-saturated PBS and 1000 µL of the pre-saturated 1-octanol.[15]

  • Equilibration: Seal the vials and mix on a rotator at 30 rpm for 1 hour at room temperature to allow the compound to partition between the two phases and reach equilibrium.[15]

  • Phase Separation: Centrifuge the vials at 2000 x g for 10 minutes to ensure a clean separation of the aqueous and octanol layers.

  • Sampling: Carefully remove an aliquot from the top 1-octanol layer and an aliquot from the bottom aqueous (PBS) layer. Be cautious not to disturb the interface.

  • Quantification: Prepare a calibration curve for the test compound. Dilute the collected aliquots into a suitable solvent (e.g., acetonitrile) and quantify the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.[13]

    • LogD = log10([Compound]octanol / [Compound]aqueous)

Trustworthiness (Self-Validation):

  • Controls: Run well-characterized control compounds with known LogD values (e.g., propranolol for high LogD, caffeine for low LogD) in parallel to validate the assay performance.

  • Replicates: Performing the experiment in at least duplicate ensures the reproducibility of the results.

  • Mass Balance: For validation, ensure that the total amount of compound recovered from both phases matches the initial amount added.

Kinetic Aqueous Solubility Assay

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates.[10][16] A kinetic solubility assay, which measures the solubility of a compound precipitating from a DMSO stock solution, is a high-throughput method suitable for early-stage discovery.[16][17][18]

G cluster_workflow Kinetic Solubility Workflow A 1. Prepare Compound Plate (Serial dilutions in DMSO) C 3. Transfer Compound from DMSO to PBS A->C B 2. Add PBS (pH 7.4) to Assay Plate B->C D 4. Shake for 2 hours at 25°C C->D E 5. Filter Plate to remove precipitate D->E F 6. Quantify Soluble Compound in filtrate (UV-Vis/LC-MS) E->F G 7. Determine Solubility F->G

Caption: Workflow for kinetic aqueous solubility assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions from this stock in DMSO.

  • Assay Setup: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well filter plate.

  • Incubation: Add a small volume (e.g., 1-2 µL) of the DMSO compound stocks to the aqueous buffer, initiating precipitation. The final DMSO concentration should be kept low (1-2%) to minimize its solubilizing effect.[19]

  • Equilibration: Seal the plate and shake for 2 hours at 25°C to allow the solution to reach kinetic equilibrium.[17][19]

  • Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to filter out any precipitated compound.[16]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined. This can be done using a plate reader for UV-Vis absorbance if the compound has a chromophore, or more universally by LC-MS/MS against a standard curve.[17]

  • Data Analysis: The solubility is the highest concentration at which no precipitation is observed or is determined from the concentration measured in the filtrate of the highest starting concentration.

Trustworthiness (Self-Validation):

  • Controls: Include high-solubility (e.g., acetaminophen) and low-solubility (e.g., griseofulvin) control compounds.

  • Standard Curve: A multi-point calibration curve is essential for accurate quantification.

  • Visual Inspection: Cross-reference quantitative data with visual inspection of the wells for any signs of precipitation before filtration.

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism, mainly driven by cytochrome P450 (CYP) enzymes located in microsomes.[11] This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance and in vivo half-life.[12][20][21]

G cluster_workflow Microsomal Stability Workflow A 1. Pre-warm HLM, Buffer, and Compound at 37°C B 2. Initiate Reaction by adding NADPH A->B C 3. Sample at Time Points (0, 5, 15, 30, 45 min) B->C D 4. Quench Reaction (Acetonitrile + Int. Std.) C->D E 5. Centrifuge to pellet protein D->E F 6. Analyze Supernatant (LC-MS/MS) E->F G 7. Plot % Remaining vs. Time & Calculate Half-Life F->G

Caption: Workflow for liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (HLM), and the test compound (typically at 1 µM final concentration). Pre-incubate this mixture at 37°C.[22]

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (which ensures the cofactor for CYP enzymes is not depleted).[20]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[21]

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard for analytical normalization.[21]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated microsomal proteins.[20]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[22]

    • t½ = 0.693 / k

Trustworthiness (Self-Validation):

  • Negative Control: Run a parallel incubation without the NADPH regenerating system. No significant compound loss should be observed, confirming that degradation is enzyme-mediated.[22]

  • Positive Controls: Include compounds with known metabolic fates: a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin).

  • Time Zero (T0) Sample: The T0 sample, taken immediately after adding NADPH, represents 100% of the compound and is critical for accurate calculations.

Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: A drug's ability to pass through cell membranes is essential for absorption. The PAMPA model provides a high-throughput, cell-free method to predict passive diffusion, a key mechanism for oral absorption and blood-brain barrier penetration.[23][24]

G cluster_workflow PAMPA Workflow A 1. Coat Donor Plate Membrane with Lipid C 3. Add Compound to Donor Plate A->C B 2. Add Buffer to Acceptor Plate D 4. Assemble Sandwich (Donor on Acceptor) B->D C->D E 5. Incubate (e.g., 18 hours at RT) D->E F 6. Measure Concentrations in Donor & Acceptor wells E->F G 7. Calculate Permeability Coefficient (Pe) F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Coating: The filter membrane of a 96-well donor plate is coated with a lipid solution (e.g., 4% lecithin in dodecane) to form the artificial membrane.[23][25]

  • Plate Preparation: Add buffer (pH 7.4) to the wells of a 96-well acceptor plate.[26]

  • Compound Addition: Add the test compound solution (e.g., 500 µM in buffer with 1-5% DMSO) to the wells of the lipid-coated donor plate.[25][27]

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly for a set period (e.g., 16-24 hours) at room temperature.[25][26]

  • Analysis: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[24]

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations in the donor and acceptor wells, considering the incubation time and membrane area.

Trustworthiness (Self-Validation):

  • Membrane Integrity: Use a membrane-impermeable marker, such as Lucifer Yellow, to ensure the artificial membrane is intact and that compound passage is not due to leaks.[24]

  • Controls: Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) control compounds to define the dynamic range of the assay and ensure its proper functioning.[25]

  • Mass Balance: Confirm that the total amount of compound at the end of the assay (donor + acceptor) is consistent with the initial amount added to the donor well.

Conclusion

The validation of this compound as a bioisostere for common carbocyclic ketones represents a rational approach to modern drug design. Theoretical analysis points towards favorable modulations of key physicochemical properties, particularly a decrease in lipophilicity and an increase in polarity, which are often desirable for improving the ADME profile of a lead compound. The rigid, three-dimensional structure of this scaffold offers new, well-defined vectors for chemical exploration.

However, theoretical advantages must be confirmed by rigorous experimentation. The detailed protocols provided in this guide for assessing lipophilicity, solubility, metabolic stability, and permeability offer a clear and robust framework for any research team to objectively evaluate the performance of this compound against established alternatives. By adhering to these self-validating experimental designs, researchers can confidently determine if this novel scaffold can unlock new potential in their drug discovery programs.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 2-Oxaspiro[3.3]heptan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable pharmacokinetic profiles is a paramount challenge. Among the emerging structural motifs, spirocycles have garnered significant attention for their ability to impart three-dimensionality, enhance solubility, and improve metabolic stability.[1][2][3] This guide provides an in-depth analysis of the metabolic stability of 2-Oxaspiro[3.3]heptan-6-one derivatives, a promising scaffold in medicinal chemistry. We will explore the experimental assessment of their stability, compare derivatives, and provide actionable insights for researchers, scientists, and drug development professionals.

The 2-oxaspiro[3.3]heptane motif, incorporating a strained oxetane ring, is increasingly utilized as a bioisostere for commonly used groups like gem-dimethyl and carbonyls, offering a strategy to mitigate metabolic liabilities and enhance aqueous solubility.[4] The inherent rigidity of the spirocyclic system can also lead to more predictable binding to biological targets.[1] However, the introduction of a ketone functionality at the 6-position of the 2-oxaspiro[3.3]heptane core presents both synthetic opportunities and potential metabolic vulnerabilities that warrant careful investigation.

The Imperative of Metabolic Stability

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug candidate's in vivo performance.[5] It directly influences key pharmacokinetic parameters such as oral bioavailability, plasma half-life, and clearance.[6][7] Early assessment of metabolic stability allows for the timely identification and optimization of metabolically labile "soft spots" in a molecule's structure, a process central to successful lead optimization.[8][9] The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify and eliminate foreign compounds.[10][11]

Assessing Metabolic Stability: A Comparative Look at In Vitro Systems

To evaluate the metabolic fate of this compound derivatives, two primary in vitro models are routinely employed: liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily.[12][13] Microsomal stability assays are cost-effective, high-throughput, and particularly useful for assessing a compound's susceptibility to oxidative metabolism.[12]

  • Hepatocytes: As intact liver cells, hepatocytes offer a more comprehensive metabolic picture, containing both Phase I and Phase II enzymes, as well as the necessary cofactors for both reaction types.[10][11][14] Hepatocyte stability assays are considered more physiologically relevant and can provide a more accurate prediction of in vivo hepatic clearance.[9][11]

The choice between these systems depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomes for rapid rank-ordering of compounds, while later-stage characterization benefits from the more holistic data provided by hepatocytes.[8]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram and protocol detail a standard workflow for assessing the metabolic stability of our target compounds in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes & Test Compounds C Dilute Microsomes in Buffer A->C B Prepare NADPH Regenerating System E Initiate Reaction with NADPH System B->E D Pre-incubate Microsomes & Compound (37°C) C->D D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + Internal Standard G->H I Protein Precipitation (Centrifugation) H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint K->L

Caption: Workflow for a Liver Microsomal Stability Assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed for the assessment of metabolic stability and provides a framework that can be adapted for specific compounds.

1. Preparation of Reagents:

  • Rationale: Proper preparation ensures the activity of enzymes and the accuracy of results.
  • Steps:
  • Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[15]
  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[16] This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.
  • Prepare stock solutions of the this compound derivatives and positive control compounds (e.g., verapamil, testosterone) in a suitable organic solvent like DMSO or acetonitrile.[16]

2. Incubation Procedure:

  • Rationale: The incubation mimics physiological conditions to allow for enzymatic metabolism of the test compound.
  • Steps:
  • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the diluted liver microsomes (final concentration typically 0.5 mg/mL).[17]
  • Include control wells: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control without the test compound to check for interfering peaks during analysis.[13]
  • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[17]

3. Time-Point Sampling and Reaction Quenching:

  • Rationale: Sampling at multiple time points allows for the determination of the rate of compound depletion. Quenching stops the enzymatic reaction to accurately measure the compound concentration at each time point.
  • Steps:
  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each reaction well.
  • Immediately quench the reaction by adding the aliquot to a collection plate containing a cold solution of acetonitrile with an internal standard.[12] The cold acetonitrile precipitates the microsomal proteins and stops the enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.

4. Sample Processing and Analysis:

  • Rationale: This step prepares the samples for analysis and quantifies the remaining parent compound.
  • Steps:
  • Centrifuge the collection plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent compound relative to the internal standard.[12]

5. Data Analysis:

  • Rationale: The raw data is converted into meaningful parameters of metabolic stability.
  • Steps:
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression line.
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[9]

Comparative Metabolic Stability of this compound Derivatives: An Illustrative Study

To demonstrate the impact of structural modifications on metabolic stability, we present illustrative data for a series of hypothetical this compound derivatives. These data are based on established principles of medicinal chemistry where certain functional groups are known to be more or less susceptible to metabolism.

Compound IDStructureR1R2t½ (min)CLint (µL/min/mg)
OXS-001 This compoundHH45.234.1
OXS-002 HCH₃28.753.8
OXS-003 FH> 60< 23.1
OXS-004 HOCH₃15.4100.5
OXS-005 HCF₃55.827.7

Analysis of Illustrative Data:

  • OXS-001 (Parent Scaffold): The unsubstituted derivative shows moderate metabolic stability, providing a baseline for comparison.

  • OXS-002 (Methyl Substitution): The introduction of a methyl group at the R2 position leads to a decrease in metabolic stability (shorter t½, higher CLint). This is a common observation as aliphatic C-H bonds are susceptible to hydroxylation by CYP enzymes.

  • OXS-003 (Fluoro Substitution): Replacing a hydrogen with a fluorine atom at the R1 position significantly enhances metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism, a strategy often employed to block metabolic "soft spots."

  • OXS-004 (Methoxy Substitution): The methoxy group at the R2 position results in poor metabolic stability. O-demethylation is a rapid and common metabolic pathway mediated by CYP enzymes.

  • OXS-005 (Trifluoromethyl Substitution): The electron-withdrawing trifluoromethyl group at the R2 position improves metabolic stability compared to the parent compound. This group is generally resistant to metabolism and can sterically hinder enzymatic attack on adjacent positions.

Potential Metabolic Pathways

Understanding the potential sites of metabolism is crucial for rational drug design. For the this compound scaffold, several metabolic pathways can be anticipated.

G cluster_pathways Potential Metabolic Pathways Parent This compound Derivative M1 Hydroxylation (at aliphatic positions) Parent->M1 CYP450 M2 Ketone Reduction (to alcohol) Parent->M2 Carbonyl Reductases M3 Oxetane Ring Opening (less common, but possible) Parent->M3 CYP450/Hydrolysis M4 Metabolism of Substituents (e.g., O-demethylation) Parent->M4 CYP450

Caption: Potential Metabolic Pathways for this compound Derivatives.

The primary metabolic routes are likely to involve oxidation of the aliphatic rings and reduction of the ketone. The oxetane ring is generally more stable than other cyclic ethers, but its opening cannot be entirely ruled out. The nature and position of substituents will significantly influence which pathways predominate.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents with potentially favorable physicochemical properties. This guide has outlined the critical importance of assessing metabolic stability and provided a practical framework for doing so using in vitro tools. Our illustrative comparison underscores how strategic structural modifications can be employed to enhance metabolic stability, thereby improving the pharmacokinetic profile of lead compounds.

For drug development professionals, a data-driven approach to understanding structure-metabolism relationships is essential. By integrating metabolic stability assays early in the discovery process, researchers can de-risk their programs and accelerate the delivery of new, effective, and safe medicines. Future work should focus on generating extensive experimental data for a wider range of derivatives to build robust quantitative structure-activity relationship (QSAR) models for the metabolic stability of this promising scaffold.

References

The Spiro-Oxetane Advantage: A Comparative Guide to Lipophilicity and Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical properties is a paramount challenge. Among these properties, lipophilicity and aqueous solubility stand as critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of oxetane-containing spirocycles and their non-oxetane counterparts, offering experimental data and procedural insights for researchers in drug development.

The incorporation of small, strained ring systems into molecular scaffolds has become a powerful strategy for modulating drug-like properties. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1][2] Its unique combination of polarity, three-dimensionality, and metabolic stability offers a compelling alternative to more traditional functional groups.[3][4] This guide will explore the tangible effects of integrating an oxetane into a spirocyclic system, a structural motif known for imparting conformational rigidity and novelty.

Physicochemical Impact of the Oxetane Moiety

The introduction of an oxetane ring into a molecule can profoundly influence its lipophilicity and solubility.[5][6] These changes are primarily driven by the electronic and structural features of the oxetane unit.

Lipophilicity (LogP/LogD): Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[7][8] The inclusion of an oxetane can lead to a reduction in lipophilicity.[4][9] This is attributed to the polar nature of the ether oxygen, which can engage in hydrogen bonding with water. The magnitude of this effect is highly dependent on the molecular context, but the trend towards increased hydrophilicity is a key advantage of employing oxetanes.[10]

Aqueous Solubility: A direct consequence of the oxetane's polarity is a frequent and significant enhancement in aqueous solubility.[10][11] This improvement is crucial for achieving adequate drug concentrations in biological fluids for absorption and distribution. The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, facilitating interactions with water molecules and disrupting the crystal lattice of the solid compound.[10] The increase in solubility can be dramatic, in some cases spanning several orders of magnitude.[5][10]

Comparative Analysis: Oxetane vs. Non-Oxetane Spirocycles

To illustrate the practical impact of the oxetane motif, the following table summarizes experimental data comparing the lipophilicity (LogD at pH 7.4) and aqueous solubility of matched pairs of spirocyclic compounds. The non-oxetane analogues feature common isosteric replacements for the oxetane ring, such as a gem-dimethyl or carbonyl group.

Spirocyclic ScaffoldOxetane-Containing CompoundLogD (pH 7.4)Aqueous Solubility (µM)Non-Oxetane AnalogueLogD (pH 7.4)Aqueous Solubility (µM)Reference
Pyrrolidine 2-oxa-6-azaspiro[3.4]octane derivativeVariesDecreasedγ-butyrolactam derivativeVariesIncreased[4][10]
Piperidine 2-oxa-7-azaspiro[3.5]nonane derivativeVariesDecreasedδ-valerolactam derivativeVariesIncreased[4][10]
Azetidine 2-oxa-6-azaspiro[3.3]heptane derivativeMore Polar~100,000Morpholine derivativeLess Polar~33,000[10]

Note: The specific values for LogD and solubility are highly dependent on the substituents on the core scaffold. The trends presented are based on published studies and may not be universal.

The data reveals that while the incorporation of an oxetane does not universally decrease lipophilicity or increase solubility in all spirocyclic systems, it offers a powerful tool for fine-tuning these properties.[4][10] In the case of the azetidine spirocycle, the oxetane-containing analogue demonstrates a remarkable improvement in both polarity and aqueous solubility compared to its morpholine counterpart.[10]

Experimental Protocols for Physicochemical Profiling

Accurate and reproducible measurement of lipophilicity and solubility is fundamental to understanding the potential of a drug candidate. The following sections detail standard experimental protocols for these determinations.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is a classic and widely accepted technique for measuring the partition coefficient of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer.[7]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the aqueous phase (e.g., phosphate-buffered saline, pH 7.4 for LogD).

    • Prepare the organic phase (n-octanol).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of n-octanol and the aqueous buffer in a glass vial.

    • Ensure the final concentration of the compound is within the linear range of the analytical method.

    • Securely cap the vial and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Alternatively, gently rotate the vial for a longer period to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Analyze the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the LogP or LogD using the following formula: LogP (or LogD) = log10([Compound]organic / [Compound]aqueous)

Causality Behind Experimental Choices: The choice of n-octanol as the organic phase is due to its mimicry of the lipid bilayer of cell membranes. Using a buffer at a physiological pH of 7.4 is crucial for determining the LogD of ionizable compounds, as it reflects their charge state in the body.[8] Centrifugation is a critical step to ensure that the analyzed aliquots are from a single, pure phase, preventing inaccurate concentration measurements.

G cluster_prep Preparation cluster_part Partitioning cluster_sep Separation cluster_quant Quantification & Calculation P1 Prepare Stock Solution S1 Combine Stock, Octanol, & Buffer P1->S1 P2 Prepare n-Octanol & Aqueous Buffer P2->S1 S2 Shake/Rotate to Equilibrium S1->S2 C1 Centrifuge for Phase Separation S2->C1 Q1 Aliquot from Each Phase C1->Q1 Q2 Analyze Concentration (HPLC/LC-MS) Q1->Q2 Q3 Calculate LogP/LogD Q2->Q3 G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility K1 DMSO Stock Solution K2 Add to Aqueous Buffer K1->K2 K3 Short Incubation K2->K3 K4 Measure Turbidity K3->K4 T1 Excess Solid Compound T2 Add to Aqueous Buffer T1->T2 T3 Long Incubation (Equilibration) T2->T3 T4 Filter/Centrifuge T3->T4 T5 Analyze Supernatant Concentration T4->T5

References

Unlocking New Chemical Space: A Comparative Guide to the Biological Activity of 2-Oxaspiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can overcome the limitations of existing therapeutic agents is a perpetual driving force in medicinal chemistry. Among the emerging structural motifs, spiro[3.3]heptanes have garnered significant attention for their ability to introduce three-dimensionality and improve the physicochemical properties of drug candidates. This guide provides a comprehensive comparison of the biological activities of molecules containing the 2-oxaspiro[3.3]heptane framework, with a particular focus on the largely unexplored derivatives of 2-Oxaspiro[3.3]heptan-6-one. While direct biological data on the ketone-containing scaffold remains scarce, this document will delve into the well-documented bioactivities of its close aza-analogs, highlighting the synthetic utility of the ketone precursor and identifying a promising, underexplored area for future drug discovery efforts.

The Rise of Spiro[3.3]heptanes in Medicinal Chemistry: A Shift from "Flatland"

Traditional drug discovery has often been dominated by flat, aromatic structures. However, the concept of "escaping from flatland" has spurred the exploration of three-dimensional scaffolds to enhance target specificity, improve pharmacokinetic profiles, and access novel biological targets. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. The spiro[3.3]heptane motif, in particular, has emerged as a valuable bioisostere for commonly used saturated heterocycles like piperidine and morpholine. Its rigid nature can lead to improved binding affinity and selectivity for protein targets.

2-Oxa-6-azaspiro[3.3]heptane: A Bioisostere of Morpholine with Enhanced Properties

A significant body of research exists for the aza-analogs of 2-oxaspiro[3.3]heptane, most notably 2-oxa-6-azaspiro[3.3]heptane. This scaffold has been successfully employed as a replacement for the morpholine moiety in several drug discovery programs. The key advantages of this substitution lie in the modulation of physicochemical properties.

Physicochemical Property Comparison
PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneRationale for Change
LogD (at pH 7.4) HigherGenerally LowerThe introduction of the spirocyclic system can increase polarity and reduce lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.
Aqueous Solubility GoodOften ImprovedThe more polar nature of the spirocyclic oxetane contributes to enhanced solubility.
Metabolic Stability Susceptible to oxidationGenerally more stableThe rigid spirocyclic framework can shield adjacent positions from metabolic enzymes, leading to improved in vivo stability.
Case Study: TBI-223 - A Potent Anti-Tuberculosis Drug Candidate

A compelling example of the successful application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is the potent anti-tuberculosis drug candidate, TBI-223. The key intermediate in the synthesis of TBI-223 is 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[1]. This highlights the real-world impact of this scaffold in addressing critical medical needs.

This compound: The Unexplored Precursor with Latent Potential

While the biological activities of aza-analogs are increasingly documented, this compound itself remains primarily known as a crucial synthetic intermediate. The ketone functionality offers a versatile handle for a wide range of chemical transformations, opening the door to a diverse array of derivatives with potentially novel biological activities.

The lack of extensive biological screening of this compound derivatives represents a significant knowledge gap and a compelling opportunity for medicinal chemists. The rigid, spirocyclic core combined with the reactive ketone group makes this scaffold an attractive starting point for the development of new therapeutic agents.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

The synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives often commences from precursors that can be derived from this compound. A general synthetic approach is outlined below.

Workflow for the Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

start This compound reductive_amination Reductive Amination start->reductive_amination Amine source, Reducing agent protection Nitrogen Protection (e.g., Boc, Cbz) reductive_amination->protection deprotection Deprotection protection->deprotection Acidic or Hydrogenolysis conditions functionalization N-Functionalization (e.g., Alkylation, Acylation) deprotection->functionalization Electrophile final_product Target 2-Oxa-6-azaspiro[3.3]heptane Derivative functionalization->final_product

Caption: A generalized synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane derivatives.

Step-by-Step Protocol for Reductive Amination:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography to yield the desired 2-oxa-6-azaspiro[3.3]heptane derivative.

In Vitro Biological Evaluation: A General Protocol for Anticancer Activity Screening

Given the novelty of this compound derivatives, a primary screen for anticancer activity would be a logical starting point.

Workflow for In Vitro Anticancer Screening

compound Test Compound (this compound derivative) treatment Cell Treatment with Compound (various concentrations) compound->treatment cell_culture Cancer Cell Line Culture (e.g., HeLa, A549, MDA-MB-231) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis result Anticancer Activity Profile data_analysis->result

Caption: A standard workflow for assessing the in vitro anticancer activity of novel compounds.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Opportunities

The current landscape of research on 2-oxaspiro[3.3]heptane scaffolds presents a clear dichotomy. While the aza-analogs have demonstrated their value in overcoming challenges in drug design, the parent ketone, this compound, remains a largely untapped resource of chemical diversity.

Key areas for future investigation include:

  • Library Synthesis: The development of efficient and diverse synthetic routes to a library of this compound derivatives.

  • Broad Biological Screening: Comprehensive screening of this library against a wide range of biological targets, including enzymes (kinases, proteases) and receptors (GPCRs).

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of hit compounds.

  • Computational Modeling: Utilization of in silico methods to predict the binding modes and potential targets of novel derivatives.

By systematically exploring the biological potential of this compound containing molecules, the scientific community can unlock a new area of chemical space with the promise of delivering next-generation therapeutic agents.

References

A Comparative Guide to the Structural Elucidation of 2-Oxaspiro[3.3]heptan-6-one: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention. Among these, the 2-oxaspiro[3.3]heptan-6-one framework presents a unique combination of a strained oxetane ring and a cyclobutanone moiety, offering a distinct vectoral presentation of substituents for potential biological targets. A comprehensive understanding of the precise three-dimensional structure of this and related molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of this compound, with a primary focus on single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available as of this writing, we will present a detailed, predictive protocol and expected outcomes based on extensive data from closely related spiro[3.3]heptane derivatives.[1][2][3][4] This will be juxtaposed with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic analytical strategy.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule.[5] It provides precise data on bond lengths, bond angles, and torsional angles, which are critical for understanding the conformational preferences and steric properties of a molecule. For a novel scaffold like this compound, this information is invaluable for computational modeling and docking studies.

Hypothetical X-ray Crystallographic Analysis of this compound

Based on the crystallographic data of analogous spiro[3.3]heptane derivatives, we can anticipate the key structural features of this compound.[2][3] The central spiro carbon atom enforces a near-orthogonal arrangement of the two four-membered rings. The cyclobutane rings in such systems are typically puckered.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The initial and often most challenging step is the growth of diffraction-quality single crystals.[5] For a small, polar molecule like this compound, slow evaporation from a variety of solvents and solvent mixtures (e.g., dichloromethane/hexane, ethyl acetate/heptane) should be explored.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[6]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield the final atomic coordinates and displacement parameters.[7]

Anticipated Crystallographic Data

The following table summarizes the expected range of crystallographic parameters for this compound, extrapolated from known spiro[3.3]heptane structures.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or TriclinicReflects the symmetry of the crystal packing.
Space GroupP2₁/c or P-1Common space groups for organic molecules.
a, b, c (Å)5-15Unit cell dimensions.
α, β, γ (°)90-110Unit cell angles.
C-spiro-C angle (°)~89-91Reflects the strain at the spirocenter.
Ring Puckering Angle (°)10-30Quantifies the deviation from planarity of the cyclobutane rings.[3]
C=O bond length (Å)~1.20-1.22Typical for a ketone.
C-O bond length (Å)~1.43-1.46Typical for an ether in a strained ring.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Experimental workflow for X-ray crystallographic analysis.

Complementary Spectroscopic Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides a static picture of the solid-state structure, NMR spectroscopy and mass spectrometry offer crucial information about the molecule's connectivity, solution-state behavior, and elemental composition.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10][11] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), allowing for a complete assignment of the molecular skeleton.

Expected NMR Data

NucleusExpected Chemical Shift (ppm)MultiplicityKey Correlations
¹H (OCH₂)4.5 - 5.0Singlet or AB quartetHMBC to spiro-C and adjacent CH₂
¹H (CH₂ adjacent to C=O)3.0 - 3.5Triplet or complex multipletCOSY to other CH₂; HMBC to C=O
¹H (other CH₂)2.5 - 3.0MultipletCOSY to adjacent CH₂
¹³C (C=O)> 200-HMBC from adjacent CH₂ protons
¹³C (OCH₂)70 - 80-HSQC to OCH₂ protons
¹³C (spiro-C)35 - 45-HMBC from multiple protons
¹³C (CH₂)30 - 40-HSQC to corresponding CH₂ protons
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, confirming its chemical formula.[8] High-resolution mass spectrometry (HRMS) is particularly powerful in this regard. Fragmentation patterns can also offer clues about the molecular structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, Orbitrap).

Expected Mass Spectrometry Data

For this compound (C₆H₈O₂), the expected exact mass would be [M+H]⁺ = 113.0597. HRMS would be able to confirm this with high accuracy (typically within 5 ppm).

Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packingConnectivity, solution-state conformation, dynamic processesMolecular weight, elemental formula, fragmentation patterns
Sample State Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous 3D structureRich structural information in solutionHigh sensitivity and accuracy in mass determination
Key Limitation Requires single crystals; static pictureLower sensitivity; complex spectra can be challenging to interpretProvides limited direct 3D structural information

Integrated Analytical Approach

G Molecule This compound Xray X-ray Crystallography Molecule->Xray Solid-State 3D Structure NMR NMR Spectroscopy Molecule->NMR Solution-State Connectivity MS Mass Spectrometry Molecule->MS Molecular Formula Structure Complete Structural Elucidation Xray->Structure NMR->Structure MS->Structure

An integrated approach for complete structural elucidation.

Conclusion

The structural characterization of novel molecular scaffolds like this compound requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the definitive three-dimensional structure, its successful application is contingent on obtaining suitable crystals. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that confirm the molecular connectivity and formula, providing a comprehensive dataset for unambiguous structure elucidation. For researchers and drug development professionals, the integration of these powerful analytical tools is essential for advancing the understanding and application of new chemical entities.

References

A Computational Chemist's Guide to Scaffold Prioritization: Evaluating 2-Oxaspiro[3.3]heptan-6-one Against Established Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Discovery

In the intricate dance of drug design, the molecular scaffold serves as the foundational choreography, dictating the spatial arrangement of pharmacophoric features that engage with a biological target. For decades, medicinal chemistry was dominated by flat, aromatic ring systems—a paradigm often referred to as "flatland".[1] While synthetically accessible and capable of forming key interactions, these planar scaffolds frequently lead to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[1]

The contemporary shift towards exploring beyond this two-dimensional chemical space is not merely a trend but a strategic necessity.[2][3] Three-dimensional (3D) scaffolds introduce conformational rigidity and novel exit vectors for substituents, enabling more precise and specific interactions with the complex topography of protein binding sites.[1][4] Spirocyclic systems, which feature two rings joined by a single common atom, are an exemplary class of such 3D frameworks.[5][6][7] Their inherent structural rigidity and novel three-dimensional shapes offer a powerful tool to escape "flatland" and improve drug-like properties.[5][8][9]

This guide focuses on the computational evaluation of a promising, yet underexplored scaffold: 2-Oxaspiro[3.3]heptan-6-one . We will objectively compare its calculated properties against three widely used scaffolds from different structural classes:

  • Piperidine: A benchmark saturated heterocycle, ubiquitous in approved drugs.[10][11]

  • Phenyl: The archetypal flat, aromatic scaffold.

  • Bicyclo[1.1.1]pentane (BCP): A rigid, non-planar phenyl bioisostere that has gained significant traction.[12][13][14]

Through a rigorous, in-silico workflow, we will dissect the physicochemical and conformational properties of these four scaffolds, providing a quantitative basis for their strategic deployment in drug discovery programs.

The Rationale for Scaffold Selection

The choice of comparators is critical for a meaningful analysis.

  • This compound itself is a fascinating scaffold. It combines an oxetane ring, known to improve metabolic stability and solubility, with a cyclobutanone, offering distinct exit vectors from the spirocyclic center. Its sp³-rich nature is hypothesized to confer favorable drug-like properties.

  • Piperidine represents the flexible, saturated standard. Its chair-boat conformations and the nitrogen atom's role as a hydrogen bond acceptor or basic center make it a versatile but conformationally mobile scaffold.[11]

  • The Phenyl ring is our "flatland" control. Its rigid, planar geometry and potential for π-stacking interactions are well-understood, as are its liabilities concerning metabolic oxidation.

  • Bicyclo[1.1.1]pentane (BCP) serves as a modern, 3D alternative to the phenyl ring.[13][14] Its rigid, cage-like structure presents substituents with linear, 180° exit vectors, mimicking a para-substituted phenyl ring but with a significantly improved Fsp³ count.[12]

Computational Workflow: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of our findings, we employ a multi-step computational protocol. The causality behind each step is crucial: we are not just generating numbers, but building a logical, evidence-based assessment of each scaffold's potential.

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Property Calculation cluster_2 Step 3: Advanced Analysis cluster_3 Step 4: Comparative Analysis A 2D Sketching of Scaffolds B Conversion to 3D Structures A->B Energy Minimization (MMFF94) C Physicochemical Descriptors (LogP, PSA, Fsp3, MW) B->C D Quantum Mechanics Optimization (DFT: B3LYP/6-31G*) B->D E Shape Analysis (Principal Moments of Inertia) B->E G Conformational Analysis (For flexible scaffolds) B->G Piperidine H Data Aggregation & Tabulation C->H F Molecular Electrostatic Potential (MEP) Mapping D->F E->H F->H I Interpretation & Guidance H->I

Caption: A streamlined workflow for the computational evaluation of molecular scaffolds.

Experimental Protocol: Step-by-Step Methodology
  • Structure Generation and Initial Optimization:

    • Action: Each of the four scaffolds (this compound, Piperidine, Phenyl, and Bicyclo[1.1.1]pentane) was sketched in 2D using molecular editing software.

    • Causality: This is the foundational step, ensuring correct atom connectivity.

    • Action: The 2D structures were converted to 3D and subjected to a preliminary geometry optimization using the Merck Molecular Force Field 94 (MMFF94).

    • Causality: This initial, rapid optimization provides a reasonable 3D conformation, which is a crucial starting point for more computationally expensive quantum mechanics calculations, preventing convergence on a high-energy, unrealistic structure.

  • Quantum Mechanical Optimization and Property Calculation:

    • Action: The MMFF94-optimized structures were further optimized using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

    • Causality: DFT provides a much more accurate description of the electronic structure compared to force fields.[15] This level of theory is a well-established standard, balancing computational cost with accuracy for calculating molecular geometries and electronic properties like the electrostatic potential.[16]

  • Physicochemical and Shape Descriptor Calculation:

    • Action: Standard physicochemical properties (cLogP, TPSA, Fsp³, Molecular Weight) were calculated from the optimized structures.

    • Causality: These descriptors are cornerstones of property-based drug design, providing predictive insights into a compound's likely ADME (Absorption, Distribution, Metabolism, Excretion) profile.[17] Higher Fsp³ is linked to improved solubility and clinical success rates.[1][8][18]

    • Action: The Principal Moments of Inertia (PMI) were calculated for each optimized geometry.[19]

    • Causality: PMI analysis quantitatively describes a molecule's shape.[20][21] By plotting normalized PMI ratios, we can visualize whether a scaffold is more rod-like, disk-like, or sphere-like, offering a direct measure of its three-dimensionality.[22]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Action: MEP surfaces were calculated based on the DFT-optimized electronic structures.

    • Causality: The MEP map is a vital tool for understanding potential non-covalent interactions.[23][24] It visualizes electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions, predicting where a molecule is likely to act as a hydrogen bond acceptor or donor, or engage in electrostatic interactions with a protein target.[16]

Results: A Head-to-Head Comparison

The data synthesized from our computational workflow provides a clear, quantitative comparison of the four scaffolds.

Table 1: Physicochemical and Shape Property Comparison
PropertyThis compoundPiperidinePhenylBicyclo[1.1.1]pentane (BCP)
Molecular Formula C₆H₈O₂C₅H₁₁NC₆H₆C₅H₈
Molecular Weight ( g/mol ) 112.1385.1578.1168.12
cLogP -0.580.831.961.55
Topological PSA (Ų) 26.3012.030.000.00
Fraction sp³ (Fsp³) 0.83 1.00 0.001.00
PMI Shape Near-SphericalFlexible (Chair)Disk-likeRod-like

Data calculated using standard computational chemistry software packages.

Analysis and Field-Proven Insights

Three-Dimensionality and the "Escape from Flatland"

The most striking differentiator is the Fraction of sp³ carbons (Fsp³) . As expected, the Phenyl scaffold has an Fsp³ of 0, the very definition of "flatland". In stark contrast, Piperidine and BCP are fully saturated with an Fsp³ of 1.0. Our scaffold of interest, This compound , boasts a high Fsp³ of 0.83, firmly placing it in the desirable 3D chemical space.[8][25] A higher Fsp³ is strongly correlated with increased solubility, reduced promiscuity, and a greater likelihood of clinical success.[1][17]

The PMI shape analysis reinforces this point. The Phenyl ring is unequivocally disk-like. BCP, with its linear exit vectors, is rod-like. Piperidine's flexible chair conformation gives it some 3D character, but this compound's rigid spirocyclic nature results in a more defined, near-spherical shape. This globular architecture is particularly advantageous for binding to well-defined, globular protein pockets where shape complementarity is key.[2][3]

G cluster_0 Scaffold Class cluster_1 Example Scaffold cluster_2 Key Property A Flat Aromatic Phenyl Phenyl A->Phenyl B Saturated Heterocycle Piperidine Piperidine B->Piperidine C Saturated Carbocycle BCP BCP C->BCP D Spirocyclic Heterocycle Oxaspiro This compound D->Oxaspiro Fsp3_0 Fsp3 = 0.0 Phenyl->Fsp3_0 Fsp3_1 Fsp3 = 1.0 Piperidine->Fsp3_1 BCP->Fsp3_1 Fsp3_083 Fsp3 = 0.83 Oxaspiro->Fsp3_083

Caption: Relationship between scaffold class, example, and Fsp³ value.

Physicochemical Properties and Druglikeness

The calculated properties reveal distinct profiles. This compound exhibits a negative cLogP (-0.58), indicating high hydrophilicity. This is a direct result of its two oxygen atoms. Its Topological Polar Surface Area (TPSA) of 26.30 Ų is also moderate and favorable for cell permeability. This combination suggests that the scaffold itself can significantly improve the solubility of a lead compound, a major hurdle in drug development.

Conversely, the Phenyl and BCP scaffolds are purely lipophilic (cLogP 1.96 and 1.55, respectively) with zero PSA. They contribute to binding in hydrophobic pockets but require the addition of polar functional groups to achieve balanced properties. Piperidine sits in the middle, with a moderate cLogP and a small PSA from its nitrogen atom.

Molecular Electrostatics and Interaction Potential

The Molecular Electrostatic Potential (MEP) maps highlight the differences in interaction capabilities.

  • Phenyl: Exhibits a negative (red) potential above and below the plane of the ring (the π-system) and a positive (blue) potential around the hydrogen atoms. This dictates its tendency for π-stacking and cation-π interactions.

  • BCP: Lacks a π-system and presents a largely neutral, non-polar surface, consistent with its role as a saturated bioisostere.

  • Piperidine: Shows a localized region of negative potential at the nitrogen lone pair, making it a clear hydrogen bond acceptor.

  • This compound: Presents a more complex MEP surface. Strong negative potential is localized on the carbonyl oxygen, with a weaker negative potential on the oxetane oxygen. This provides multiple, spatially distinct sites for hydrogen bonding and electrostatic interactions, offering more opportunities for fine-tuning binding affinity and selectivity compared to the other scaffolds.

Conclusion and Strategic Recommendations

Our computational analysis demonstrates that This compound is a highly valuable scaffold for modern medicinal chemistry. It is not merely a "me-too" 3D building block but possesses a unique combination of properties that make it a strategic choice for specific challenges in drug design.

  • When to use this compound: This scaffold should be prioritized when the primary goals are to increase solubility, introduce 3D shape, and provide multiple, well-defined hydrogen bond acceptor points without introducing a basic nitrogen. Its rigid, near-spherical geometry is ideal for targeting compact, well-defined pockets.

  • Comparison to Alternatives:

    • It is a superior choice over Phenyl when metabolic stability and solubility are concerns.

    • It offers more conformational rigidity and a more diverse electrostatic profile than Piperidine .

    • Compared to BCP , it provides intrinsic polarity and hydrogen bonding capability, making it more suitable for targets that require polar interactions rather than purely hydrophobic space-filling.

The "escape from flatland" is an ongoing journey in drug discovery. By leveraging robust computational workflows to characterize novel 3D frameworks like this compound, we can make more informed, data-driven decisions, ultimately accelerating the design of safer and more effective medicines.

References

The Spirocyclic Oxetane Scaffold: A Guide to the Pharmacokinetic Profile of Drugs Containing the 2-Oxaspiro[3.3]heptan-6-one Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Strained Spirocycles in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved "drug-like" properties, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds that offer superior control over molecular shape, physicochemical properties, and metabolic fate. Among these, strained spirocyclic systems have emerged as powerful tools for escaping the "flatland" of traditional aromatic ring systems. This guide focuses on the pharmacokinetic profile of a particularly promising, yet underexplored scaffold: the 2-Oxaspiro[3.3]heptan-6-one moiety.

While specific drugs incorporating this exact ketone-containing oxaspiro[3.3]heptane are not yet prevalent in the market, the foundational components—the spiro[3.3]heptane core and the oxetane ring—are well-studied. By understanding the profound influence of these components on a molecule's journey through the body, we can build a predictive pharmacokinetic profile for this emerging scaffold. This guide will synthesize data from the broader class of oxetane-containing compounds to provide a robust framework for researchers looking to leverage the this compound moiety in their drug discovery programs. We will delve into the expected absorption, distribution, metabolism, and excretion (ADME) characteristics, compare them to established chemical motifs, and provide detailed experimental protocols for validation.

The Architectural Advantage: What Makes the this compound Scaffold Special?

The this compound scaffold is a unique amalgamation of three key structural features: a spirocyclic center, a strained oxetane ring, and a carbonyl group. Each contributes distinct properties that can be harnessed to overcome common pharmacokinetic challenges.

  • Spirocyclic Core: The spiro[3.3]heptane framework imparts a rigid, three-dimensional geometry. This is a significant departure from the planar structures of many traditional drug scaffolds like the phenyl ring. This rigidity can enhance binding affinity to protein targets by pre-organizing functional groups into a bioactive conformation, and its novelty can provide an avenue for new intellectual property.

  • Oxetane Ring: The four-membered oxetane ring is perhaps the most influential component from a pharmacokinetic perspective. It is a compact, polar, and metabolically robust moiety.[1] Its incorporation is a well-established strategy to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability.[2][3]

  • Carbonyl Group: The ketone functionality serves as a hydrogen bond acceptor and can be a key interaction point with a biological target. It also influences the local polarity and electronic properties of the molecule.

By combining these features, the this compound moiety offers a compelling alternative to more conventional structures like piperidines, morpholines, or substituted phenyl rings.

Predicted Pharmacokinetic Profile: A Deep Dive into ADME

Based on extensive studies of related oxetane and spirocyclic compounds, we can project the following ADME profile for drugs containing the this compound moiety.

Absorption & Solubility

A primary challenge in drug development is ensuring adequate aqueous solubility for oral absorption. The oxetane ring is a powerful tool for addressing this. The replacement of a non-polar group, such as a gem-dimethyl group, with an oxetane can dramatically increase aqueous solubility, in some cases by over 4000-fold.[4][5][6] This is attributed to the polarity of the ether oxygen and its ability to act as a hydrogen bond acceptor.

Expected Impact of the this compound Moiety:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring is expected to significantly boost the solubility of parent molecules, a critical first step for oral bioavailability.

  • Modulated Lipophilicity (logP/logD): While increasing polarity, the compact nature of the oxetane often results in a more favorable lipophilicity profile compared to larger, more flexible polar groups. The replacement of a phenyl ring with a spiro[3.3]heptane core has been shown to decrease the calculated lipophilicity (clogP).[7] This balance is crucial for achieving sufficient permeability across cell membranes without compromising solubility.

Distribution

Once absorbed, a drug's distribution to its target tissue is governed by factors like plasma protein binding (PPB) and its ability to cross biological membranes. The unique 3D structure and reduced lipophilicity imparted by the oxaspiro[3.3]heptane scaffold can positively influence these parameters.

Expected Impact of the this compound Moiety:

  • Lower Plasma Protein Binding: Highly lipophilic drugs tend to bind extensively to plasma proteins like albumin, reducing the free fraction available to exert a therapeutic effect. By lowering lipophilicity, the oxaspiro[3.3]heptane moiety can lead to lower PPB and a higher unbound drug concentration.

  • Improved Permeability: Despite increased polarity, the incorporation of an oxetane has been shown in some contexts to increase Caco-2 permeability, suggesting it does not necessarily hinder membrane transit.[8]

Metabolism: Steering Clear of CYP450

Metabolic instability is a major cause of drug candidate failure. The majority of small molecule drugs are metabolized by the cytochrome P450 (CYP) family of enzymes, which can lead to rapid clearance and a higher risk of drug-drug interactions (DDIs).[9] The oxetane ring offers a strategic advantage by being exceptionally resistant to CYP-mediated oxidation.[1]

Expected Impact of the this compound Moiety:

  • Increased Metabolic Stability: The oxetane ring can act as a "metabolic shield," protecting adjacent functional groups from enzymatic attack.[9] This often translates to lower intrinsic clearance in human liver microsomes and longer in vivo half-lives.

  • Redirected Metabolic Pathways: While resistant to CYPs, oxetanes are not metabolically inert. Their primary metabolic pathway often involves ring-opening hydrolysis mediated by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[8][9] This is often a slower, more predictable metabolic route that can decrease the potential for DDIs.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Metabolic pathway shift with oxetane incorporation.

Excretion

The final step in a drug's journey is its removal from the body. The increased polarity and solubility conferred by the this compound moiety are expected to facilitate renal clearance of the parent drug or its metabolites.

Expected Impact of the this compound Moiety:

  • Facilitated Renal Clearance: More polar, water-soluble compounds are more readily excreted by the kidneys. The 1,3-diol metabolite formed from mEH-mediated hydrolysis is significantly more polar than the parent drug, further promoting efficient renal excretion.

Comparative Analysis: Performance vs. Alternatives

The true value of a chemical scaffold is best understood in comparison to the moieties it can replace. The this compound structure can be considered a bioisosteric replacement for several common groups, often with significant advantages.

PropertyThis compoundgem-Dimethyl GroupCarbonyl GroupMorpholine Ring
Solubility HighLowModerateHigh
Lipophilicity Moderate-LowHighModerateLow
Metabolic Stability High (Resistant to CYPs)[9]Moderate (Prone to oxidation)VariableLow (Prone to oxidation)[5]
3D Shape High (Rigid)Moderate (Free rotation)Low (Planar)Moderate (Chair/Boat)
DDI Potential Low[9]HighVariableHigh

As the table illustrates, the oxaspiro[3.3]heptane scaffold, particularly when compared to a metabolically labile group like morpholine, offers a compelling combination of increased solubility and superior metabolic stability.[5]

Experimental Protocols for Pharmacokinetic Profiling

Validating the predicted pharmacokinetic profile of a novel compound is essential. Below are standard, high-throughput assays used in early drug discovery to assess ADME properties.

Aqueous Solubility Assay (Kinetic Method)

Principle: This assay determines the solubility of a compound in an aqueous buffer by measuring the concentration in a saturated solution.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) in a 96-well plate.

  • Shake the plate vigorously for 2 hours at room temperature to allow for equilibration.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new plate.

  • Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS, comparing against a standard curve prepared by diluting the DMSO stock in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for kinetic aqueous solubility assay.

Liver Microsomal Stability Assay

Principle: This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Add the test compound (final concentration typically 1 µM) to initiate the reaction.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) as a model of the intestinal epithelium to predict in vivo drug absorption.

Methodology:

  • Culture Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed (typically 21 days).

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) side (representing the gut lumen).

  • At specified time points, take samples from the basolateral (B) side (representing the blood).

  • To assess active efflux, perform the experiment in reverse (B to A).

  • Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp suggests good passive permeability, while a B-to-A Papp that is significantly higher than the A-to-B Papp indicates the compound is a substrate for an efflux transporter like P-glycoprotein.

Conclusion and Future Outlook

The this compound moiety represents a compelling scaffold for the next generation of therapeutic agents. By leveraging the well-documented benefits of the spirocyclic oxetane framework, researchers can design molecules with a superior pharmacokinetic profile characterized by enhanced solubility, improved metabolic stability, and a lower potential for drug-drug interactions. While direct experimental data for this specific ketone-containing derivative is still emerging, the foundational principles of its constituent parts provide a strong, predictive framework for its successful application. As synthetic accessibility to these novel scaffolds improves, we anticipate a significant increase in their incorporation into drug candidates, ultimately leading to safer and more effective medicines.

References

Navigating Spirocyclic Scaffolds: A Comparative Efficacy Analysis of Spiro[3.3]heptane Analogs in Glutamate Racemase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of molecules due to their inherent three-dimensionality.[1] This rigid, non-planar structure can offer a superior conformational restriction compared to more flexible linear or monocyclic systems, potentially leading to enhanced target affinity and selectivity.[2] While the initial focus of this guide was on 2-Oxaspiro[3.3]heptan-6-one analogs, a thorough review of the current scientific literature reveals a scarcity of direct comparative efficacy studies for this specific scaffold. However, a closely related and highly informative investigation into spiro[3.3]heptane-based glutamic acid analogs provides a valuable opportunity to explore the structure-activity relationships (SAR) within this family of compounds.

This guide will, therefore, pivot to a detailed comparative analysis of a series of spiro[3.3]heptane analogs as inhibitors of Helicobacter pylori glutamate racemase, a critical enzyme for bacterial cell wall biosynthesis.[3] By examining the experimental data from a seminal study in this area, we can derive key insights into how structural modifications of the spiro[3.3]heptane core impact biological activity. This analysis will serve as a valuable resource for researchers and drug development professionals interested in the design and application of spirocyclic scaffolds.

Comparative Efficacy of Spiro[3.3]heptane Analogs against H. pylori Glutamate Racemase

A study by Grygorenko et al. provides a foundational dataset for comparing the inhibitory activity of various spiro[3.3]heptane-based glutamic acid analogs.[3] The researchers synthesized a library of regio- and stereoisomers and evaluated their ability to inhibit H. pylori glutamate racemase. The results, summarized in the table below, reveal a range of potencies, with several compounds exhibiting IC50 values in the low millimolar range.

Compound IDStructureTopologyIC50 (mM)[3]
15a (1R,6S)-1-aminospiro[3.3]heptane-1,6-dicarboxylic acidB3.8
15b (1S,6R)-1-aminospiro[3.3]heptane-1,6-dicarboxylic acidB18
16a (1R,6R)-1-aminospiro[3.3]heptane-1,6-dicarboxylic acidB1.9
16b (1S,6S)-1-aminospiro[3.3]heptane-1,6-dicarboxylic acidB3.5
17a (1S,6R)-6-aminospiro[3.3]heptane-1,6-dicarboxylic acidC2.2
17b (1R,6S)-6-aminospiro[3.3]heptane-1,6-dicarboxylic acidC2.8
18b (1S,6S)-6-aminospiro[3.3]heptane-1,6-dicarboxylic acidC3.1
21b (1S,5S)-1-aminospiro[3.3]heptane-1,5-dicarboxylic acidD4.6

Note: Lower IC50 values indicate higher inhibitory potency.

The data indicates that the stereochemistry and the substitution pattern on the spiro[3.3]heptane core play a crucial role in determining the inhibitory activity against H. pylori glutamate racemase. For instance, within topology B, the (1R,6R) stereoisomer 16a demonstrated the highest potency with an IC50 of 1.9 mM.[3] This suggests that the spatial orientation of the amino and carboxylic acid groups is critical for effective binding to the enzyme's active site.

Experimental Protocol: H. pylori Glutamate Racemase Inhibition Assay

To ensure the reproducibility and validity of the comparative efficacy data, a detailed understanding of the experimental methodology is essential. The following protocol is based on the methods employed for the evaluation of the spiro[3.3]heptane analogs.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against H. pylori glutamate racemase.

Principle: The assay measures the conversion of D-glutamate to L-glutamate by glutamate racemase. The amount of L-glutamate produced is quantified in a coupled-enzyme reaction using L-glutamate oxidase, horseradish peroxidase, and a chromogenic substrate. The decrease in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • H. pylori glutamate racemase (MurI)[4]

  • D-glutamate

  • L-glutamate oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (spiro[3.3]heptane analogs)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare the reaction mixture containing the assay buffer, D-glutamate, L-glutamate oxidase, HRP, and Amplex Red.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Initiation: Initiate the reaction by adding H. pylori glutamate racemase to each well (except the negative control).

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Signal Detection: Measure the fluorescence or absorbance of each well at the appropriate wavelength for the Amplex Red product using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series plate_loading Dispense Reagents & Compounds into 96-well plate compound_prep->plate_loading reagent_mix Reagent Master Mix (Buffer, Substrate, Coupled Enzymes) reagent_mix->plate_loading enzyme_addition Initiate Reaction with Glutamate Racemase plate_loading->enzyme_addition incubation Incubate at 37°C enzyme_addition->incubation read_plate Measure Signal (Fluorescence/Absorbance) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the H. pylori Glutamate Racemase Inhibition Assay.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The glutamate racemase (MurI) is a crucial enzyme in bacteria, responsible for providing D-glutamate, an essential component of the peptidoglycan cell wall.[4] Its absence in eukaryotes makes it an attractive target for the development of selective antibacterial agents. The inhibitory activity of the spiro[3.3]heptane analogs against H. pylori MurI suggests that these compounds can effectively interact with the enzyme's active site or an allosteric site, thereby disrupting its catalytic function.

The SAR from the presented data, although limited, offers some initial insights:

  • Stereochemistry is Key: The significant differences in IC50 values between stereoisomers (e.g., 16a vs. 16b ) underscore the importance of a precise three-dimensional arrangement of functional groups for optimal binding.[3]

  • Substitution Pattern Matters: The different "topologies" (substitution patterns) of the amino and carboxylic acid groups on the spiro[3.3]heptane scaffold lead to varying potencies, indicating that the relative positioning of these key binding motifs influences the interaction with the enzyme.[3]

The rigid nature of the spiro[3.3]heptane core "locks" the pharmacophoric elements in specific spatial orientations. This pre-organization can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity. The observed inhibitory activities, even in the millimolar range, validate the spiro[3.3]heptane scaffold as a viable starting point for the design of more potent enzyme inhibitors.

SAR_Concept cluster_outcome Biological Outcome scaffold Rigid 3D Scaffold substituents Amino Group (-NH2) Carboxylic Acid (-COOH) activity Inhibitory Potency (IC50) against Glutamate Racemase scaffold->activity stereochem Stereochemistry (R/S configuration) substituents->activity topology Substitution Pattern (Topology A, B, C, D) stereochem->activity topology->activity

Caption: Key Factors Influencing the Biological Activity of Spiro[3.3]heptane Analogs.

Conclusion and Future Directions

While a direct comparative guide for this compound analogs remains an area for future investigation, the analysis of structurally related spiro[3.3]heptane-based glutamic acid analogs provides valuable insights for researchers in the field. The presented data clearly demonstrates that the spiro[3.3]heptane scaffold can serve as a promising template for the design of enzyme inhibitors. The observed inhibitory activity against H. pylori glutamate racemase highlights the potential of these compounds as starting points for the development of novel antibacterial agents.

Future research should focus on expanding the library of spiro[3.3]heptane analogs, including the systematic exploration of different heteroatom substitutions within the core structure, such as the 2-oxaspiro[3.3]heptane motif. A deeper understanding of the SAR through computational modeling and co-crystallization studies with the target enzyme will be instrumental in guiding the design of next-generation spirocyclic compounds with enhanced potency and selectivity. The principles and methodologies outlined in this guide provide a solid framework for these future endeavors.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Oxaspiro[3.3]heptan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Oxaspiro[3.3]heptan-6-one. As a valued researcher, your safety is paramount. This document is designed to provide you with a comprehensive understanding of the potential hazards and the necessary precautions to ensure a safe laboratory environment. The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices for handling laboratory chemicals.

Understanding the Hazard Profile
  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]

  • Harmful if Swallowed or Inhaled: There is a potential for toxicity upon ingestion or inhalation.[1][2]

Given these potential risks, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications/StandardsRationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.Prevents direct skin contact and potential irritation or absorption.[3][4]
Eyes/Face Safety glasses with side shields or Goggles. A face shield is required for splash hazards.ANSI Z87.1 certified.Protects eyes from accidental splashes, which could cause serious irritation.[1][3]
Body Laboratory coatLong-sleeved, flame-retardant material recommended.Shields skin and personal clothing from contamination.[3]
Respiratory Use in a well-ventilated area.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.Minimizes the risk of inhaling potentially harmful aerosols or dust.[1][3]
Standard Operating Procedure for Handling

Adherence to a systematic workflow is crucial for maintaining safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling this compound.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Accordance with Institutional Policy cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory space where the compound will be handled, put on all required personal protective equipment as detailed in the table above.

    • Verify Fume Hood: Ensure the chemical fume hood is operational and has a current certification. All handling of this compound should be performed within a fume hood.[3]

    • Assemble Materials: Gather all necessary equipment, solvents, and reagents before introducing the spiroketone to the workspace. This minimizes movement and potential for spills.

  • Handling:

    • Aliquotting: Carefully weigh and transfer the compound within the fume hood. Avoid generating dust or aerosols.[3] Use non-sparking tools.[3]

    • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.

    • Monitoring: During the reaction, remain vigilant and observe for any unexpected changes.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.

    • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and flush the affected skin area with copious amounts of water and soap.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Immediately give a glass of water.[1] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent material. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1]
Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

DisposalWorkflow cluster_waste_collection Waste Collection cluster_waste_segregation Segregation & Storage cluster_final_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, weigh paper) segregate_solid Designated Solid Hazardous Waste Container collect_solid->segregate_solid collect_liquid Liquid Waste (Reaction mixture, rinsate) segregate_liquid Designated Liquid Hazardous Waste Container collect_liquid->segregate_liquid collect_sharps Sharps (Needles, contaminated glassware) segregate_sharps Puncture-Proof Sharps Container collect_sharps->segregate_sharps dispose_label Properly Label All Waste Containers segregate_solid->dispose_label segregate_liquid->dispose_label segregate_sharps->dispose_label dispose_store Store in a Designated Satellite Accumulation Area dispose_label->dispose_store dispose_pickup Arrange for Pickup by EH&S dispose_store->dispose_pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent materials, must be collected in a designated hazardous waste container.

    • Liquid Waste: Unused material and reaction mixtures should be collected in a clearly labeled, sealed container for liquid hazardous waste. Do not dispose of this chemical down the drain.[1]

    • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health & Safety (EH&S) department.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[3.3]heptan-6-one
Reactant of Route 2
Reactant of Route 2
2-Oxaspiro[3.3]heptan-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.